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  • Product: 5-Methylhexa-1,4-dien-3-one
  • CAS: 13058-38-3

Core Science & Biosynthesis

Foundational

5-Methylhexa-1,4-dien-3-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Methylhexa-1,4-dien-3-one Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive technical overview of 5-Methylhexa-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 5-Methylhexa-1,4-dien-3-one

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 5-Methylhexa-1,4-dien-3-one (CAS No: 13058-38-3), an acyclic dienone with significant potential in synthetic organic chemistry. As an α,β-unsaturated ketone, its reactivity is dominated by the conjugated π-system, which allows for selective transformations crucial in the development of complex molecules. This guide synthesizes available physicochemical data, outlines plausible synthetic strategies, and delves into the mechanistic dichotomy of its nucleophilic additions. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this molecule as a versatile building block.

Molecular Identity and Structure

5-Methylhexa-1,4-dien-3-one is an organic compound with the molecular formula C₇H₁₀O.[1][2][3] Its structure features a six-carbon chain containing two non-conjugated double bonds and a ketone functional group at the C-3 position. The key feature is the α,β-unsaturation relative to the carbonyl group, which defines its primary chemical character.

  • IUPAC Name: 5-methylhexa-1,4-dien-3-one[3]

  • CAS Number: 13058-38-3[1][2][3]

  • Molecular Formula: C₇H₁₀O[1][2][3]

  • Molecular Weight: 110.156 g/mol [1][3]

  • Canonical SMILES: CC(=CC(=O)C=C)C[1][2][3]

  • Common Synonyms: 1,4-Hexadien-3-one, 5-methyl-; beta,beta-dimethylvinyl vinyl ketone[1][3]

The presence of the conjugated system, comprising O=C-C=C, delocalizes electron density across these four atoms, rendering the β-carbon electrophilic in addition to the carbonyl carbon. This electronic feature is the cornerstone of its reactivity profile.

Physicochemical Properties

The physical properties of 5-Methylhexa-1,4-dien-3-one are summarized in the table below. These constants are critical for its handling, purification (e.g., distillation), and use as a reagent in various solvent systems.

PropertyValueSource
Boiling Point 151.6 °C (at 760 mmHg)[1][2]
Density 0.849 g/cm³[1]
Flash Point 42.5 °C[1][2]
Vapor Pressure 3.628 mmHg (at 25 °C)[1][2]
Refractive Index 1.439[2]
LogP (o/w) 1.707[1]
Molecular Complexity 127[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 0[1]

Synthesis Strategies: An Overview

While specific, peer-reviewed synthetic procedures for 5-Methylhexa-1,4-dien-3-one are not abundant in foundational literature, its structure strongly suggests that it can be prepared via established carbonyl chemistry methodologies. The most logical and field-proven approach for constructing α,β-unsaturated ketones is the Aldol Condensation .[4]

Plausible Synthetic Route: Directed Aldol Condensation

A scientifically sound approach involves a directed aldol condensation between the enolate of a suitable ketone and an α,β-unsaturated aldehyde, followed by dehydration. A plausible pathway is the reaction of the lithium enolate of acetone with 3-methyl-2-butenal (prenal).

Causality of Experimental Choice:

  • Directed Aldol: Using a pre-formed lithium enolate (generated with a strong, non-nucleophilic base like LDA) ensures that the desired cross-condensation occurs, preventing the self-condensation of acetone.

  • Dehydration: The initial β-hydroxy ketone adduct readily eliminates water under acidic or basic conditions, driven by the thermodynamic stability of the resulting conjugated π-system.

Experimental Workflow: Representative Protocol
  • Enolate Formation: Dissolve diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar). Add n-butyllithium (n-BuLi) dropwise to form lithium diisopropylamide (LDA). After stirring, add acetone dropwise to the LDA solution to generate the lithium enolate of acetone.

  • Aldol Addition: Slowly add a solution of 3-methyl-2-butenal in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to proceed until completion (monitored by TLC).

  • Workup & Dehydration: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with a mild acid (e.g., 1M HCl) to promote dehydration of the aldol adduct.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield 5-Methylhexa-1,4-dien-3-one.

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Aldol Addition cluster_3 Step 3: Dehydration & Purification A Acetone + LDA (Anhydrous THF, -78°C) B Lithium Enolate of Acetone A->B D Aldol Adduct (β-Hydroxy Ketone) B->D C 3-Methyl-2-butenal C->D E Acidic Workup (H₃O⁺) D->E F 5-Methylhexa-1,4-dien-3-one E->F G Purification (Vacuum Distillation) F->G H Final Product G->H

Caption: Plausible synthetic workflow for 5-Methylhexa-1,4-dien-3-one.

Spectroscopic Characterization Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The conjugation significantly influences the chemical shifts of the vinylic protons. Protons on the β-carbon of α,β-unsaturated carbonyl compounds are typically deshielded and appear at lower fields than standard alkenic protons.[4]

Atom/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
C1-H₂ (Vinyl) 5.8 - 6.4 (dd, d)~128Part of the vinyl ketone system, deshielded by carbonyl anisotropy.
C2-H (Vinyl) 6.0 - 6.5 (dd)~137Adjacent to the carbonyl group.
C3 (Carbonyl) -198 - 202Typical range for a conjugated ketone.
C4-H (Vinyl) 6.0 - 6.2 (m)~125Deshielded by conjugation.
C5 (Quaternary) -~155Highly substituted and part of the conjugated system.
C6/C7-H₃ (Methyl) 1.9 - 2.2 (s)~20, ~27Vinylic methyl groups, deshielded compared to alkyl methyls.
Infrared (IR) Spectroscopy
  • C=O Stretch: The carbonyl stretching frequency will be lower than that of a saturated ketone (typically 1715 cm⁻¹) due to conjugation. Expect a strong absorption band in the range of 1665-1685 cm⁻¹ .

  • C=C Stretch: A medium intensity band for the conjugated alkene stretch is expected around 1615-1645 cm⁻¹ .

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z = 110.073.[1]

  • Fragmentation: Expect characteristic fragmentation patterns for α,β-unsaturated ketones, including α-cleavage and McLafferty rearrangement if structurally possible. Key fragments would likely arise from the loss of CO (m/z = 82) and methyl groups (m/z = 95).

Chemical Reactivity and Mechanistic Insights

The core reactivity of 5-Methylhexa-1,4-dien-3-one stems from its nature as an α,β-unsaturated carbonyl compound.[5] The conjugated system creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C3) and the β-carbon (C5).[6][7] This duality gives rise to two competing reaction pathways: 1,2-addition (direct addition) and 1,4-addition (conjugate addition).[5][7][8]

The Dichotomy of Nucleophilic Addition

The choice between these two pathways is a classic example of kinetic versus thermodynamic control and is highly dependent on the nature of the nucleophile.

  • 1,2-Addition (Direct Attack): This pathway is generally faster (kinetically favored) and is preferred by "hard" nucleophiles. These are typically highly reactive, charge-dense reagents like Grignard reagents (RMgX) and organolithium compounds (RLi). The attack occurs directly at the partially positive carbonyl carbon.

  • 1,4-Addition (Conjugate or Michael Addition): This pathway leads to a more stable enolate intermediate and is thermodynamically favored. It is preferred by "soft" nucleophiles, which are less reactive and more polarizable. Common examples include Gilman cuprates (R₂CuLi), enamines, and other stabilized carbanions.[6] The attack occurs at the β-carbon of the double bond.

G cluster_12 1,2-Addition (Kinetic Control) cluster_14 1,4-Addition (Thermodynamic Control) start 5-Methylhexa-1,4-dien-3-one (Electrophile) nuc1 Hard Nucleophile (e.g., R-Li, RMgX) nuc2 Soft Nucleophile (e.g., R₂CuLi, Enolates) prod1 Unsaturated Alcohol (Direct Addition Product) nuc1->prod1 Attacks C=O Carbon prod2 Saturated Ketone (Conjugate Addition Product) nuc2->prod2 Attacks β-Carbon

Caption: Competing nucleophilic addition pathways for α,β-unsaturated ketones.

Other Notable Reactions
  • Diels-Alder Reaction: The electron-deficient alkene portion of the molecule makes it an excellent dienophile for [4+2] cycloaddition reactions with electron-rich dienes.[6] This provides a powerful route to constructing substituted cyclohexene rings.

  • Polymerization: Due to the activated nature of the double bonds, 5-Methylhexa-1,4-dien-3-one is susceptible to polymerization, particularly under radical or anionic conditions.[6] This necessitates careful storage and handling, often with the addition of a radical inhibitor for long-term stability.

Applications in Research and Development

As a bifunctional molecule, 5-Methylhexa-1,4-dien-3-one is a valuable intermediate in organic synthesis. Its primary utility lies in its role as a Michael acceptor in conjugate addition reactions, which are fundamental for carbon-carbon bond formation. This makes it a key starting material or intermediate for the synthesis of more complex structures, including natural products and pharmaceutical agents, where the controlled formation of stereocenters and functionalized scaffolds is paramount. Further research into its asymmetric catalysis and cycloaddition reactions could unlock novel synthetic pathways for drug development professionals.

References

  • LookChem. (n.d.). 5-Methylhexa-1,4-dien-3-one. Retrieved from [Link]

  • Chemsrc. (2025). 1,4-Hexadien-3-one,5-Methyl. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylhexa-1,4-dien-3-one. Retrieved from [Link]

  • K. C. Nicolaou, P. G. Bulger, D. Sarlah. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
  • LibreTexts Chemistry. (2021). Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • LibreTexts Chemistry. (2014). Nucleophilic Addition to α, β- Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Musgrave, R. (2017). Reactions of Alpha-Beta Unsaturated Carbonyl Compounds. YouTube. Retrieved from [Link]

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Exploratory

Spectroscopic Profile of 5-Methylhexa-1,4-dien-3-one: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 5-Methylhexa-1,4-dien-3-one (CAS No: 13058-38-3).[1][2] As a conjugated dienone, its molecular structure...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 5-Methylhexa-1,4-dien-3-one (CAS No: 13058-38-3).[1][2] As a conjugated dienone, its molecular structure gives rise to a unique spectral signature that is critical for its identification and characterization in complex chemical matrices. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Methodologies for spectral acquisition and interpretation are detailed, underpinned by fundamental principles of spectroscopic analysis of α,β-unsaturated carbonyl compounds.

Introduction: The Significance of Spectroscopic Elucidation

5-Methylhexa-1,4-dien-3-one, with the molecular formula C₇H₁₀O, belongs to the class of α,β-unsaturated ketones.[1][2] This structural motif is a cornerstone in organic synthesis and is present in numerous biologically active molecules. The conjugated system of double bonds and the carbonyl group dictates the molecule's reactivity and its interaction with electromagnetic radiation, making spectroscopic analysis a powerful tool for its unambiguous identification. Understanding the spectroscopic data of this compound is paramount for quality control, reaction monitoring, and the elucidation of metabolic pathways in drug discovery and development.

This guide will delve into the theoretical underpinnings and practical considerations for the spectroscopic characterization of 5-Methylhexa-1,4-dien-3-one, providing a robust framework for its analysis in a research setting.

Molecular Structure and Predicted Spectroscopic Correlations

The structure of 5-Methylhexa-1,4-dien-3-one, systematically named 5-methylhexa-1,4-dien-3-one[2], is characterized by a six-carbon chain with a ketone at the 3-position and double bonds at the 1- and 4-positions. A methyl group is substituted at the 5-position.

Caption: Molecular structure of 5-Methylhexa-1,4-dien-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Methylhexa-1,4-dien-3-one, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Spectrum Acquisition

A standard protocol for acquiring high-resolution NMR spectra would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay are typically required.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Methylhexa-1,4-dien-3-one is expected to exhibit distinct signals corresponding to the different proton environments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H1 (vinyl)5.8 - 6.0ddJtrans ≈ 17, Jcis ≈ 10
H1' (vinyl)5.6 - 5.8ddJtrans ≈ 17, Jgem ≈ 2
H2 (vinyl)6.2 - 6.5ddJcis ≈ 10, Jtrans ≈ 17
H4 (vinyl)6.0 - 6.2s (broad)-
H6 (methyl)1.8 - 2.0s-
H7 (methyl)2.0 - 2.2s-

Causality Behind Predictions:

  • Vinyl Protons (H1, H1', H2): These protons are part of a vinyl group adjacent to a carbonyl group. The electron-withdrawing nature of the carbonyl deshields these protons, shifting their signals downfield. The geminal (H1, H1'), cis, and trans couplings will result in complex doublet of doublets (dd) splitting patterns.

  • Vinyl Proton (H4): This proton is on a double bond and is also influenced by the carbonyl group. Its signal is expected to be a singlet due to the absence of adjacent protons, though it may be broadened by long-range coupling.

  • Methyl Protons (H6, H7): These methyl groups are attached to a double bond and will appear as singlets in the vinylic methyl region.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (vinyl CH₂)125 - 130
C2 (vinyl CH)135 - 140
C3 (carbonyl C=O)195 - 205
C4 (vinyl CH)120 - 125
C5 (vinyl C)150 - 160
C6 (methyl CH₃)20 - 25
C7 (methyl CH₃)25 - 30

Causality Behind Predictions:

  • Carbonyl Carbon (C3): The carbonyl carbon is highly deshielded and will appear significantly downfield, which is a characteristic feature of ketones.[3]

  • Olefinic Carbons (C1, C2, C4, C5): These carbons will resonate in the typical sp² region. The carbons of the conjugated system (C2, C4, C5) will have their chemical shifts influenced by the electron-withdrawing carbonyl group.

  • Methyl Carbons (C6, C7): These sp³ hybridized carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film between two salt plates (NaCl or KBr) if it is a liquid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the salt plates or solvent is first recorded. The sample spectrum is then acquired and the background is automatically subtracted.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C=O stretch (conjugated ketone)1660 - 1685Strong
C=C stretch (conjugated)1620 - 1640Medium
C-H stretch (sp²)3010 - 3095Medium
C-H stretch (sp³)2850 - 2960Medium
C-H bend (vinyl)910 - 990Strong

Causality Behind Predictions:

  • C=O Stretch: The most prominent peak in the IR spectrum will be the strong absorption due to the carbonyl group. Conjugation with the C=C double bond lowers the vibrational frequency compared to a saturated ketone (typically ~1715 cm⁻¹).

  • C=C Stretch: The carbon-carbon double bond stretches will also be visible, and their frequencies are also lowered due to conjugation.

  • C-H Stretches and Bends: The spectrum will also show absorptions corresponding to the stretching and bending vibrations of the sp² and sp³ C-H bonds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₇H₁₀O = 110.15 g/mol ).[2][4] The exact mass is 110.0732 Da.

  • Key Fragmentation Pathways: α,β-unsaturated ketones can undergo characteristic fragmentation patterns.[5]

    • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group. This could lead to the loss of a vinyl radical (•CH=CH₂) resulting in a fragment at m/z 83, or the loss of the isobutenyl radical (•C(CH₃)₂) resulting in a fragment at m/z 55.

    • McLafferty Rearrangement: While less likely in this specific structure due to the lack of a γ-hydrogen on a saturated carbon chain, related rearrangements could occur.

Fragmentation_Pathway M [C7H10O]+• m/z = 110 F1 [M - C2H3]+ (loss of vinyl) m/z = 83 M->F1 α-cleavage F2 [M - C4H7]+ (loss of isobutenyl) m/z = 55 M->F2 α-cleavage

Caption: Predicted major fragmentation pathways for 5-Methylhexa-1,4-dien-3-one in EI-MS.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous identification and structural elucidation of 5-Methylhexa-1,4-dien-3-one. The predicted data presented in this guide, based on established spectroscopic principles for α,β-unsaturated ketones, offers a robust framework for researchers. The characteristic downfield shifts in the ¹H and ¹³C NMR spectra, the specific stretching frequencies in the IR spectrum, and the predictable fragmentation patterns in the mass spectrum create a unique spectroscopic fingerprint for this molecule. This guide serves as a valuable resource for anticipating and interpreting the spectral data of 5-Methylhexa-1,4-dien-3-one, thereby facilitating its study in various scientific disciplines.

References

  • LookChem. 5-Methylhexa-1,4-dien-3-one. [Link]

  • Chemsrc. 1,4-Hexadien-3-one,5-Methyl. [Link]

  • PubChem. 5-Methylhexa-1,4-dien-3-one. [Link]

  • SpectraBase. (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one. [Link]

  • PubChem. (4Z)-3-methylhexa-1,4-diene. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy and Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. Acid-catalysed intramolecular addition of β-ketoesters to 1,3-dienes Supporting Information. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]

  • LibreTexts. Infrared Spectroscopy and Mass Spectrometry. [Link]

  • Chemsrc. 1,4-Hexadien-3-one,5-Methyl. [Link]

  • Chande, A. Chapter 13: Mass Spectrometry and Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Metin, B. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Study.com. Mass Spectrometry & Infrared Spectroscopy: Alkyl & Carbonyl Groups. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

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  • The Royal Society of Chemistry. Supporting Information. [Link]

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Foundational

A Theoretical and Computational Scrutiny of 5-Methylhexa-1,4-dien-3-one: A Whitepaper

Abstract This technical guide provides a comprehensive theoretical framework for the study of 5-Methylhexa-1,4-dien-3-one, a small α,β-unsaturated ketone with potential applications in organic synthesis and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 5-Methylhexa-1,4-dien-3-one, a small α,β-unsaturated ketone with potential applications in organic synthesis and materials science. We delve into the molecule's conformational landscape, predict its spectroscopic signatures, and explore its reactivity through the lens of modern computational chemistry. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical, step-by-step protocols for in-silico analysis. By grounding our theoretical explorations in established principles of physical organic chemistry and computational methodologies, we aim to provide a self-validating system for the virtual characterization of this and similar molecular entities.

Introduction: The Significance of α,β-Unsaturated Ketones

α,β-Unsaturated ketones are a cornerstone of organic chemistry, participating in a wide array of chemical transformations and forming the backbone of numerous natural products and pharmaceutical agents. Their rich reactivity, stemming from the conjugated π-system, allows for selective modifications at multiple sites, making them invaluable building blocks in complex molecular architectures. 5-Methylhexa-1,4-dien-3-one, with its additional isolated double bond, presents an interesting case study in chemoselectivity and electronic communication between its constituent functional groups. A thorough theoretical understanding of its properties is paramount for harnessing its synthetic potential and predicting its behavior in various chemical environments.

Molecular Structure and Conformational Analysis

The reactivity and physical properties of 5-Methylhexa-1,4-dien-3-one are intrinsically linked to its three-dimensional structure. The molecule possesses two rotatable single bonds within its core structure (C2-C3 and C3-C4), giving rise to a complex conformational landscape. The relative orientation of the vinyl and propenoyl groups can significantly influence the molecule's dipole moment, steric accessibility, and orbital overlap.

Conformational Isomers

The primary conformational isomers arise from rotation around the C2-C3 and C3-C4 single bonds. We can define two key dihedral angles:

  • θ1 (O=C3-C2=C1): Describes the orientation of the vinyl group relative to the carbonyl. The s-cis and s-trans conformations are of particular interest.

  • θ2 (C4=C5-C3=O): Describes the orientation of the methyl-substituted allyl group.

Computational studies on similar α,β-unsaturated ketones suggest that the s-trans conformation around the C2-C3 bond is generally more stable due to reduced steric hindrance.[1] However, the presence of the C5-methyl group in 5-Methylhexa-1,4-dien-3-one may introduce additional steric interactions that could favor other conformations.

Theoretical Spectroscopic Characterization

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering a means to validate experimental findings and assign spectral features to specific molecular vibrations or electronic transitions.

Infrared (IR) Spectroscopy

The calculated IR spectrum of 5-Methylhexa-1,4-dien-3-one is expected to be dominated by strong absorptions corresponding to the C=O and C=C stretching vibrations. The exact frequencies of these modes are sensitive to the molecule's conformation and the extent of conjugation.

Vibrational Mode Expected Frequency Range (cm⁻¹) Comments
Carbonyl (C=O) Stretch1680 - 1710Lower frequency due to conjugation.
Conjugated C=C Stretch1620 - 1650Stronger than the isolated C=C stretch.
Isolated C=C Stretch1640 - 1680Typical value for a vinyl group.
C-H (sp²) Stretch3000 - 3100
C-H (sp³) Stretch2850 - 3000
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts provide a detailed fingerprint of the molecule's electronic environment. The chemical shifts of the vinylic protons are particularly informative about the electron density at different positions in the conjugated system.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C15.8 - 6.4128 - 138
C26.0 - 7.0130 - 150
C3-190 - 205
C46.1 - 6.5125 - 145
C5-135 - 155
C6 (CH₃)1.8 - 2.218 - 25
C7 (CH₃)1.8 - 2.218 - 25
UV-Vis Spectroscopy

The electronic transitions of 5-Methylhexa-1,4-dien-3-one are expected to occur in the ultraviolet region. The key transitions will be the π → π* transition of the conjugated system and the weaker n → π* transition of the carbonyl group.

Transition Expected Wavelength (λ_max) Molar Absorptivity (ε)
π → π220 - 280 nmHigh
n → π300 - 350 nmLow

Computational Methodology: A Practical Workflow

The theoretical investigation of 5-Methylhexa-1,4-dien-3-one can be effectively carried out using a combination of quantum mechanical methods. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for molecules of this size.[2][3]

Step-by-Step Computational Protocol
  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[3]

    • Procedure:

      • Build the initial 3D structure of 5-Methylhexa-1,4-dien-3-one.

      • Perform a conformational search to identify all low-energy minima.

      • Optimize the geometry of each conformer to a stationary point on the potential energy surface.

  • Frequency Calculations:

    • Objective: To confirm that the optimized structures are true minima and to predict the IR spectrum.

    • Method: Performed at the same level of theory as the geometry optimization.

    • Procedure:

      • For each optimized conformer, calculate the harmonic vibrational frequencies.

      • Verify that there are no imaginary frequencies, which would indicate a saddle point.

      • The calculated frequencies and intensities can be used to generate a theoretical IR spectrum.

  • NMR and UV-Vis Predictions:

    • Objective: To predict the NMR and UV-Vis spectra.

    • Method:

      • NMR: GIAO (Gauge-Including Atomic Orbital) method is commonly used.

      • UV-Vis: Time-Dependent DFT (TD-DFT) is the method of choice.

    • Procedure:

      • Use the optimized geometries to calculate the NMR shielding tensors and UV-Vis excitation energies.

      • Convert the shielding tensors to chemical shifts using a reference compound (e.g., TMS).

      • The excitation energies and oscillator strengths from the TD-DFT calculation provide the theoretical UV-Vis spectrum.

G cluster_input Input cluster_workflow Computational Workflow cluster_output Output mol_structure Initial Molecular Structure (5-Methylhexa-1,4-dien-3-one) conf_search Conformational Search mol_structure->conf_search geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc uv_vis_calc UV-Vis Calculation (TD-DFT) geom_opt->uv_vis_calc energies Conformational Energies geom_opt->energies ir_spec Predicted IR Spectrum freq_calc->ir_spec nmr_spec Predicted NMR Spectra nmr_calc->nmr_spec uv_vis_spec Predicted UV-Vis Spectrum uv_vis_calc->uv_vis_spec

Caption: A generalized workflow for the theoretical characterization of 5-Methylhexa-1,4-dien-3-one.

Reactivity and Reaction Mechanisms

The conjugated system in 5-Methylhexa-1,4-dien-3-one presents two primary sites for nucleophilic attack: the carbonyl carbon (C3) and the β-carbon (C5). This leads to two competing reaction pathways: 1,2-addition and 1,4-conjugate addition.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity.

  • HOMO: Represents the region of highest electron density and is susceptible to electrophilic attack.

  • LUMO: Represents the region of lowest electron density and is the site of nucleophilic attack.

For α,β-unsaturated ketones, the LUMO is typically distributed over the C=C-C=O system, with significant coefficients on both the carbonyl carbon and the β-carbon. The relative magnitudes of these coefficients can indicate the preferred site of nucleophilic attack.

Nucleophilic Addition Reactions

The outcome of a nucleophilic addition to 5-Methylhexa-1,4-dien-3-one is often dependent on the nature of the nucleophile and the reaction conditions.

  • Hard Nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition to the carbonyl group.

  • Soft Nucleophiles (e.g., Gilman cuprates, enamines) generally prefer 1,4-conjugate addition .[4]

G cluster_pathways Reaction Pathways cluster_products Products start 5-Methylhexa-1,4-dien-3-one + Nucleophile (Nu⁻) path_12 1,2-Addition start->path_12 Hard Nu⁻ path_14 1,4-Conjugate Addition start->path_14 Soft Nu⁻ product_12 1,2-Adduct (Tertiary Alcohol) path_12->product_12 product_14 Enolate Intermediate path_14->product_14 final_product_14 1,4-Adduct (Saturated Ketone) product_14->final_product_14 Protonation

Caption: Competing nucleophilic addition pathways for 5-Methylhexa-1,4-dien-3-one.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of 5-Methylhexa-1,4-dien-3-one. By leveraging modern computational techniques, it is possible to gain profound insights into the molecule's structural, spectroscopic, and reactive properties. The methodologies and workflows presented herein are not only applicable to the title compound but can also be readily adapted for the study of other α,β-unsaturated systems, thereby providing a robust platform for in-silico chemical research and development.

References

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  • Serdaroğlu, G. (2024). Terpene Derivatives: A Comprehensive Computational Insights in Drug-likeness and ADMT Properties, and DFT Study. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 869-888. [Link]

  • Ali, F. A., Karwot, A., Schleuder, M., & Otro, H. H. (2003). About the conformations of alpha,beta-diunsaturated ketones. Pharmazie, 58(12), 847–853. [Link]

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  • Cutignano, A., et al. (2021). Density Functional Theory (DFT)-Aided Structure Elucidation of Linear Diterpenes from the Irish Brown Seaweed Bifurcaria bifurcata. Marine Drugs, 19(1), 44. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Detailed Experimental Protocol for the Synthesis of 5-Methylhexa-1,4-dien-3-one

Abstract This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-Methylhexa-1,4-dien-3-one, a valuable dienone intermediate in organic synthesis. The synthetic strategy is center...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-Methylhexa-1,4-dien-3-one, a valuable dienone intermediate in organic synthesis. The synthetic strategy is centered around a directed aldol condensation, a cornerstone of carbon-carbon bond formation. This protocol details the in situ preparation of a lithium enolate followed by its reaction with an aldehyde and subsequent dehydration. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to ensure reproducibility and a deeper understanding of the underlying chemical principles. This guide is intended for researchers and professionals in organic chemistry and drug development, providing a robust framework for the preparation of this and structurally related α,β-unsaturated ketones.

Introduction and Significance

5-Methylhexa-1,4-dien-3-one (CAS No: 13058-38-3) is an α,β,γ,δ-unsaturated ketone, also known as β,β-dimethylvinyl vinyl ketone.[1] Its conjugated diene-one system makes it a versatile building block in organic synthesis. Such compounds are excellent Michael acceptors and reactive dienophiles in Diels-Alder reactions, enabling the construction of complex molecular architectures.[2] The protocol herein describes a reliable method for its synthesis, leveraging the principles of enolate chemistry.

The chosen synthetic pathway involves the reaction of the lithium enolate of methyl vinyl ketone with isobutyraldehyde. This approach offers a high degree of control and is illustrative of modern synthetic methodologies for constructing unsaturated carbonyl systems.

Reaction Mechanism and Strategy

The synthesis proceeds in three key stages:

  • Enolate Formation: A strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), is used to deprotonate methyl vinyl ketone at the γ-position. This regioselectivity is crucial and is achieved by using a kinetically controlled deprotonation at low temperatures (-78 °C), which favors the removal of the less sterically hindered proton.

  • Aldol Addition: The generated lithium enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. This forms a lithium aldolate intermediate.

  • Dehydration: The aldol addition product is unstable and readily undergoes dehydration upon acidic workup to yield the conjugated diene system of 5-Methylhexa-1,4-dien-3-one.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Dehydration MVK Methyl Vinyl Ketone Enolate Lithium Enolate MVK->Enolate  -78 °C, THF LDA LDA LDA->Enolate Enolate_ref Lithium Enolate Iso Isobutyraldehyde Aldolate Aldolate Intermediate Iso->Aldolate  -78 °C Aldolate_ref Aldolate Intermediate Enolate_ref->Aldolate Product 5-Methylhexa-1,4-dien-3-one Aldolate_ref->Product  H₃O⁺ Workup

Physicochemical Properties of 5-Methylhexa-1,4-dien-3-one

A summary of the key physical and chemical properties of the target compound is provided below for reference during purification and characterization.

PropertyValueSource
Molecular FormulaC₇H₁₀O[1][3][4]
Molecular Weight110.15 g/mol [1][3]
Boiling Point151.6 °C at 760 mmHg[3][4]
Density0.849 g/cm³[3]
Flash Point42.5 °C[3][4]
AppearanceLiquid (predicted)

Detailed Experimental Protocol

Safety Precaution: This procedure involves pyrophoric (n-Butyllithium), flammable (THF, Diethyl Ether), and corrosive reagents. It must be performed in a well-ventilated fume hood under an inert atmosphere (dry Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and compatible gloves, must be worn at all times.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Equiv.
Diisopropylamine108-18-9101.192.3 mL16.51.1
n-Butyllithium (2.5 M in hexanes)109-72-864.066.4 mL16.01.07
Tetrahydrofuran (THF), anhydrous109-99-972.1160 mL--
Methyl vinyl ketone78-94-470.091.25 mL15.01.0
Isobutyraldehyde78-84-272.111.37 mL15.01.0
Saturated NH₄Cl (aq.)--50 mL--
Diethyl Ether60-29-774.12150 mL--
Saturated NaCl (Brine)--50 mL--
Anhydrous Magnesium Sulfate7487-88-9120.37~5 g--
1 M Hydrochloric Acid7647-01-036.4630 mL--
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnels (x2)

  • Low-temperature thermometer

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Step-by-Step Synthesis Procedure

G start Start setup Assemble and dry glassware. Establish inert atmosphere (N₂). start->setup lda Prepare LDA Solution: Add n-BuLi to Diisopropylamine in THF at -78 °C. setup->lda enolate Form Enolate: Slowly add Methyl Vinyl Ketone to LDA solution at -78 °C. lda->enolate aldol Aldol Addition: Add Isobutyraldehyde to enolate solution at -78 °C. enolate->aldol quench Quench Reaction: Add saturated NH₄Cl solution. aldol->quench warm Warm to Room Temperature quench->warm extract Workup: Extract with Diethyl Ether. Wash with 1M HCl and Brine. warm->extract dry Dry organic layer (MgSO₄) and filter. extract->dry concentrate Concentrate in vacuo using rotary evaporator. dry->concentrate purify Purify crude product via vacuum distillation or column chromatography. concentrate->purify end Obtain Pure Product purify->end

  • Preparation of LDA Solution:

    • Assemble a 250 mL three-necked flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Dry the glassware thoroughly in an oven and allow it to cool under a stream of dry nitrogen.

    • To the flask, add anhydrous THF (40 mL) and diisopropylamine (2.3 mL, 16.5 mmol).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (6.4 mL of a 2.5 M solution in hexanes, 16.0 mmol) dropwise via syringe over 10 minutes. The solution may turn slightly yellow.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation and Aldol Addition:

    • In a separate, dry vial, dissolve methyl vinyl ketone (1.25 mL, 15.0 mmol) in anhydrous THF (10 mL).

    • Add the methyl vinyl ketone solution dropwise to the LDA solution at -78 °C over 15 minutes. Stir for an additional 45 minutes at this temperature to ensure complete enolate formation.

    • In another dry vial, dissolve isobutyraldehyde (1.37 mL, 15.0 mmol) in anhydrous THF (10 mL).

    • Add the isobutyraldehyde solution dropwise to the reaction mixture at -78 °C over 15 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Reaction Quench and Workup:

    • Quench the reaction by slowly adding 50 mL of pre-chilled saturated aqueous ammonium chloride (NH₄Cl) solution to the flask while the temperature is still at -78 °C.

    • Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.

    • Transfer the mixture to a 500 mL separatory funnel. Add diethyl ether (50 mL) and 1 M HCl (30 mL) to facilitate dehydration and layer separation.

    • Separate the layers and extract the aqueous layer with two additional portions of diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate (50 mL) and saturated brine (50 mL). The acid wash helps to ensure dehydration of the aldol product.[5]

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil should be purified by vacuum distillation.[6] Given the boiling point of 151.6 °C at atmospheric pressure, a reduced pressure distillation is recommended to prevent product decomposition.[3]

    • Alternatively, purification can be achieved via silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • The final product should be a pale yellow oil. The expected yield is in the range of 50-70%.

Characterization of the Final Product

The identity and purity of the synthesized 5-Methylhexa-1,4-dien-3-one should be confirmed using standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the vinyl protons (dd, ~6.4-6.2 ppm and d, ~5.8 ppm), the olefinic proton adjacent to the gem-dimethyl group (d, ~6.1 ppm), and the two methyl groups (s, ~2.2 and 1.9 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Key signals should include the carbonyl carbon (~190 ppm) and the four sp² carbons of the diene system (~125-145 ppm).

  • FT-IR (neat): Look for a strong absorption band for the C=O stretch of the conjugated ketone (~1660 cm⁻¹) and C=C stretching vibrations (~1625 and 1590 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 110.07.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of 5-Methylhexa-1,4-dien-3-one. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, this method allows for the efficient and reproducible preparation of this versatile synthetic intermediate. The principles outlined, particularly the use of kinetically controlled enolate formation, are broadly applicable to the synthesis of other complex α,β-unsaturated carbonyl compounds.

References

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  • PubMed Central. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]

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Application

Application Note: High-Throughput Analysis of 5-Methylhexa-1,4-dien-3-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a comprehensive guide and a robust protocol for the qualitative and quantitative analysis of 5-Methylhexa-1,4-dien-3-one using Gas Chromatography-Mass Spectrometry (GC-MS). 5-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide and a robust protocol for the qualitative and quantitative analysis of 5-Methylhexa-1,4-dien-3-one using Gas Chromatography-Mass Spectrometry (GC-MS). 5-Methylhexa-1,4-dien-3-one is a volatile organic compound with potential applications in the flavor, fragrance, and specialty chemical industries. The methodology detailed herein is designed for researchers, scientists, and quality control professionals, providing a systematic approach from sample preparation to data interpretation. This guide emphasizes the rationale behind parameter selection to ensure scientific integrity and reproducible results.

Introduction

5-Methylhexa-1,4-dien-3-one (CAS No. 13058-38-3) is an α,β-unsaturated ketone with a molecular formula of C₇H₁₀O.[1][2][3] Its chemical structure, characterized by a conjugated system and a methyl substituent, suggests its potential as a flavor and fragrance component, contributing to fruity, herbaceous, or sweet aroma profiles.[4][5][6][7] The reliable identification and quantification of such volatile compounds are crucial for product development, quality assurance, and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile organic compounds due to its high separation efficiency and definitive identification capabilities.[8] This document provides a detailed protocol for the GC-MS analysis of 5-Methylhexa-1,4-dien-3-one, including sample preparation, instrument parameters, and a discussion of the expected mass spectral fragmentation patterns.

Chemical and Physical Properties of 5-Methylhexa-1,4-dien-3-one

A thorough understanding of the analyte's properties is fundamental to developing an effective analytical method.

PropertyValueSource
Molecular Formula C₇H₁₀O[1][2][3]
Molecular Weight 110.15 g/mol [2][9]
Boiling Point 151.6 °C at 760 mmHg[1][3]
Density 0.849 g/cm³[1]
Flash Point 42.5 °C[1]
CAS Number 13058-38-3[1][2][3]

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample Matrix Solvent Solvent Dilution (e.g., Dichloromethane) Start->Solvent Vial Transfer to GC Vial Solvent->Vial Injection Autosampler Injection Vial->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Quadrupole Analyzer) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Spectrum Mass Spectrum Analysis Chromatogram->Spectrum Quantification Quantification Spectrum->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of 5-Methylhexa-1,4-dien-3-one.

Materials and Methods

Reagents and Standards
  • 5-Methylhexa-1,4-dien-3-one standard: (≥95% purity)

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent. Other suitable volatile solvents like hexane or ethyl acetate can also be used.

  • Internal Standard (IS): (Optional, for precise quantification) e.g., Toluene-d8 or a suitable non-interfering compound.

Instrumentation

A standard benchtop Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are recommended as a starting point and should be optimized for your specific instrumentation.

GC Parameter Recommended Setting Rationale
Injection Mode SplitlessFor trace analysis to maximize analyte transfer to the column. A split injection (e.g., 50:1) can be used for more concentrated samples.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier Gas Helium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for standard capillary columns, providing a good balance between analysis time and resolution.
Column Mid-polarity column (e.g., DB-5ms, HP-5ms, or equivalent); 30 m x 0.25 mm ID, 0.25 µm film thicknessThese columns provide excellent separation for a wide range of volatile and semi-volatile organic compounds.
Oven Program Initial: 40 °C (hold 2 min) Ramp: 10 °C/min to 200 °C Ramp 2: 20 °C/min to 280 °C (hold 2 min)The initial hold allows for good peak shape of early eluting compounds. The ramps are designed to separate compounds with varying boiling points effectively.
MS Parameter Recommended Setting Rationale
Ionization Mode Electron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVThe standard energy for EI, which generates extensive and consistent fragmentation.
Source Temperature 230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temperature 150 °CMaintains ion trajectory and prevents contamination.
Scan Range m/z 35 - 350A wide enough range to capture the molecular ion and all significant fragment ions.
Solvent Delay 3 minutesPrevents the high concentration of the solvent from entering the mass spectrometer, which can damage the filament.

Detailed Protocol

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 5-Methylhexa-1,4-dien-3-one standard and dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For liquid samples (e.g., essential oils, flavor concentrates), dilute an accurately weighed amount in dichloromethane to fall within the calibration range.

    • For solid or semi-solid matrices, a suitable extraction method such as headspace, solid-phase microextraction (SPME), or solvent extraction may be necessary.

  • Final Preparation: Transfer the final diluted standards and samples into 2 mL autosampler vials.

GC-MS Analysis
  • Set up the GC-MS system with the parameters outlined in section 4.2.

  • Perform a solvent blank injection to ensure the system is clean.

  • Inject the prepared standard solutions to establish the calibration curve and determine the retention time of 5-Methylhexa-1,4-dien-3-one.

  • Inject the prepared samples for analysis.

Expected Results and Data Interpretation

Chromatographic Analysis

Under the proposed GC conditions, 5-Methylhexa-1,4-dien-3-one is expected to elute with a reproducible retention time. The peak should be symmetrical and well-resolved from other components in the sample matrix.

Mass Spectral Analysis

The mass spectrum of 5-Methylhexa-1,4-dien-3-one will exhibit a molecular ion peak (M⁺) at m/z 110, corresponding to its molecular weight.[2][9] The fragmentation pattern is a unique fingerprint that confirms the compound's identity. While a reference spectrum from a standard database is ideal for confirmation, the fragmentation can be predicted based on the principles of mass spectrometry for ketones and conjugated systems.

Predicted Fragmentation Pathway:

Fragmentation cluster_main Predicted Fragmentation of 5-Methylhexa-1,4-dien-3-one cluster_frags Key Fragments M [C₇H₁₀O]⁺˙ m/z = 110 (Molecular Ion) F95 [M - CH₃]⁺ m/z = 95 M->F95 - •CH₃ (α-cleavage) F82 [M - CO]⁺˙ m/z = 82 M->F82 - CO F67 [M - CH₃CO]⁺ m/z = 67 M->F67 - •CH₃CO (α-cleavage) F95->F67 - CO F82->F67 - •CH₃ F55 [C₄H₇]⁺ m/z = 55

Caption: Predicted major fragmentation pathways for 5-Methylhexa-1,4-dien-3-one.

Interpretation of Key Fragments:

  • m/z 110 (Molecular Ion): The presence of this peak confirms the molecular weight of the analyte.

  • m/z 95 ([M - 15]⁺): Loss of a methyl radical (•CH₃) through alpha-cleavage adjacent to the carbonyl group. This is a common fragmentation for methyl ketones.

  • m/z 82 ([M - 28]⁺˙): Loss of a neutral carbon monoxide (CO) molecule, which is characteristic of some cyclic ketones or can occur through rearrangement.

  • m/z 67 ([M - 43]⁺): Loss of an acetyl radical (•CH₃CO) via cleavage of the bond between the carbonyl carbon and the adjacent carbon of the dienyl system.

  • m/z 55 ([C₄H₇]⁺): This fragment likely arises from cleavage of the vinyl group and subsequent rearrangement, representing a stable C₄ fragment.

Note: The relative abundance of these fragments will determine the base peak of the spectrum. For α,β-unsaturated ketones, cleavage of the bonds adjacent to the carbonyl group is a dominant fragmentation pathway.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the analysis of 5-Methylhexa-1,4-dien-3-one. The described protocol, from sample preparation to data interpretation, is designed to be a comprehensive guide for researchers and analysts. The predicted fragmentation pattern offers a basis for the structural confirmation of the analyte in the absence of a library spectrum. This methodology can be adapted for various matrices and serves as a foundation for further method development and validation in the analysis of volatile flavor and fragrance compounds.

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Sources

Method

Topic: Selective Catalytic Hydrogenation of 5-Methylhexa-1,4-dien-3-one

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The catalytic hydrogenation of 5-methylhexa-1,4-dien-3-one presents a significant challenge in synthetic chemistry due to the p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The catalytic hydrogenation of 5-methylhexa-1,4-dien-3-one presents a significant challenge in synthetic chemistry due to the presence of multiple reducible functional groups: an isolated carbon-carbon double bond, a conjugated carbon-carbon double bond, and a carbonyl group. Achieving high chemoselectivity for a single transformation is critical for the synthesis of valuable chemical intermediates. This application note provides a comprehensive technical guide to navigating the complexities of this reaction. We will explore the underlying principles of catalyst selection, detail step-by-step protocols for achieving specific reduction outcomes, and discuss robust analytical methods for reaction monitoring and product characterization. The methodologies and insights presented herein are designed to empower researchers to achieve predictable and high-yielding selective hydrogenations of this versatile substrate.

Introduction: The Chemoselectivity Challenge

5-Methylhexa-1,4-dien-3-one is a polyunsaturated ketone containing three distinct sites susceptible to hydrogenation. The central challenge lies in directing the catalytic system to selectively reduce one functional group while preserving the others. The possible reduction products highlight the need for precise control over the reaction conditions and catalyst choice.

The hydrogenation of α,β-unsaturated carbonyl compounds can yield saturated carbonyls, which is often thermodynamically favored for the C=C bond.[1] However, the selective reduction of the carbonyl group or the isolated double bond requires overcoming this inherent reactivity bias. The choice between homogeneous and heterogeneous catalysis further expands the strategic options, each offering unique advantages in terms of selectivity, handling, and scalability.[2]

G cluster_products Possible Hydrogenation Products P1 5-Methylhex-1-en-3-one (Conjugate Reduction) P3 5-Methylhexan-3-one (Full C=C Reduction) P1->P3 P2 5-Methylhex-4-en-3-one (Isolated C=C Reduction) P2->P3 P5 5-Methylhexan-3-ol (Full Reduction) P3->P5 P4 5-Methylhexa-1,4-dien-3-ol (Carbonyl Reduction) P4->P5 Start 5-Methylhexa-1,4-dien-3-one (Starting Material) Start->P1 1,4-Addition Start->P2 Selective C4=C5 Reduction Start->P4 1,2-Addition (C=O Reduction)

Figure 1: Potential reaction pathways in the hydrogenation of 5-methylhexa-1,4-dien-3-one, illustrating the chemoselectivity challenge.

Theoretical Background & Mechanistic Considerations

Heterogeneous Catalysis

In heterogeneous catalysis, the reaction occurs at the interface between a solid catalyst and the liquid/gas phase.[3] The mechanism typically involves the adsorption of molecular hydrogen and the alkene onto the metal surface.[4] The H-H bond breaks, and hydrogen atoms are added sequentially across the double bond.[4][5]

  • Palladium (Pd) on Carbon: Pd/C is a highly effective and common catalyst for the hydrogenation of carbon-carbon double bonds.[6] It generally favors the reduction of C=C bonds over C=O bonds, especially under mild conditions (low H₂ pressure and room temperature). For 5-methylhexa-1,4-dien-3-one, Pd/C is expected to first reduce the more accessible conjugated C=C bond, followed by the isolated C=C bond, to yield 5-methylhexan-3-one.

  • Platinum (Pt) Oxide (Adams' Catalyst): PtO₂, which is reduced in situ to finely divided platinum metal, is a very active catalyst capable of reducing both alkenes and, under more forcing conditions, carbonyl groups.[3] Its use can lead to the fully saturated alcohol, 5-methylhexan-3-ol.

  • Raney Nickel (Ra-Ni): This catalyst is particularly effective for the reduction of carbonyl groups to alcohols.[5] While it also reduces C=C bonds, its application can be tailored towards carbonyl reduction depending on the conditions.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, offering potentially higher selectivity and milder reaction conditions.[7]

  • Rhodium (Rh) Catalysts: Complexes like Wilkinson's catalyst (RhCl(PPh₃)₃) are renowned for their ability to hydrogenate non-polar C=C bonds with high selectivity, leaving polar C=O groups intact.[7] Chiral Rh-phosphine complexes can also be used for highly regio- and enantioselective hydrogenations of conjugated dienes.[8][9]

  • Ruthenium (Ru) Catalysts: Certain Ru-BINAP-diamine complexes are exceptional for their ability to selectively hydrogenate the C=O group of enones, producing allylic alcohols with high enantioselectivity.[10] This provides a powerful method to favor the thermodynamically less favorable pathway.

  • Iridium (Ir) Catalysts: Iridium complexes, often activated with iodine, have shown high activity and enantioselectivity in the hydrogenation of various unsaturated compounds, including enones and heterocycles.[11][12][13]

Experimental Protocols & Methodologies

Safety Precaution: Catalytic hydrogenations involve flammable hydrogen gas and potentially pyrophoric catalysts (especially dry Pd/C and Raney Ni). All procedures must be conducted in a well-ventilated fume hood, under an inert atmosphere (Nitrogen or Argon), and with appropriate personal protective equipment.

Protocol 1: Selective Hydrogenation of C=C Bonds to Yield 5-Methylhexan-3-one

This protocol targets the complete saturation of both carbon-carbon double bonds while preserving the carbonyl group, a transformation for which Palladium on carbon is ideally suited.

  • Objective: Synthesize 5-Methylhexan-3-one.

  • Catalyst System: 5% Palladium on Charcoal (Pd/C), heterogeneous.

Step-by-Step Methodology:

  • Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon inlet, and a septum, add 5% Pd/C (50 mg, ~2 mol% Pd).

  • Inerting: Seal the flask and purge with nitrogen or argon for 10 minutes to remove all oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add a solution of 5-methylhexa-1,4-dien-3-one (1.10 g, 10 mmol) in ethanol (50 mL) via cannula or syringe.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon (repeat 3 times). Maintain a positive pressure of hydrogen with the balloon and stir the suspension vigorously at room temperature (25°C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis. The disappearance of the starting material typically occurs within 2-4 hours.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the Celite pad to dry completely in the air, as it can be pyrophoric. Quench with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by flash column chromatography (Hexane:Ethyl Acetate gradient) to obtain pure 5-methylhexan-3-one.

Protocol 2: Selective Hydrogenation of C=O Bond to Yield 5-Methylhexa-1,4-dien-3-ol

This protocol leverages a specialized homogeneous catalyst system to achieve the challenging selective reduction of the carbonyl group.

  • Objective: Synthesize 5-Methylhexa-1,4-dien-3-ol.

  • Catalyst System: RuCl₂[(S)-xylbinap][(S)-daipen] / K₂CO₃ (Noyori-type catalyst), homogeneous.

Step-by-Step Methodology:

  • Catalyst Preparation: In a Schlenk flask under an argon atmosphere, mix RuCl₂[(S)-xylbinap][(S)-daipen] (21 mg, 0.02 mmol, 0.2 mol%) and K₂CO₃ (5.5 mg, 0.04 mmol).

  • Reagent Addition: Add a degassed solution of 5-methylhexa-1,4-dien-3-one (1.10 g, 10 mmol) in 2-propanol (20 mL).

  • Hydrogenation: Place the flask in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to 8 atm H₂.

  • Reaction: Stir the solution at 30°C for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by taking aliquots (after careful depressurization) for chiral HPLC or GC-MS analysis to determine conversion and selectivity.

  • Workup: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel chromatography to isolate the desired unsaturated alcohol.

Data Summary and Catalyst Comparison

The choice of catalyst and conditions directly dictates the reaction outcome. The following table summarizes expected results based on literature for similar substrates.

Catalyst SystemH₂ PressureTemperaturePrimary ProductSelectivityReference Insight
5% Pd/C1 atm25°C5-Methylhexan-3-one>95% (for C=C reduction)Pd catalysts are highly selective for alkene hydrogenation over ketones.[3][6]
PtO₂3-4 atm25-50°C5-Methylhexan-3-olLow (mixture of products)Pt is a highly active catalyst that can reduce both C=C and C=O bonds, often leading to over-reduction.[3]
Ra-Ni50-100 atm50-100°C5-Methylhexan-3-olModerate to GoodRaney Nickel is effective for carbonyl reduction but typically requires higher pressures and temperatures.[5]
RhCl(PPh₃)₃1 atm25°C5-Methylhexan-3-one>98% (for C=C reduction)Wilkinson's catalyst is exceptionally selective for alkene hydrogenation.[7]
Ru-BINAP-diamine8-10 atm30°C5-Methylhexa-1,4-dien-3-ol>90% (for C=O reduction)Specific Ru complexes are designed for the chemoselective hydrogenation of carbonyls in enones.[10]

Reaction Monitoring and Product Characterization

Robust analytical techniques are essential for optimizing reaction conditions and confirming the structure of the desired product.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of starting material and the appearance of products. The mass spectra provide confirmation of the molecular weight of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation of the final product, confirming which functional groups have been reduced.

  • Infrared (IR) Spectroscopy: Useful for quickly determining the presence or absence of key functional groups. For example, the disappearance of the C=C stretch (~1640 cm⁻¹) or the persistence of the C=O stretch (~1710 cm⁻¹) provides direct evidence of the reaction's selectivity.

  • In-situ Monitoring: Techniques like inline flow NMR or Raman spectroscopy can provide real-time kinetic data, allowing for precise determination of reaction endpoints and optimization of process parameters.[15][16][17]

G cluster_workflow General Experimental Workflow A Reactor Setup (Flask, Catalyst, Inert Gas) B Reagent Addition (Substrate, Solvent) A->B C Hydrogenation (Introduce H₂ Gas, Stir) B->C D Reaction Monitoring (TLC, GC-MS) C->D D->C Reaction Incomplete E Workup (Catalyst Filtration) D->E Reaction Complete F Isolation & Purification (Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Figure 2: A generalized workflow for performing and analyzing the catalytic hydrogenation of 5-methylhexa-1,4-dien-3-one.

Conclusion

The selective catalytic hydrogenation of 5-methylhexa-1,4-dien-3-one is a tractable yet challenging synthetic problem. By carefully selecting the catalyst—palladium for C=C bond reduction and specialized ruthenium complexes for C=O bond reduction—and controlling the reaction conditions, researchers can steer the reaction towards the desired product with high fidelity. The protocols and data presented in this application note provide a robust framework for achieving these selective transformations, enabling the synthesis of valuable downstream products for research and development.

References

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  • Török, B., & Felföldi, K. (2012). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews, 112(7), 4169-4217. [Link]

  • Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo. [Link]

  • LibreTexts. (2015). 12.2: Catalytic Hydrogenation. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 5-Methylhexa-1,4-dien-3-one. National Center for Biotechnology Information. [Link]

  • Zhang, Y., & Wang, Y. (2018). Understanding Selective Hydrogenation of α,β-Unsaturated Ketones to Unsaturated Alcohols on the Au25(SR)18 Cluster. ACS Catalysis, 8(10), 9536-9544. [Link]

  • Wiedemann, S., & Breit, B. (2017). Highly Selective Rhodium Catalyzed 1,4-Hydrogenation of Conjugated Dienals. Angewandte Chemie International Edition, 56(43), 13425-13429. [Link]

  • Srebowata, A., & Juszczyk, W. (2014). Selective hydrogenation of model alpha,beta-unsaturated ketones. ResearchGate. [Link]

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  • Tang, W., & Zhang, X. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 37(24), 4499-4512. [Link]

  • van der Zwan, K. P., de Miguel, I., & van der Wiel, K. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(19), 12340-12345. [Link]

  • van der Zwan, K. P., de Miguel, I., & van der Wiel, K. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. National Institutes of Health. [Link]

  • Li, Z., & Ackermann, L. (2019). Regioselectivity Control in the Synthesis of Linear Conjugated Dienes Enabled by Manganese(I)-Catalyzed C–H Activation. ACS Catalysis, 9(11), 10476-10481. [Link]

  • The University of Edinburgh. (n.d.). Highly Acyclic Selective Cobalt Catalysts for Butadiene Dimerization. Edinburgh Research Explorer. [Link]

  • aus der Wieschen, M., & Muhler, M. (2021). Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review. Chemistry of Materials, 33(17), 6649-6668. [Link]

  • Jones, R. A., & Williams, D. J. (1974). Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene and their acetylacetonatorhodium(I) complexes. Journal of the Chemical Society, Perkin Transactions 2, (1), 31-35. [Link]

  • Kuwano, R., & Kashiwahara, M. (2006). Asymmetric Hydrogenation of Heteroaromatic Ketones and Cyclic and Acyclic Enones Mediated by Cu(I)Chiral Diphosphine Catalysts. ResearchGate. [Link]

  • Brown, J. (n.d.). 2 Lectures John Brown L1 Hydrogenation of Alkenes. SBM CDT. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Langer, R., & Gellrich, U. (2019). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. National Institutes of Health. [Link]

  • Hu, C., & Am Ende, D. J. (2006). Use of Raman Spectroscopy to Characterize Hydrogenation Reactions. Organic Process Research & Development, 10(4), 725-731. [Link]

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Sources

Application

Application Notes and Protocols: Derivatization of 5-Methylhexa-1,4-dien-3-one for Biological Studies

Introduction: Unlocking the Biological Potential of 5-Methylhexa-1,4-dien-3-one 5-Methylhexa-1,4-dien-3-one is an α,β-unsaturated ketone, a class of molecules known for their reactivity and diverse biological activities....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Biological Potential of 5-Methylhexa-1,4-dien-3-one

5-Methylhexa-1,4-dien-3-one is an α,β-unsaturated ketone, a class of molecules known for their reactivity and diverse biological activities. The core chemical structure of 5-Methylhexa-1,4-dien-3-one features a conjugated system of double bonds and a carbonyl group, making it an electrophilic species susceptible to nucleophilic attack. This inherent reactivity is the foundation for its potential interactions with biological macromolecules, particularly proteins.

The electrophilic nature of α,β-unsaturated carbonyls allows them to form covalent adducts with nucleophilic residues on proteins, most notably the thiol group of cysteine residues, through a Michael addition reaction. This interaction can modulate protein function, making these compounds valuable tools for chemical biology and drug discovery. To harness the potential of 5-Methylhexa-1,4-dien-3-one as a molecular probe or a lead compound in drug development, it is often necessary to derivatize it with specific tags. These tags can enable visualization of its cellular localization, or facilitate the identification of its biological targets.

This guide provides a comprehensive overview of the strategies and detailed protocols for the derivatization of 5-Methylhexa-1,4-dien-3-one with fluorescent reporters and biotin tags. We will delve into the rationale behind the chosen chemical approaches, provide step-by-step experimental procedures, and discuss the analytical methods for the characterization of the resulting derivatives. Furthermore, we will present protocols for the application of these derivatized molecules in biological studies, including cellular imaging and affinity pull-down assays.

Chemical Properties of 5-Methylhexa-1,4-dien-3-one

A thorough understanding of the physicochemical properties of 5-Methylhexa-1,4-dien-3-one is crucial for designing and executing its derivatization and subsequent biological application.

PropertyValueReference
Molecular Formula C₇H₁₀O[1][2][3]
Molecular Weight 110.15 g/mol [1][2][3]
Boiling Point 151.6 °C at 760 mmHg[1][2]
Density 0.849 g/cm³[1]
LogP 1.707[1]
Structure α,β-unsaturated ketone[4][5]

Derivatization Strategy: The Michael Addition

The primary strategy for the derivatization of 5-Methylhexa-1,4-dien-3-one is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system. This reaction is highly efficient and proceeds under mild conditions, making it suitable for the attachment of sensitive moieties like fluorophores and biotin. The most effective nucleophiles for this purpose are thiols, which readily react with the enone system.

G cluster_0 Derivatization of 5-Methylhexa-1,4-dien-3-one 5-Methylhexa-1,4-dien-3-one 5-Methylhexa-1,4-dien-3-one Michael_Addition Michael Addition Reaction 5-Methylhexa-1,4-dien-3-one->Michael_Addition Nucleophile Nucleophile (Fluorescent Thiol or Biotin-Thiol) Nucleophile->Michael_Addition Derivatized_Product Derivatized Product (Fluorescent or Biotinylated) Michael_Addition->Derivatized_Product

Caption: General workflow for the derivatization of 5-Methylhexa-1,4-dien-3-one via Michael addition.

Part 1: Fluorescent Labeling

Fluorescently labeling 5-Methylhexa-1,4-dien-3-one allows for the direct visualization of its subcellular localization and dynamics in living cells using fluorescence microscopy. A common approach is to use a thiol-containing fluorescent dye that can be directly conjugated to the enone.

Protocol 1: Synthesis of a Fluorescent Probe via Michael Addition

This protocol describes the synthesis of a fluorescent derivative of 5-Methylhexa-1,4-dien-3-one using N-acetyl-L-cysteine as the thiol nucleophile, followed by coupling to a fluorescent dye. A more direct approach, if a thiol-containing fluorophore is available, would be a one-step Michael addition.

Materials:

  • 5-Methylhexa-1,4-dien-3-one

  • N-acetyl-L-cysteine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Fluorescein isothiocyanate (FITC) or other amine-reactive fluorescent dye

  • Dimethylformamide (DMF), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step 1: Michael Addition of N-acetyl-L-cysteine

  • Dissolve 5-Methylhexa-1,4-dien-3-one (1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add N-acetyl-L-cysteine (1.2 mmol) to the solution.

  • Add triethylamine (1.5 mmol) dropwise to the stirring solution. The base catalyzes the reaction by deprotonating the thiol group.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with 1M HCl (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Step 2: Coupling to a Fluorescent Dye

  • Dissolve the purified Michael adduct (1 mmol) in anhydrous DMF (5 mL).

  • Add the amine-reactive fluorescent dye (e.g., FITC, 1.1 mmol) to the solution.

  • Add triethylamine (2 mmol) and stir the reaction mixture in the dark at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 10 mL) to remove DMF and excess dye.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the fluorescently labeled product by silica gel column chromatography, protecting the column from light.

Characterization of the Fluorescent Derivative

The structure and purity of the final product should be confirmed by NMR and mass spectrometry.

  • ¹H NMR: Expect to see the disappearance of the vinyl proton signals of the enone and the appearance of new signals corresponding to the protons of the N-acetyl-L-cysteine and the fluorescent tag. The protons on the carbon backbone where the addition occurred will show characteristic shifts and coupling patterns.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the fluorescent derivative.

Part 2: Biotinylation for Affinity-Based Proteomics

Biotinylating 5-Methylhexa-1,4-dien-3-one creates a powerful tool for identifying its protein binding partners. The biotin tag has an exceptionally high affinity for streptavidin, which can be immobilized on beads for affinity purification of protein-ligand complexes.

Protocol 2: Synthesis of a Biotinylated Probe

This protocol details the synthesis of a biotinylated derivative using a commercially available biotin-PEG-thiol reagent, which provides a spacer arm to reduce steric hindrance.

Materials:

  • 5-Methylhexa-1,4-dien-3-one

  • Biotin-PEG-Thiol (e.g., from Creative PEGWorks)

  • Triethylamine (TEA)

  • Methanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Dissolve 5-Methylhexa-1,4-dien-3-one (1 mmol) in methanol (10 mL).

  • Add Biotin-PEG-Thiol (1.1 mmol) to the solution.

  • Add triethylamine (1.5 mmol) and stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.

Characterization of the Biotinylated Derivative
  • ¹H NMR: Similar to the fluorescent derivative, the vinyl proton signals of the starting material will disappear. New signals corresponding to the biotin and PEG linker will be present.

  • Mass Spectrometry (MS): The mass spectrum will confirm the identity of the product with the expected molecular ion peak. Tandem MS (MS/MS) can be used to confirm the structure, with characteristic fragment ions of biotin being observable.

Part 3: Biological Applications

Protocol 3: Cellular Imaging with the Fluorescent Probe

This protocol outlines a general procedure for labeling live cells with the synthesized fluorescent derivative of 5-Methylhexa-1,4-dien-3-one.

Materials:

  • Cells of interest (e.g., HeLa cells) cultured on glass-bottom dishes

  • Fluorescent 5-Methylhexa-1,4-dien-3-one derivative (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Grow cells to the desired confluency on glass-bottom dishes suitable for microscopy.

  • Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium. The final concentration will need to be optimized but a starting point of 1-10 µM is recommended.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the medium containing the fluorescent probe to the cells and incubate at 37°C in a CO₂ incubator for a specified time (e.g., 30-60 minutes).

  • After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove any unbound probe.

  • Add fresh, pre-warmed medium to the cells.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

G cluster_1 Cellular Imaging Workflow Cell_Culture Culture cells on glass-bottom dish Labeling Incubate with fluorescent probe Cell_Culture->Labeling Washing Wash to remove unbound probe Labeling->Washing Imaging Image with fluorescence microscope Washing->Imaging

Caption: Workflow for live-cell imaging with a fluorescently labeled small molecule.

Protocol 4: Affinity Pull-Down Assay for Target Identification

This protocol describes how to use the biotinylated 5-Methylhexa-1,4-dien-3-one to pull down its interacting proteins from a cell lysate.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotinylated 5-Methylhexa-1,4-dien-3-one derivative

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents or mass spectrometry facility

Procedure:

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer to prepare a total cell lysate.

  • Incubation: Incubate the cell lysate with the biotinylated probe (or a DMSO control) for 2-4 hours at 4°C with gentle rotation.

  • Capture: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE. The proteins can be visualized by silver staining or Coomassie blue staining. For identification, specific protein bands can be excised and analyzed by mass spectrometry, or the entire eluate can be subjected to proteomic analysis.

G cluster_2 Affinity Pull-Down Workflow Cell_Lysate Prepare Cell Lysate Incubate_Probe Incubate lysate with biotinylated probe Cell_Lysate->Incubate_Probe Capture_Beads Capture complexes with streptavidin beads Incubate_Probe->Capture_Beads Wash Wash beads to remove non-specific binders Capture_Beads->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by SDS-PAGE and Mass Spectrometry Elute->Analyze

Caption: Workflow for identifying protein targets using a biotinylated small molecule probe.

Conclusion and Future Perspectives

The derivatization of 5-Methylhexa-1,4-dien-3-one with fluorescent and biotin tags provides a versatile chemical biology toolkit to investigate its mechanism of action. The protocols outlined in this guide offer a starting point for researchers to synthesize and apply these valuable molecular probes. The fluorescent derivatives can provide crucial insights into the cellular uptake and distribution of the parent compound, while the biotinylated versions can be instrumental in identifying its direct protein targets. The identification of these targets is a critical step in understanding the biological effects of 5-Methylhexa-1,4-dien-3-one and can pave the way for its development as a therapeutic agent or a pharmacological tool. Further optimization of the linker chemistry and the choice of reporter tags may lead to the development of even more sophisticated probes with enhanced properties for biological investigations.

References

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Sources

Method

Application Notes & Protocols: 5-Methylhexa-1,4-dien-3-one as a Versatile Precursor for Heterocyclic Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of 5-Methylhexa-1,4-dien-3-one as a strategic precursor for the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of 5-Methylhexa-1,4-dien-3-one as a strategic precursor for the synthesis of diverse heterocyclic scaffolds. We delve into the synthesis of this key starting material and present detailed, field-proven protocols for its conversion into high-value pyrazole, isoxazole, and pyridine derivatives. The underlying mechanistic principles, experimental causality, and self-validating system checks are thoroughly explained to ensure reproducibility and foster innovation.

Introduction: The Strategic Value of 5-Methylhexa-1,4-dien-3-one

5-Methylhexa-1,4-dien-3-one is a divinyl ketone that presents a unique combination of reactive sites, making it an exceptionally versatile building block in modern organic synthesis.[1] Its core structure features an α,β-unsaturated ketone system, a classic Michael acceptor, and a conjugated diene moiety, predisposing it to a variety of cyclization and cycloaddition reactions.[2] This dual reactivity allows for the construction of a wide array of complex molecular architectures, particularly heterocyclic systems which are foundational in medicinal chemistry and materials science.[3][4]

The strategic application of 5-Methylhexa-1,4-dien-3-one allows for the efficient generation of molecular diversity from a single, readily accessible precursor. This guide will provide the necessary protocols and mechanistic insights to leverage its full synthetic potential.

Physicochemical Properties of 5-Methylhexa-1,4-dien-3-one

A thorough understanding of the precursor's properties is fundamental to its effective application.

PropertyValueSource
CAS Number 13058-38-3[1]
Molecular Formula C₇H₁₀O[1][5]
Molecular Weight 110.15 g/mol [1][6]
Boiling Point 151.6 °C at 760 mmHg[5][6]
Density 0.849 g/cm³[5]
Flash Point 42.5 °C[5]
IUPAC Name 5-methylhexa-1,4-dien-3-one[1]

Synthesis of the Precursor: 5-Methylhexa-1,4-dien-3-one

While commercially available, an in-house synthesis of 5-Methylhexa-1,4-dien-3-one can be cost-effective for large-scale applications. A robust and scalable method is the directed aldol condensation of vinylmagnesium bromide with 3-methyl-2-butenal.

Experimental Protocol: Synthesis of 5-Methylhexa-1,4-dien-3-one

This protocol is designed for reproducibility and scalability.

Materials:

  • 3-methyl-2-butenal (senecialdehyde)

  • Vinylmagnesium bromide (1.0 M in THF)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Pyridinium chlorochromate (PCC)

  • Silica gel for chromatography

Procedure:

  • Grignard Reaction:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-methyl-2-butenal (1.0 eq) dissolved in anhydrous THF (2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add vinylmagnesium bromide (1.1 eq, 1.0 M in THF) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent in vacuo to yield the crude allylic alcohol.

  • Oxidation:

    • Dissolve the crude alcohol in dichloromethane (DCM).

    • Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

    • Stir the reaction mixture at room temperature for 2 hours. The progress can be monitored by TLC.

  • Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate in vacuo.

    • Purify the resulting crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford pure 5-Methylhexa-1,4-dien-3-one.

Application in Heterocyclic Synthesis: Core Protocols

The dienone structure of 5-Methylhexa-1,4-dien-3-one is an ideal starting point for constructing five- and six-membered heterocycles.

Synthesis of Substituted Pyrazoles

The reaction of α,β-unsaturated ketones with hydrazine is a classical and highly efficient method for the synthesis of pyrazoles.[7] The reaction proceeds through a Michael addition, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8]

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: Serves as the dinucleophile, providing the two nitrogen atoms for the pyrazole ring.

  • Ethanol: A protic solvent that facilitates both the Michael addition and the subsequent dehydration steps.

  • Acetic Acid: Acts as a catalyst to protonate the carbonyl group, activating it for nucleophilic attack, and also facilitates the dehydration step.

Materials:

  • 5-Methylhexa-1,4-dien-3-one

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Glacial acetic acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-Methylhexa-1,4-dien-3-one (1.0 eq) in ethanol (0.5 M), add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reflux the reaction mixture for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the target pyrazole.

Workflow and Mechanism:

pyrazole_synthesis start 5-Methylhexa-1,4-dien-3-one + Hydrazine Hydrate step1 Michael Addition start->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 cyclic_intermediate Pyrazoline Intermediate step2->cyclic_intermediate step3 Dehydration (Aromatization) cyclic_intermediate->step3 product 3-Isopropenyl-5-methyl-1H-pyrazole step3->product

Caption: Synthesis of Pyrazole via Michael Addition and Cyclization.

Synthesis of Substituted Isoxazoles

Isoxazoles, another important class of five-membered heterocycles, can be readily synthesized from α,β-unsaturated ketones by reaction with hydroxylamine.[9] The mechanism is analogous to pyrazole formation, involving conjugate addition, cyclization, and dehydration.[10][11]

Causality Behind Experimental Choices:

  • Hydroxylamine Hydrochloride: A stable salt of hydroxylamine, which is liberated in situ.

  • Sodium Acetate: Acts as a base to neutralize the HCl from hydroxylamine hydrochloride, freeing the nucleophilic hydroxylamine. It also helps to buffer the reaction.

  • Aqueous Ethanol: Provides a suitable medium for dissolving both the organic substrate and the inorganic reagents.

Materials:

  • 5-Methylhexa-1,4-dien-3-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol/Water (1:1 mixture)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-Methylhexa-1,4-dien-3-one (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (1.5 eq) in a 1:1 mixture of ethanol and water (0.5 M).

  • Heat the mixture to reflux for 6 hours. Monitor by TLC.

  • After cooling to room temperature, most of the ethanol is removed by rotary evaporation.

  • Add water to the residue and extract the product with diethyl ether (3 x 40 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent in vacuo.

  • The crude product is purified by flash chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford the desired isoxazole.

Workflow and Mechanism:

isoxazole_synthesis start 5-Methylhexa-1,4-dien-3-one + Hydroxylamine step1 Conjugate Addition start->step1 intermediate Oxime Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 cyclic_intermediate Isoxazoline Intermediate step2->cyclic_intermediate step3 Dehydration (Aromatization) cyclic_intermediate->step3 product 3-Isopropenyl-5-methylisoxazole step3->product

Caption: Isoxazole Synthesis via Conjugate Addition and Dehydration.

Synthesis of Substituted Pyridines

The synthesis of pyridines from α,β-unsaturated ketones is a powerful transformation, often achieved through a [4+2] cycloaddition type reaction or a sequence of condensation, cyclization, and oxidation steps.[12][13] A common approach involves reacting the dienone with an enamine or a β-ketoester in the presence of an ammonia source.

Causality Behind Experimental Choices:

  • Ammonium Acetate: Serves as the nitrogen source for the pyridine ring.

  • Copper(II) Acetate: A mild oxidant that facilitates the final aromatization step.

  • High-Boiling Solvent (e.g., DMF): Allows the reaction to be conducted at elevated temperatures, which is often necessary for the cyclization and oxidation steps.

Materials:

  • 5-Methylhexa-1,4-dien-3-one

  • Ammonium acetate (NH₄OAc)

  • Copper(II) acetate (Cu(OAc)₂)

  • N,N-Dimethylformamide (DMF)

  • A source of enamine (e.g., from acetone and a secondary amine, generated in situ or pre-formed)

  • Aqueous ammonia (NH₄OH)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 5-Methylhexa-1,4-dien-3-one (1.0 eq) in DMF (0.4 M) in a sealable reaction vessel, add ammonium acetate (5.0 eq) and a suitable enamine source (1.2 eq).

  • Add Copper(II) acetate (2.0 eq) to the mixture.

  • Seal the vessel and heat the reaction mixture to 120 °C for 12 hours.

  • Cool the reaction to room temperature and pour it into a mixture of ice and aqueous ammonia.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude pyridine derivative by column chromatography on silica gel.

Workflow and Mechanism:

pyridine_synthesis start 5-Methylhexa-1,4-dien-3-one + Enamine + NH₃ Source step1 Condensation/ Michael Addition start->step1 intermediate Acyclic Intermediate step1->intermediate step2 Intramolecular Cyclization/Dehydration intermediate->step2 cyclic_intermediate Dihydropyridine step2->cyclic_intermediate step3 Oxidation (Aromatization) cyclic_intermediate->step3 product Substituted Pyridine step3->product

Caption: Pyridine Synthesis via Condensation, Cyclization, and Oxidation.

Conclusion

5-Methylhexa-1,4-dien-3-one stands out as a highly valuable and versatile precursor in heterocyclic chemistry. The protocols detailed herein provide robust and reproducible methods for the synthesis of pyrazoles, isoxazoles, and pyridines. By understanding the underlying reaction mechanisms and the rationale behind the experimental conditions, researchers can adapt and extend these methodologies to create novel and complex heterocyclic structures for applications in drug discovery, agrochemicals, and materials science.

References

  • Alberola, A., et al. (1993). Synthesis of 3‐substituted 5‐arylisoxazoles from α,β‐unsaturated oximes. Journal of Heterocyclic Chemistry, 30(2), 467–471. [Link]

  • ResearchGate. (2025). Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,β-unsaturated ketones. [Link]

  • PubMed. (2020). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. [Link]

  • MDPI. (n.d.). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl). [Link]

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • LookChem. (n.d.). 5-Methylhexa-1,4-dien-3-one. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • PubChem. (n.d.). 5-Methylhexa-1,4-dien-3-one. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene and their acetylacetonatorhodium(I) complexes. [Link]

  • PubChem. (n.d.). 5-Methylhexa-1,5-dien-3-one. [Link]

  • ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. [Link]

  • ResearchGate. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. [Link]

  • Chemsrc. (n.d.). 1,4-Hexadien-3-one,5-Methyl. [Link]

  • ResearchGate. (2014). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. [Link]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization. [Link]

  • RSC Publishing. (2022). Cationic palladium(II)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted α,β-Unsaturated Ketones, Pyrazoles, Isoxazoles and 2,4,6-Triarylpyrylium Chlorophosphates via β-Lithiation of Benzotriazolylvinyl Ethyl Ether. [Link]

  • NIH. (n.d.). Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s. [Link]

  • NIH. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. [Link]

  • MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]

  • NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Quora. (2022). In the reaction of 5-methylcyclohexa-1,3-diene and (equivalent amount of) HBr, is 4-bromo-4-methyl-cyclohexene a possible product?. [Link]

  • Wikipedia. (n.d.). Nazarov cyclization reaction. [Link]

  • RWTH Publications. (n.d.). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. [Link]

  • ACS Publications. (2019). Synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert-Butyl Nitrite via a Csp3–H Radical Functionalization/Cycloaddition Cascade. [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Regioselective Synthesis of Multisubstituted Pyrazoles via Cyclocondensation of β‐Thioalkyl‐α,β‐unsaturated Ketones with Hydrazines. [Link]

  • Google Patents. (n.d.). Processes for preparing 3-amino-isoxazoles.
  • NIH. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

  • MDPI. (2022). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

  • ACS Omega. (n.d.). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

  • RSC Publishing. (n.d.). Intramolecular electrocyclic reactions. Part II. Reactions of 1,5-di-phenylpenta-1,4-dien-3-one. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 5-Methylhexa-1,4-dien-3-one

Welcome to the technical support center for the synthesis and optimization of 5-Methylhexa-1,4-dien-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-Methylhexa-1,4-dien-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile dienone. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize your reaction conditions for a successful synthesis.

Overview of 5-Methylhexa-1,4-dien-3-one Synthesis

5-Methylhexa-1,4-dien-3-one is a valuable intermediate in organic synthesis. Its conjugated system makes it a reactive precursor for various transformations, including Michael additions and Diels-Alder reactions. A common and practical route to this compound is through a base-catalyzed crossed aldol condensation between acetone and crotonaldehyde.[1][2][3] This reaction, while straightforward in principle, can present several challenges, including the formation of side products and difficulties in purification. This guide will focus on troubleshooting and optimizing this specific synthetic route.

Below is the general reaction scheme:

Figure 1: Synthesis of 5-Methylhexa-1,4-dien-3-one via Crossed Aldol Condensation

G acetone Acetone plus1 + acetone->plus1 crotonaldehyde Crotonaldehyde plus1->crotonaldehyde arrow -> crotonaldehyde->arrow product 5-Methylhexa-1,4-dien-3-one arrow->product conditions [Base, Solvent, Heat] arrow->conditions

A schematic representation of the crossed aldol condensation.

Detailed Experimental Protocol (Hypothetical Model)

This protocol provides a starting point for the synthesis of 5-Methylhexa-1,4-dien-3-one. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Acetone (ACS grade, dried over molecular sieves)

  • Crotonaldehyde (freshly distilled)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or flash chromatography system

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, prepare a solution of sodium hydroxide (2.0 g, 50 mmol) in water (20 mL) and ethanol (10 mL). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acetone: To the cooled basic solution, add acetone (14.5 mL, 200 mmol) dropwise over 10 minutes with vigorous stirring.

  • Addition of Crotonaldehyde: In the dropping funnel, place crotonaldehyde (8.3 mL, 100 mmol). Add the crotonaldehyde dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Neutralize the reaction mixture by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

    • Separate the organic layer. Wash the organic layer with 2 x 30 mL of deionized water and then with 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 5-Methylhexa-1,4-dien-3-one.[4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-Methylhexa-1,4-dien-3-one.

Q1: The reaction yield is very low. What are the possible causes and solutions?

Possible Causes:

  • Inefficient Enolate Formation: The concentration or strength of the base may be insufficient to generate enough of the acetone enolate.

  • Decomposition of Crotonaldehyde: Crotonaldehyde is prone to polymerization, especially in the presence of base.[3]

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, while higher temperatures can favor side reactions.

  • Premature Neutralization: If the reaction is not allowed to proceed to completion, the yield will be low.

Solutions:

ParameterRecommendationRationale
Base Concentration Increase the concentration of the NaOH solution or consider a stronger base like potassium hydroxide (KOH).To drive the equilibrium towards the formation of the acetone enolate.
Crotonaldehyde Quality Use freshly distilled crotonaldehyde for each reaction.To minimize the presence of polymeric impurities that can inhibit the reaction.
Temperature Control Maintain a low temperature (0-10 °C) during the addition of reactants. After addition, consider allowing the reaction to slowly warm to room temperature.Low temperatures disfavor the self-condensation of crotonaldehyde. A gradual warm-up can promote the desired crossed condensation.
Reaction Time Monitor the reaction progress using TLC or GC to determine the optimal reaction time.Ensures the reaction proceeds to completion without significant degradation of the product.

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_base Check Base Concentration and Strength start->check_base check_aldehyde Verify Crotonaldehyde Purity (freshly distilled?) start->check_aldehyde check_temp Review Temperature Control During Addition start->check_temp check_time Monitor Reaction Progress over Time start->check_time increase_base Increase Base Concentration or Use Stronger Base check_base->increase_base distill_aldehyde Distill Crotonaldehyde Before Use check_aldehyde->distill_aldehyde optimize_temp Optimize Reaction Temperature Profile check_temp->optimize_temp extend_time Extend Reaction Time Based on Monitoring check_time->extend_time solution Improved Yield increase_base->solution distill_aldehyde->solution optimize_temp->solution extend_time->solution

A decision tree for troubleshooting low reaction yield.

Q2: My final product is a complex mixture containing multiple spots on TLC/peaks in GC. What are these impurities and how can I avoid them?

Possible Impurities:

  • Acetone Self-Condensation Product: Diacetone alcohol and its dehydration product, mesityl oxide, are common byproducts. The self-condensation of ketones is generally less favorable than that of aldehydes.[2]

  • Crotonaldehyde Self-Condensation Product: Crotonaldehyde can undergo self-condensation to form various oligomeric products.

  • Double Condensation Product: Acetone can react with two molecules of crotonaldehyde to form 1,8-dimethyldeca-1,4,6,9-tetraen-3-one.

Strategies to Minimize Impurities:

  • Stoichiometry Control: Use an excess of acetone relative to crotonaldehyde. This will favor the reaction of the crotonaldehyde with the acetone enolate rather than with itself. A 2:1 or even 3:1 molar ratio of acetone to crotonaldehyde is a good starting point.

  • Slow Addition: Add the crotonaldehyde slowly to the reaction mixture containing the pre-formed acetone enolate. This ensures that the concentration of crotonaldehyde is always low, minimizing its self-condensation.[4]

  • Temperature Management: As mentioned previously, low temperatures suppress side reactions.

Reaction Pathways Leading to Impurities:

G cluster_main Desired Reaction cluster_side1 Acetone Self-Condensation cluster_side2 Double Condensation acetone_enolate Acetone Enolate product 5-Methylhexa-1,4-dien-3-one acetone_enolate->product + Crotonaldehyde crotonaldehyde Crotonaldehyde acetone_enolate1 Acetone Enolate mesityl_oxide Mesityl Oxide acetone_enolate1->mesityl_oxide + Acetone acetone Acetone product_enolate Product Enolate double_product Double Condensation Product product_enolate->double_product + Crotonaldehyde crotonaldehyde2 Crotonaldehyde

Potential reaction pathways in the synthesis.

Q3: I am having difficulty purifying the product. What are the best methods?

Challenges:

  • The boiling points of the desired product and the mesityl oxide byproduct can be relatively close, making distillation challenging.

  • The product may be sensitive to prolonged heating during distillation.

Purification Strategies:

  • Vacuum Distillation: This is the preferred method for separating the product from less volatile impurities. Careful control of the vacuum and temperature is crucial to achieve good separation. The boiling point of 5-Methylhexa-1,4-dien-3-one is approximately 152 °C at atmospheric pressure.[5][6]

  • Flash Column Chromatography: For smaller scale reactions or for achieving very high purity, flash chromatography on silica gel is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, will allow for the separation of the product from more polar and less polar impurities.

  • Bisulfite Extraction: As an α,β-unsaturated ketone, the product may be less reactive towards bisulfite adduction compared to unreacted crotonaldehyde. This could potentially be used as a preliminary purification step to remove excess aldehyde.[7]

Frequently Asked Questions (FAQs)

Q: What is the expected 1H and 13C NMR signature for 5-Methylhexa-1,4-dien-3-one?

  • ¹H NMR:

    • Protons on the C1 vinyl group (CH2=CH-): ~5.8-6.5 ppm (complex multiplets).

    • Proton on C4 (=CH-): ~6.0-6.2 ppm (singlet or narrow multiplet).

    • Methyl protons on C5 (-C(CH3)2): Two singlets around 1.9-2.2 ppm.

  • ¹³C NMR:

    • Carbonyl carbon (C3): ~190-200 ppm.[8]

    • Alkene carbons (C1, C2, C4, C5): ~120-150 ppm.[8][9]

    • Methyl carbons: ~20-30 ppm.

Q: Can I use a different base for this reaction?

A: Yes, other bases such as potassium hydroxide (KOH) or sodium ethoxide can be used. The optimal base and concentration may need to be determined empirically. Stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) could also be used to pre-form the enolate, which can offer greater control over the reaction but requires anhydrous conditions and lower temperatures.[4]

Q: How can I confirm the completion of the reaction?

A: The reaction can be monitored by TLC or GC. On a TLC plate, the disappearance of the crotonaldehyde spot (visualized with a suitable stain like potassium permanganate) and the appearance of a new, less polar product spot would indicate reaction progress. For GC analysis, the disappearance of the starting material peaks and the growth of the product peak would be monitored.

Q: Is 5-Methylhexa-1,4-dien-3-one stable? What are the recommended storage conditions?

A: Like many α,β-unsaturated ketones, 5-Methylhexa-1,4-dien-3-one can be susceptible to polymerization or degradation over time, especially when exposed to light, air, or heat. It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator).

References

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Kim, D. H., et al. (2018). Cross-Aldol Condensation of Acetone and n-Butanol into Aliphatic Ketones over Supported Cu Catalysts on Ceria-Zirconia.
  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • University of Colorado Boulder. (2012, November 14). Chemistry 211 Experiment 5. Retrieved from [Link]

  • LookChem. (n.d.). 5-Methylhexa-1,4-dien-3-one. Retrieved from [Link]

  • DeRatt, J. A., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57361.
  • Chemsrc. (2025, August 27). 1,4-Hexadien-3-one,5-Methyl. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylhexa-1,4-dien-3-one. Retrieved from [Link]

  • Hill, R. K., & Sargent, H. (1965). Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene and their acetylacetonatorhodium(I) complexes. Journal of the Chemical Society, Perkin Transactions 2, 147-152.
  • Davis, R. (2018, March 15). An animated, base-catalyzed crossed aldol condensation mechanism explained [Video]. YouTube.
  • Chemistry Steps. (n.d.). Crossed Aldol Condensation Practice Problems. Retrieved from [Link]

  • Reddit. (2023, August 28).
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  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Pentadien-3-one, 1,5-diphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Clutch Prep. (n.d.). Crossed Aldol Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 9). Aldol Condensation Worked Practice Questions + TRICK! [Video]. YouTube.
  • PubChem. (n.d.). 5-Methylhexa-1,5-dien-3-one. Retrieved from [Link]

  • Jayaprakasha, G. K., et al. (2007). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Bioorganic & Medicinal Chemistry, 15(15), 5137-5143.
  • Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Juen, M. A., et al. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy.

Sources

Optimization

Technical Support Center: 5-Methylhexa-1,4-dien-3-one

A Guide to Stability and Storage for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-Methylhexa-1,4-dien-3-one. This guide is designed to provide you with in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability and Storage for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Methylhexa-1,4-dien-3-one. This guide is designed to provide you with in-depth technical information and practical advice to ensure the stability and proper storage of this compound throughout your experiments. As an α,β-unsaturated ketone, 5-Methylhexa-1,4-dien-3-one possesses a reactive chemical structure that requires careful handling to prevent degradation and ensure experimental reproducibility.

This document will provide a comprehensive overview of the potential stability issues, troubleshooting guidance for common problems, and frequently asked questions regarding the storage and handling of 5-Methylhexa-1,4-dien-3-one. The information herein is grounded in the fundamental principles of organic chemistry and extensive experience with reactive molecules.

I. Understanding the Inherent Reactivity of 5-Methylhexa-1,4-dien-3-one

5-Methylhexa-1,4-dien-3-one belongs to the class of α,β-unsaturated carbonyl compounds. The conjugation of the carbon-carbon double bond with the carbonyl group creates a molecule with two electrophilic sites: the carbonyl carbon and the β-carbon. This electronic arrangement makes the compound susceptible to various reactions that can affect its stability.[1][2]

Key reactivity considerations include:

  • Michael Addition: The β-carbon is susceptible to nucleophilic attack, a reaction known as a Michael or conjugate addition.[3][4] This can lead to the formation of unwanted byproducts if the compound comes into contact with nucleophiles such as water, alcohols, or amines.

  • Polymerization: The extended conjugation in α,β-unsaturated carbonyls makes them prone to polymerization, especially in the presence of light, heat, or radical initiators.[1] This can result in the formation of oligomeric or polymeric materials, leading to a decrease in the purity and activity of the compound.

  • Oxidation: While ketones are generally more resistant to oxidation than aldehydes, the presence of double bonds can provide sites for oxidative cleavage, particularly under harsh conditions or prolonged exposure to air.[5][6]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the handling and use of 5-Methylhexa-1,4-dien-3-one.

Question 1: I observe a change in the color of my 5-Methylhexa-1,4-dien-3-one sample, from a pale yellow to a darker yellow or brownish hue. What could be the cause?

Answer: A change in color is often an indicator of degradation. The most likely causes are:

  • Polymerization: The formation of conjugated oligomers or polymers can lead to the absorption of light at longer wavelengths, resulting in a darker appearance. This process can be initiated by exposure to light, heat, or trace impurities.

  • Oxidation: The formation of oxidized byproducts can also contribute to color change.

Troubleshooting Steps:

  • Minimize Light Exposure: Immediately protect the sample from light by storing it in an amber vial or wrapping the container with aluminum foil.[7]

  • Control Temperature: Store the compound at the recommended low temperature to slow down potential degradation reactions.

  • Inert Atmosphere: If possible, handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purity Check: Analyze the sample using techniques such as NMR, GC-MS, or HPLC to identify any degradation products and assess the purity of the material.

Question 2: My reaction yield is lower than expected when using a previously opened bottle of 5-Methylhexa-1,4-dien-3-one. Could the compound have degraded?

Answer: Yes, a decrease in reactivity and lower reaction yields are common consequences of compound degradation. The primary reasons for this are:

  • Decreased Purity: Polymerization or other degradation pathways will lower the concentration of the active 5-Methylhexa-1,4-dien-3-one in your sample.

  • Formation of Inhibitors: Degradation products could potentially interfere with your reaction.

Troubleshooting Steps:

  • Verify Purity: Before use, especially with older samples, it is crucial to re-analyze the purity of the 5-Methylhexa-1,4-dien-3-one.

  • Use a Fresh Sample: If degradation is suspected, it is best to use a fresh, unopened sample to ensure the reliability of your experimental results.

  • Proper Storage of Aliquots: To avoid degradation of the entire stock, it is advisable to aliquot the compound into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere and temperature fluctuations.

Question 3: I have observed the formation of a viscous liquid or solid precipitate in my sample of 5-Methylhexa-1,4-dien-3-one. What should I do?

Answer: The formation of a viscous liquid or a solid precipitate is a strong indication of polymerization.

Troubleshooting Steps:

  • Do Not Use: If significant polymerization has occurred, the sample is likely of very low purity and should not be used in experiments where precise concentrations are required.

  • Review Storage Conditions: Assess your storage conditions. Was the sample exposed to light or elevated temperatures for an extended period?

  • Consider Inhibitors for Long-Term Storage: For long-term storage of bulk quantities, the addition of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), at a very low concentration (ppm level) can be considered to prevent polymerization. However, be aware that the inhibitor may need to be removed before use in certain applications.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Methylhexa-1,4-dien-3-one?

A1: Based on the general properties of reactive α,β-unsaturated ketones, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, typically -20°C for long-term storage. For short-term storage (a few days to a week), 4°C may be acceptable, but refer to the supplier's recommendation.

  • Light: Protect from light by using an amber vial and storing it in the dark.

  • Atmosphere: Store under an inert atmosphere such as nitrogen or argon to prevent oxidation and moisture-induced reactions.

  • Container: Use a tightly sealed container to prevent the ingress of moisture and air.

Q2: How should I handle 5-Methylhexa-1,4-dien-3-one in the laboratory?

A2: Always handle this compound in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Q3: Can I dissolve 5-Methylhexa-1,4-dien-3-one in a solvent for storage?

A3: Storing the compound as a solution is generally not recommended for long-term stability, as the solvent can potentially participate in degradation reactions. If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage of a solution is necessary, use a dry, aprotic solvent and store it under an inert atmosphere at a low temperature.

Q4: How can I monitor the stability of my 5-Methylhexa-1,4-dien-3-one sample over time?

A4: A proactive approach to stability monitoring is highly recommended. You can set up a small-scale stability study by storing aliquots of the compound under different conditions (e.g., -20°C vs. 4°C, dark vs. light, inert atmosphere vs. air) and analyzing them at regular intervals (e.g., 1, 3, 6 months) using a suitable analytical method like HPLC, GC, or NMR to track the purity.

IV. Experimental Protocol: Stability Assessment of 5-Methylhexa-1,4-dien-3-one

This protocol outlines a general procedure for assessing the stability of 5-Methylhexa-1,4-dien-3-one under various storage conditions.

Objective: To determine the optimal storage conditions for 5-Methylhexa-1,4-dien-3-one by evaluating its purity over time under different temperature, light, and atmospheric conditions.

Materials:

  • 5-Methylhexa-1,4-dien-3-one

  • Amber and clear glass vials with screw caps

  • Nitrogen or Argon gas source

  • Refrigerator (4°C)

  • Freezer (-20°C)

  • Analytical balance

  • HPLC or GC instrument with a suitable column and detector

  • Appropriate solvents for analysis

Procedure:

  • Initial Analysis (Time 0):

    • Analyze a fresh sample of 5-Methylhexa-1,4-dien-3-one to determine its initial purity. This will serve as the baseline.

  • Sample Preparation for Storage:

    • Aliquot the compound into several amber and clear vials.

    • For samples to be stored under an inert atmosphere, gently flush the vials with nitrogen or argon before sealing.

  • Storage Conditions:

    • Store the vials under the following conditions:

      • Condition A: -20°C, dark (amber vial), inert atmosphere

      • Condition B: -20°C, dark (amber vial), air

      • Condition C: 4°C, dark (amber vial), inert atmosphere

      • Condition D: 4°C, dark (amber vial), air

      • Condition E: Room temperature, dark (amber vial), air

      • Condition F: Room temperature, light (clear vial), air

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the purity of the sample using the same analytical method as in the initial analysis.

  • Data Analysis:

    • Compare the purity of the samples at each time point to the initial purity.

    • Plot the percentage of remaining 5-Methylhexa-1,4-dien-3-one against time for each storage condition.

V. Data Presentation and Visualization

Table 1: Hypothetical Stability Data for 5-Methylhexa-1,4-dien-3-one

Storage ConditionInitial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
A: -20°C, Dark, Inert99.599.499.299.0
B: -20°C, Dark, Air99.599.298.898.2
C: 4°C, Dark, Inert99.598.997.595.1
D: 4°C, Dark, Air99.598.596.092.3
E: RT, Dark, Air99.595.185.370.2
F: RT, Light, Air99.590.272.155.4

Note: This is hypothetical data for illustrative purposes. Actual results may vary.

Diagram 1: Potential Degradation Pathways for α,β-Unsaturated Ketones

DegradationPathways Enone 5-Methylhexa-1,4-dien-3-one (α,β-Unsaturated Ketone) Polymer Polymerization (Oligomers/Polymers) Enone->Polymer Light, Heat, Radical Initiators MichaelAdduct Michael Addition Adduct Enone->MichaelAdduct Nucleophiles (H₂O, ROH, RNH₂) OxidationProducts Oxidation Products (e.g., epoxides, cleaved products) Enone->OxidationProducts Oxygen (Air), Oxidizing Agents

Caption: Potential degradation pathways for 5-Methylhexa-1,4-dien-3-one.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

TroubleshootingWorkflow Start Observe Issue (e.g., color change, low yield) CheckPurity Check Purity (HPLC, GC, NMR) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK Proceed Proceed with Experiment PurityOK->Proceed Yes ReviewStorage Review Storage Conditions (Temp, Light, Atmosphere) PurityOK->ReviewStorage No NewSample Use a Fresh Sample/ Purify Existing Sample ReviewStorage->NewSample ImplementChanges Implement Improved Storage Protocol ReviewStorage->ImplementChanges NewSample->Proceed

Caption: A workflow for troubleshooting suspected degradation of 5-Methylhexa-1,4-dien-3-one.

VI. References

  • Wikipedia. α,β-Unsaturated carbonyl compound. [Link]

  • Chemistry LibreTexts. α,β-Unsaturated Carbonyl Compounds. [Link]

  • Study.com. Alpha Beta Unsaturated Ketone: Formation & Reduction. [Link]

  • OpenStax. 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • Chemistry LibreTexts. 17.6: α,β-Unsaturated Aldehydes and Ketones. [Link]

  • JoVE. Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. [Link]

  • Wikipedia. Michael addition. [Link]

  • Environment, Health, and Safety - Lawrence Berkeley National Laboratory. Proper Management of Chemicals. [Link]

  • Bio-Rad. Treat Them Right! – Best Practices for Storing and Working with Antibodies. [Link]

  • ACS Publications. Rapid Parallel Synthesis of Polymer-Bound Enones Utilizing Microwave-Assisted Solid-Phase Chemistry. [Link]

  • Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • YouTube. Alpha-Beta Unsaturated Aldehyde & Ketone Reactions. [Link]

  • Journal of the American Chemical Society. Enantioselective Michael Additions to α,β-Unsaturated Imides Catalyzed by a Salen−Al Complex. [Link]

  • University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. [Link]

  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. [Link]

  • National Institutes of Health. Controlled polymerization of levoglucosenone-derived enynes to give bio-based polymers with tunable degradation rates and high glass transition temperatures. [Link]

  • Reddit. Ketone oxidation? [Link]

  • PubMed Central. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. [Link]

  • Environmental Health & Safety - University of Washington. Chemical Storage and Segregation. [Link]

  • Chemistry LibreTexts. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. [Link]

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]

  • ImmunoReagents. How to Store Antibodies. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • organicmystery.com. Oxidation of Aldehydes and Ketones. [Link]

  • G-Biosciences. Antibody Basics Revisited (Do's and Don'ts of Antibody Handling). [Link]

  • ACS Publications. Bottom-Up De Novo Synthesis of Porous Organic Polymers with Enone Functionalities as Supports for Pd and Cu Nanoparticles for Catalytic Tandem Synthesis. [Link]

  • Environmental Health & Safety - Georgia Institute of Technology. Working with Highly Reactive Materials. [Link]

  • MDPI. Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. [Link]

  • Organic Chemistry Portal. Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. [Link]

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Troubleshooting

Technical Support Center: 5-Methylhexa-1,4-dien-3-one Handling and Polymerization Prevention

Welcome to the technical support center for 5-Methylhexa-1,4-dien-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methylhexa-1,4-dien-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the unwanted polymerization of this reactive monomer. Our goal is to ensure the integrity of your experiments and the longevity of your materials through a foundational understanding of the underlying chemical principles.

I. Understanding the Challenge: The Chemistry of 5-Methylhexa-1,4-dien-3-one

5-Methylhexa-1,4-dien-3-one is an α,β-unsaturated ketone, a class of compounds known for their utility in organic synthesis, particularly in Michael additions and other conjugate additions.[1] However, the very features that make it a valuable reagent—the conjugated diene and ketone moieties—also render it susceptible to spontaneous polymerization.[2][3] This process is typically a free-radical chain reaction, which can be initiated by heat, light (UV radiation), or the presence of radical-generating impurities.[3][4][5]

Uncontrolled polymerization can lead to several undesirable outcomes in a research setting:

  • Loss of valuable starting material: The monomer is consumed, often resulting in an intractable solid polymer.

  • Inconsistent experimental results: The presence of oligomers or polymers can interfere with reactions, leading to lower yields and purification difficulties.

  • Safety hazards: Exothermic polymerization can, in some cases, lead to a runaway reaction with a rapid increase in temperature and pressure.[6]

This guide provides a systematic approach to mitigate these risks.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and use of 5-Methylhexa-1,4-dien-3-one.

Q1: Why is my 5-Methylhexa-1,4-dien-3-one turning viscous or solidifying over time?

A1: This is a classic sign of polymerization. 5-Methylhexa-1,4-dien-3-one, being a vinyl ketone, can undergo free-radical polymerization.[2][3] This process is often initiated by exposure to heat, light, or atmospheric oxygen which can form peroxide impurities that act as radical initiators.[7] The viscosity increases as oligomers and then polymers are formed.

Q2: What is a polymerization inhibitor and why is it important?

A2: A polymerization inhibitor is a chemical compound added to a monomer to prevent its self-polymerization.[8] These molecules function by scavenging free radicals, effectively terminating the polymerization chain reaction.[6] For unsaturated monomers like 5-Methylhexa-1,4-dien-3-one, inhibitors are crucial for ensuring stability during transport and storage.[8][9]

Q3: What are the common types of polymerization inhibitors I can use?

A3: For α,β-unsaturated ketones, phenolic inhibitors are widely used.[6] Common examples include:

  • Hydroquinone (HQ)

  • 4-Methoxyphenol (MEHQ or p-hydroxyanisole)

  • 4-tert-Butylcatechol (TBC)

  • Butylated hydroxytoluene (BHT) [8]

These compounds are effective radical scavengers. The choice of inhibitor may depend on the specific application and the ease of its removal prior to reaction.

Q4: Do I need to remove the inhibitor before using 5-Methylhexa-1,4-dien-3-one in my reaction?

A4: In most cases, yes. The inhibitor will likely interfere with reactions that proceed via a radical mechanism or are sensitive to phenolic compounds. For non-radical reactions, trace amounts of the inhibitor might be tolerated, but it is generally good practice to remove it to ensure reproducibility.[10]

Q5: How can I remove the polymerization inhibitor?

A5: A common and effective method for removing phenolic inhibitors is to wash the monomer with an aqueous solution of a mild base, such as 1-5% sodium hydroxide (NaOH).[8] The phenolic inhibitor will be deprotonated to its corresponding phenoxide salt, which is soluble in the aqueous layer and can be separated using a separatory funnel. The monomer should then be washed with brine to remove residual base and water, and subsequently dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). It is critical to use the purified, inhibitor-free monomer immediately, as it will be highly prone to polymerization.

Q6: What are the optimal storage conditions for 5-Methylhexa-1,4-dien-3-one?

A6: To maximize shelf life, 5-Methylhexa-1,4-dien-3-one should be stored under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is highly recommended to minimize thermally induced polymerization.[11]

  • Light: Protect from light, especially UV radiation, by storing in an amber glass bottle or a container wrapped in aluminum foil.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxide impurities from atmospheric oxygen.[7]

  • Inhibitor: Ensure the monomer is adequately inhibited for long-term storage.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of 5-Methylhexa-1,4-dien-3-one.

Observed Problem Potential Cause(s) Recommended Action(s)
Monomer appears cloudy or contains solid particles. Partial polymerization has occurred.- If the bulk of the material is still liquid, it may be possible to purify it by filtration and subsequent distillation under reduced pressure. Caution: Distillation of potentially peroxide-containing materials can be hazardous. Ensure proper safety precautions are in place. - If the material is mostly solid, it is likely unusable and should be disposed of according to your institution's safety guidelines.
A planned reaction with the monomer fails or gives a low yield. 1. The monomer has polymerized. 2. The polymerization inhibitor was not completely removed and is interfering with the reaction.- Check for Polymerization: Before starting the reaction, visually inspect the monomer for any signs of increased viscosity or solidification. - Ensure Complete Inhibitor Removal: If you removed the inhibitor, ensure the washing and drying steps were performed thoroughly. Consider an additional wash with the base solution. - Use Freshly Purified Monomer: Always use the monomer immediately after removing the inhibitor.
The monomer polymerizes during a reaction, even at moderate temperatures. 1. The reaction conditions (e.g., presence of a radical initiator, exposure to air) are promoting polymerization. 2. The inhibitor was removed, and the monomer is now unstable under the reaction conditions.- Degas Solvents: If applicable to your reaction, use degassed solvents to remove dissolved oxygen. - Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere. - Consider a Different Inhibitor: For reactions that are not sensitive to it, you might consider leaving a small, known amount of a less reactive inhibitor in the monomer. This is an advanced technique and requires careful optimization.
The monomer polymerizes during distillation. The distillation temperature is too high, leading to thermal polymerization.- Use Vacuum Distillation: Distill the monomer under reduced pressure to lower the boiling point.[12] - Add a Polymerization Retarder: For distillation, a small amount of a less volatile inhibitor (a retarder) can be added to the distillation flask to prevent polymerization at the elevated temperature.[8]

IV. Key Mechanisms and Visualizations

To better understand the processes at play, the following diagrams illustrate the free-radical polymerization of 5-Methylhexa-1,4-dien-3-one and the mechanism of inhibition.

Mechanism of Free-Radical Polymerization

Free-radical polymerization proceeds in three main steps: initiation, propagation, and termination.[3][13]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Heat or Light RM Monomer Radical (R-M•) R->RM + M M Monomer (M) RM2 R-M• RMn R-(M)n-M• RM2->RMn + n(M) RMn2 R-(M)n-M• P Polymer RMn2->P Combination or Disproportionation RMn3 R-(M)m-M• RMn3->P Combination or Disproportionation

Caption: Free-radical polymerization workflow.

Mechanism of Inhibition by Phenolic Compounds

Phenolic inhibitors like hydroquinone (HQ) terminate the polymerization by reacting with the growing polymer radical to form a stable, non-radical species and a much less reactive radical.

G cluster_inhibition Inhibition Mechanism PolymerRadical Growing Polymer Radical (R-M(n)•) Inhibitor Phenolic Inhibitor (Ar-OH) InactivePolymer Terminated Polymer (R-M(n)-H) PolymerRadical->InactivePolymer StableRadical Stable Phenoxy Radical (Ar-O•) Inhibitor->StableRadical

Caption: Action of a phenolic inhibitor.

V. Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors

Objective: To prepare inhibitor-free 5-Methylhexa-1,4-dien-3-one for immediate use in a chemical reaction.

Materials:

  • 5-Methylhexa-1,4-dien-3-one containing inhibitor

  • 5% (w/v) Sodium hydroxide (NaOH) solution, pre-chilled

  • Saturated sodium chloride (brine) solution, pre-chilled

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Round-bottom flask for storage/reaction

Procedure:

  • Place the 5-Methylhexa-1,4-dien-3-one in a separatory funnel.

  • Add an equal volume of the chilled 5% NaOH solution.

  • Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will likely be colored as it contains the phenoxide salt.

  • Drain and discard the aqueous layer.

  • Repeat the wash with the NaOH solution until the aqueous layer is colorless.

  • Wash the organic layer with an equal volume of chilled brine to remove residual NaOH.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl to dry the monomer. The drying agent should move freely when the flask is swirled, indicating the monomer is dry.

  • Decant or filter the dry, inhibitor-free monomer into a clean, dry round-bottom flask.

  • Crucially, use the purified monomer immediately.

Safety Note: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals.[14] Perform this procedure in a well-ventilated fume hood.

VI. References

  • Shinde, S., & Tambe, S. (2023). Inhibition of Free Radical Polymerization: A Review. PMC, NIH. [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

  • Truong, N. P., et al. (2018). Controlled radical polymerization of vinyl ketones using visible light. RSC Publishing. [Link]

  • PubChem. (n.d.). 5-Methylhexa-1,4-dien-3-one. [Link]

  • Goritza, V., et al. (2019). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. MDPI. [Link]

  • Porter, N. A., et al. (2011). Free Radical Oxidation of Polyunsaturated Lipids: New Mechanistic Insights and the Development of Peroxyl Radical Clocks. PMC, NIH. [Link]

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  • Google Patents. (n.d.). DE890341C - Method of stabilizing diketene.

  • Wikipedia. (n.d.). Radical polymerization. [Link]

  • Chemistry For Everyone. (2022). How Can Polymerization Avoid Unwanted Side Reactions? YouTube. [Link]

  • Steube, M., et al. (2022). Methylthiohexa-1,3-Diene: Anionic Polymerization of a Diene with Thioether Moiety Enables Post-Polymerization Modification and Antimicrobial Materials. NIH. [Link]

  • Ouchi, M., et al. (2022). Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State. Journal of the American Chemical Society. [Link]

  • University of Ottawa. (n.d.). Handling and Storage of Chemicals. [Link]

  • Google Patents. (n.d.). US6447649B1 - Polymerization inhibitor for vinyl-containing materials.

  • Reddit. (2016). Is there a way to protect alpha-hydroxy ketones from reduction but not "regular" ketones? (or vice-versa?). r/chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of new free-radical initiators for polymerization. [Link]

  • Truong, N. P., et al. (2018). UV-degradable poly(phenyl vinyl ketone) particles produced by polymerisation-induced self-assembly in ethanol or water. Polymer Chemistry (RSC Publishing). [Link]

  • ResearchGate. (2021). Polymerization in the presence of inhibitor? [Link]

  • LookChem. (n.d.). 5-Methylhexa-1,4-dien-3-one. [Link]

  • Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. ACP. [Link]

  • Zhang, L., et al. (2022). DFT Studies on cis-1,4-Polymerization of Dienes Catalyzed by a Cationic Rare-Earth Metal Complex Bearing an Ancillary PNP Ligand. MDPI. [Link]

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  • ResearchGate. (n.d.). Synthesis and Polymerization of Renewable 1,3-Cyclohexadiene Using Metathesis, Isomerization, and Cascade Reactions with Late-metal Catalysts. [Link]

  • MDPI. (2022). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]

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  • Organic Letters. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. ACS Publications. [Link]

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  • MDPI. (2022). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. [Link]

  • MDPI. (2023). Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. [Link]

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Optimization

Technical Support Center: Solvent Effects on 5-Methylhexa-1,4-dien-3-one Reactivity

Welcome to the technical support center for 5-Methylhexa-1,4-dien-3-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile divinyl ketone.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methylhexa-1,4-dien-3-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile divinyl ketone. My aim is to provide you with not just protocols, but the underlying principles governing its reactivity, with a special focus on the profound influence of solvent choice. By understanding the causality behind experimental outcomes, you can troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnostic workflow and a detailed explanation of the solvent's role.

Issue 1: Low Yield in Nazarov Cyclization of 5-Methylhexa-1,4-dien-3-one

Question: "I am attempting a Lewis acid-catalyzed Nazarov cyclization of 5-Methylhexa-1,4-dien-3-one to synthesize the corresponding cyclopentenone. However, my yields are consistently low (<20%), and I recover a significant amount of unreacted starting material. I am using FeCl₃ in dichloromethane (DCM). What is going wrong?"

Answer:

This is a common challenge in Nazarov cyclizations. The issue often lies in the delicate balance between activating the substrate and deactivating the Lewis acid catalyst. The solvent plays a pivotal, and often underestimated, role in this process.

Causality and Diagnostic Steps:

The Nazarov cyclization proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation intermediate.[1] The formation of this cation is typically promoted by a Lewis acid coordinating to the carbonyl oxygen.[2]

  • Catalyst Activity and Solvent Coordination: Dichloromethane is a standard non-coordinating solvent. However, if your starting material or the reaction environment contains trace amounts of coordinating species (like water), they can compete for binding to the Lewis acid, effectively inhibiting catalysis. Furthermore, the product, a cyclopentenone, can coordinate to the Lewis acid, leading to product inhibition.[3]

  • Solvent Polarity and Intermediate Stabilization: The key pentadienyl cation intermediate must be sufficiently stabilized for the electrocyclization to occur efficiently. While DCM is a common choice, its polarity might not be optimal for stabilizing the cationic intermediate in this specific case.

Troubleshooting Workflow Diagram

G cluster_0 Troubleshooting: Low Nazarov Cyclization Yield start Low Yield (<20%) High Starting Material Recovery check_reagents Step 1: Verify Reagent Purity - Anhydrous FeCl₃? - Dry DCM (distilled over CaH₂)? - Purity of Dienone? start->check_reagents solvent_screen Step 2: Solvent Screening (Run small-scale parallel reactions) check_reagents->solvent_screen If reagents are pure lewis_acid_screen Step 3: Lewis Acid Screening (Use optimal solvent from Step 2) solvent_screen->lewis_acid_screen Identify superior solvent temp_control Step 4: Temperature Optimization (Monitor by TLC/LC-MS) lewis_acid_screen->temp_control Identify superior Lewis Acid result Optimized Yield temp_control->result

Caption: A systematic workflow for troubleshooting low-yield Nazarov cyclizations.

Recommended Protocol and Solvent Optimization:

We recommend a systematic solvent screening to identify a medium that enhances catalyst activity and stabilizes the key intermediate.

Experimental Protocol: Solvent Screening for Nazarov Cyclization

  • Preparation: In a nitrogen-purged glovebox, prepare five oven-dried reaction vials. To each vial, add 5-Methylhexa-1,4-dien-3-one (e.g., 0.1 mmol).

  • Solvent Addition: To each vial, add 1.0 mL of one of the following anhydrous solvents:

    • Vial 1: Dichloromethane (DCM) (Control)

    • Vial 2: 1,2-Dichloroethane (DCE)[4]

    • Vial 3: Acetonitrile (MeCN)

    • Vial 4: Nitromethane (MeNO₂)

    • Vial 5: Hexafluoroisopropanol (HFIP)[1]

  • Catalyst Addition: Prepare a stock solution of anhydrous FeCl₃ in your best-performing solvent from the initial screen (or DCE as a starting point). Add the Lewis acid (e.g., 10 mol%) to each vial.

  • Reaction: Stir the reactions at room temperature (or a standardized temperature, e.g., 0 °C to RT) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Analysis: Quench the reactions with a saturated NaHCO₃ solution, extract with ethyl acetate, and analyze the crude product by ¹H NMR to determine the conversion and yield.

Data Interpretation Table:
SolventDielectric Constant (ε)Coordinating AbilityExpected Outcome & Rationale
DCM 9.1LowBaseline. May not sufficiently stabilize the cation.
DCE 10.4LowSlightly more polar than DCM, potentially offering better cation stabilization. Often a good choice for Lewis acid catalysis.[4]
MeCN 37.5HighCan coordinate strongly with the Lewis acid, potentially inhibiting it. However, its high polarity may stabilize the cation.
MeNO₂ 35.9MediumA polar solvent that is less coordinating than MeCN. Can be an excellent choice for promoting cationic reactions.
HFIP 16.7Low (but strong H-bond donor)A highly polar, non-coordinating, and protic solvent that can stabilize cations effectively through hydrogen bonding.[1][5]

This systematic approach allows you to decouple the effects of polarity and coordinating ability, leading to a rational optimization of your reaction conditions.

Issue 2: Poor Selectivity in a Michael Addition Reaction

Question: "I am performing a Michael addition of piperidine to 5-Methylhexa-1,4-dien-3-one in THF. I am observing a mixture of 1,4- and 1,6-addition products, along with significant amounts of starting material even after extended reaction times. How can I improve the conversion and selectivity?"

Answer:

This is a classic problem of competitive conjugate additions. The solvent's ability to mediate proton transfer and solvate the nucleophile is key to controlling the regioselectivity and rate of Michael additions.

Causality and Diagnostic Steps:

The Michael addition is sensitive to the nature of the nucleophile and the electrophilicity of the acceptor.[6] In your substrate, both the C4-C5 and C1-C2 double bonds are conjugated to the carbonyl, creating two potential sites for nucleophilic attack.

  • Solvent Proticity and Nucleophile Potency: Aprotic solvents like THF do little to stabilize the charged intermediates or activate the enone system. Polar aprotic solvents can increase the reactivity of the nucleophile.[7] Polar protic solvents, on the other hand, can activate the enone by hydrogen bonding to the carbonyl oxygen, making it more electrophilic. They can also stabilize the resulting enolate intermediate, facilitating the proton transfer step to yield the final product.[5]

  • Reaction Mechanism and Solvent Influence: The use of a protic solvent can significantly accelerate the reaction by facilitating the protonation of the enolate intermediate, which is often the rate-limiting step.

Solvent's Role in Michael Addition

G cluster_1 Solvent Influence on Michael Addition start Piperidine + Dienone aprotic Aprotic Solvent (e.g., THF) - Poor enone activation - 'Naked' and highly reactive nucleophile - Slow protonolysis of enolate start->aprotic protic Protic Solvent (e.g., EtOH) - H-bonding activates carbonyl - Nucleophile is solvated - Rapid protonolysis of enolate start->protic outcome_aprotic Low Conversion Poor Selectivity aprotic->outcome_aprotic outcome_protic Higher Conversion Improved Selectivity protic->outcome_protic

Caption: Contrasting outcomes of Michael additions in aprotic vs. protic solvents.

Recommended Protocol for Improved Selectivity:

Switching to a polar protic solvent is the most direct way to address both the conversion and selectivity issues.

Experimental Protocol: Optimizing Michael Addition

  • Setup: To a solution of 5-Methylhexa-1,4-dien-3-one (1.0 equiv.) in absolute ethanol (EtOH) at 0 °C, add piperidine (1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired Michael adduct.

The use of ethanol will likely favor the thermodynamically more stable 1,4-adduct by activating the carbonyl and providing a ready source of protons to quench the enolate intermediate, thus increasing both the rate and selectivity of the reaction.

Issue 3: Poor Diastereoselectivity in Diels-Alder Reaction

Question: "My goal is to perform a Diels-Alder reaction between 5-Methylhexa-1,4-dien-3-one (as the dienophile) and cyclopentadiene. The reaction works, but I get a nearly 1:1 mixture of endo and exo products. I have been running the reaction in toluene. How can I favor the formation of the endo product?"

Answer:

The endo/exo selectivity in Diels-Alder reactions is governed by subtle differences in the transition state energies.[8] While the "endo rule" predicts the favored product, its preference can be modest. Solvent polarity is a key parameter you can adjust to amplify this preference.

Causality and Diagnostic Steps:

The endo transition state is favored due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-system of the diene.[8] This interaction is stabilizing, but often only slightly.

  • Transition State Polarity: The endo transition state is generally more polar and has a more compact structure than the exo transition state. Polar solvents will preferentially stabilize the more polar endo transition state, lowering its activation energy relative to the exo pathway and thus increasing the endo/exo ratio.[9]

  • Solvent Choice: Nonpolar solvents like toluene do little to differentiate between the two transition states. Increasing the solvent polarity should enhance the endo selectivity.

Recommended Protocol for Enhancing Endo Selectivity:

A screening of polar solvents is recommended.

Experimental Protocol: Enhancing Endo Selectivity

  • Setup: Prepare parallel reactions in different solvents. In separate vials, dissolve 5-Methylhexa-1,4-dien-3-one (1.0 equiv.) in:

    • Vial A: Toluene (Control)

    • Vial B: Dichloromethane (DCM)

    • Vial C: Acetonitrile (MeCN)

  • Reaction: Cool the solutions to 0 °C and add freshly cracked cyclopentadiene (1.5 equiv.). Allow the reactions to proceed at a controlled temperature (e.g., room temperature) for 24 hours.

  • Analysis: After the reaction period, remove the solvent in vacuo and analyze the crude product mixture by ¹H NMR to determine the endo/exo ratio by integrating characteristic signals for each diastereomer.

Expected Impact of Solvent Polarity on Endo/Exo Ratio:
SolventDielectric Constant (ε)Expected Endo:Exo RatioRationale
Toluene 2.4~ 1:1 (Observed)Nonpolar; minimal differential stabilization of transition states.
DCM 9.1> 1:1Moderately polar; should offer some stabilization to the endo transition state.
MeCN 37.5>> 1:1Highly polar; expected to significantly stabilize the more polar endo transition state.

By moving to a more polar solvent, you should observe a notable increase in the proportion of the desired endo product.

Frequently Asked Questions (FAQs)

Q1: Why is solvent choice so critical for the reactivity of 5-Methylhexa-1,4-dien-3-one in general?

A1: The reactivity of 5-Methylhexa-1,4-dien-3-one is governed by its electronic structure as a cross-conjugated divinyl ketone. This structure allows it to participate in a variety of reactions, including pericyclic reactions (Nazarov, Diels-Alder) and conjugate additions (Michael). The outcomes of these reactions depend heavily on the stability of charged intermediates (cations, enolates) and polarized transition states. Solvents directly influence these factors through:

  • Polarity: Polar solvents stabilize charged intermediates and transition states, often accelerating reactions.[9]

  • Proticity: Protic solvents (e.g., alcohols) can act as proton donors and acceptors, facilitating steps like enolate protonation. They can also activate carbonyl groups via hydrogen bonding.[5]

  • Coordinating Ability: Solvents can coordinate to Lewis acid catalysts, either enhancing or inhibiting their activity.

Therefore, the solvent is not merely a medium but an active participant in dictating the reaction pathway, rate, and selectivity.

Q2: How does the stability of 5-Methylhexa-1,4-dien-3-one vary in different solvents? Is it prone to decomposition or polymerization?

A2: 5-Methylhexa-1,4-dien-3-one, like many conjugated enones, can be susceptible to polymerization, especially in the presence of acid or base catalysts, or upon exposure to light and heat.

  • Inert Solvents: In nonpolar, aprotic solvents like hexanes or toluene, the compound is relatively stable if stored cold and protected from light.

  • Protic Solvents: In protic solvents, especially with trace impurities, there is a higher risk of slow degradation or oligomerization over long periods.

  • Storage: For long-term storage, it is recommended to keep the compound neat or as a concentrated solution in an inert solvent (e.g., benzene, DCM) at low temperatures (-20 °C) under an inert atmosphere (N₂ or Ar). It is advisable to use freshly purified material for sensitive reactions.

Q3: For a new project involving a Nazarov cyclization of a 5-Methylhexa-1,4-dien-3-one derivative, what is a good starting point for solvent and catalyst screening?

A3: A logical starting point is to screen a small set of Lewis acids in a reliable, non-coordinating solvent.

  • Initial Solvent: 1,2-Dichloroethane (DCE) is an excellent first choice. It is polar enough to support many cationic reactions but is generally considered non-coordinating.[4]

  • Lewis Acid Screen: Screen a set of common Lewis acids (e.g., 5-10 mol%) at room temperature or 0 °C. Good candidates include:

    • FeCl₃: A strong, inexpensive choice.

    • BF₃·OEt₂: A very common and effective catalyst.

    • Cu(OTf)₂: Known to be highly effective, even at low catalytic loadings (2 mol%).[4]

    • Sc(OTf)₃: Another powerful and often very efficient catalyst (3 mol%).[4]

  • Optimization: Once a promising Lewis acid is identified, perform a solvent screen (as detailed in Troubleshooting Issue 1) to further optimize the yield and reaction time. This two-step screening process is an efficient method for navigating the reaction landscape.

References

  • Vertex AI Search. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents.
  • Rocchigiani, L., et al. (2020). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. PMC - NIH.
  • Comptes Rendus de l'Académie des Sciences. Solvent effects in the aza-Michael addition of anilines.
  • Organic Chemistry Portal.
  • LookChem. 5-Methylhexa-1,4-dien-3-one.
  • Wikipedia.
  • PubChem. 5-Methylhexa-1,5-dien-3-one | C7H10O | CID 15500341.
  • PubChem. 5-Methylhexa-1,4-dien-3-one | C7H10O | CID 12262379.
  • MDPI. (2020). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach.
  • YouTube. (2020). 38.06 The Endo Rule: Diastereoselectivity in the Diels-Alder Reaction.
  • Larini, P., Guarna, A., & Occhiato, E. G. (2006). The Lewis Acid-Catalyzed Nazarov Reaction of 2-(N-Methoxycarbonylamino)-1,4-pentadien-3-ones.
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (2023). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions.
  • Silber, E. SOLVENT EFFECTS IN THE DIELS ALDER REACTION.
  • Journal of the Chemical Society, Perkin Transactions 1. Intramolecular electrocyclic reactions. Part II. Reactions of 1,5-di-phenylpenta-1,4-dien-3-one.
  • Unknown. Diels-Alder Reaction.
  • Grant, T. N., & West, F. G. (2006). Stereoselective Nazarov Cyclizations of Bridged Bicyclic Dienones. PMC - NIH.
  • Chemistry LibreTexts. (2020). 3: Diels-Alder Reaction.
  • IJSDR. Michael Addition Reaction Under Green Chemistry.
  • Master Organic Chemistry. (2017). The Diels-Alder Reaction.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Master Organic Chemistry. (2019). The Intramolecular Diels Alder Reaction.
  • Journal of the Chemical Society, Faraday Transactions.
  • Longdom Publishing. Nazarov Cyclization Reaction: Challenges and Opportunities.
  • ResearchGate. (2025). Diels-Alder reactions of 3-and 5-methyl-1-vinylpyrazoles with cyclohexa-1,3-diene and hydrogenation of the reaction products | Request PDF.
  • Journal of the Chemical Society, Perkin Transactions 2. Synthesis of meso- and (±)
  • ResearchGate.
  • Organic Chemistry Frontiers. 1,2 Wagner–Meerwein shift in aza-Nazarov cyclization: Bi(iii)-catalyzed substrate-dependent divergent synthesis of highly substituted pyrroles and indenes.
  • MSU chemistry. Chemical Reactivity.
  • Sigma-Aldrich. 5-Methyl-3,4-hexadien-1-ol 95 54795-27-6.
  • Beaudry, C. M. (2005). Intramolecular Diels−Alder Reactions of 5-Vinyl-1,3-cyclohexadienes.
  • Andrew G Myers Research Group. Chem 115.
  • Wang, C., et al. (2014). Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s. PMC - NIH.
  • CymitQuimica. CAS 4313-57-9: 1-Methyl-1,4-cyclohexadiene.
  • MSU chemistry. Non-ionic Chemical Reactions.
  • Benchchem. Michael Addition Reactions Involving 2,6-Dimethyl-2,5-heptadien-4-one (Phorone).
  • ResearchGate. Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: checking the products stability and evaluation of retro Michael reaction possibility.
  • YouTube. (2021). 16.5 Diels-Alder Reactions | Organic Chemistry.
  • ChemSynthesis. (2025). (3E)-4-methyl-3,5-hexadien-1-ol.
  • PMC - NIH.
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Troubleshooting

Technical Support Center: Scale-Up of 5-Methylhexa-1,4-dien-3-one Production

Welcome to the technical support center for the synthesis and scale-up of 5-Methylhexa-1,4-dien-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Methylhexa-1,4-dien-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

Overview of Synthetic Strategy

The most direct and industrially scalable synthesis of 5-Methylhexa-1,4-dien-3-one is the Claisen-Schmidt condensation, a type of crossed aldol condensation, between acetone and crotonaldehyde. This method is favored for its atom economy and the use of readily available starting materials. The reaction is typically base-catalyzed and proceeds through the formation of an enolate from acetone, which then attacks the carbonyl carbon of crotonaldehyde, followed by dehydration to yield the conjugated dienone.[1][2]

Synthesis_of_5_Methylhexa_1_4_dien_3_one Acetone Acetone Enolate Acetone Enolate Acetone->Enolate Deprotonation Crotonaldehyde Crotonaldehyde Intermediate β-Hydroxy Ketone Intermediate Crotonaldehyde->Intermediate Base Base (e.g., NaOH) Base->Enolate Enolate->Intermediate Nucleophilic Attack Product 5-Methylhexa-1,4-dien-3-one Intermediate->Product Dehydration (-H2O) Water Water

Caption: Plausible synthetic route via Claisen-Schmidt condensation.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems that may arise during the scale-up of 5-Methylhexa-1,4-dien-3-one production.

Reaction & Yield Issues

Q1: My reaction yield has significantly dropped upon scaling up from a 1L to a 100L reactor. What are the likely causes and how can I troubleshoot this?

A1: A drop in yield upon scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer.

  • Underlying Cause 1: Inefficient Mixing & Mass Transfer. In a larger reactor, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. The formation of the acetone enolate is a critical step, and poor mixing can result in lower enolate concentration where it is needed for the reaction with crotonaldehyde.[3]

    • Solution:

      • Optimize Agitation: Review the specifications of your reactor's agitator. You may need to increase the stirring speed or use a different type of impeller (e.g., a pitched-blade turbine for better axial flow) to ensure the entire reaction volume is well-mixed.

      • Controlled Addition: Instead of adding the reactants all at once, implement a controlled, subsurface addition of the limiting reagent (typically crotonaldehyde) to the solution of acetone and base. This maintains a low instantaneous concentration of the aldehyde, minimizing self-condensation.

  • Underlying Cause 2: Poor Temperature Control. The aldol condensation is an exothermic reaction. A larger reaction volume has a smaller surface-area-to-volume ratio, making heat dissipation less efficient. An increase in temperature can favor the formation of byproducts, such as the self-condensation of acetone or crotonaldehyde.[3]

    • Solution:

      • Enhanced Cooling: Ensure your reactor's cooling jacket is operating at maximum efficiency. You may need to use a colder coolant or improve the coolant flow rate.

      • Slower Addition Rate: Couple the controlled addition of the aldehyde with careful temperature monitoring. The addition rate should be slow enough that the cooling system can maintain the desired reaction temperature.

Troubleshooting_Low_Yield start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control check_mixing->check_temp Good improve_agitation Optimize Agitator Speed/Type check_mixing->improve_agitation Poor controlled_addition Implement Controlled Addition check_mixing->controlled_addition Poor enhance_cooling Improve Cooling System check_temp->enhance_cooling Poor slow_addition Reduce Addition Rate check_temp->slow_addition Poor re_evaluate Re-evaluate Yield check_temp->re_evaluate Good, investigate other factors improve_agitation->re_evaluate controlled_addition->re_evaluate enhance_cooling->re_evaluate slow_addition->re_evaluate

Caption: Decision tree for troubleshooting low yield.

Q2: I am observing the formation of a significant amount of a higher molecular weight, viscous byproduct. What is this and how can I prevent it?

A2: The viscous byproduct is likely from multiple condensation reactions. Acetone has two alpha-carbons, and after the initial condensation with one molecule of crotonaldehyde, the resulting product can react with a second molecule of crotonaldehyde. This leads to the formation of a larger, more complex molecule.

  • Underlying Cause: Unfavorable stoichiometry and reaction conditions. A high local concentration of crotonaldehyde or prolonged reaction times at elevated temperatures can promote this second condensation.

    • Solution:

      • Stoichiometric Control: Use a molar excess of acetone relative to crotonaldehyde. This increases the probability that the crotonaldehyde will react with an acetone enolate rather than the enolate of the product.

      • Temperature and Time: Maintain a low reaction temperature and monitor the reaction progress closely (e.g., by GC or HPLC). Quench the reaction as soon as the desired product concentration is reached to prevent further reactions.

Purification & Product Stability Issues

Q3: During distillation to purify the product, I am experiencing product loss and the formation of a dark, tar-like residue in the distillation pot. Why is this happening?

A3: 5-Methylhexa-1,4-dien-3-one, being a conjugated dienone, can be susceptible to thermal degradation and polymerization at elevated temperatures. The dark residue is likely a result of this decomposition.

  • Underlying Cause: The product is not stable at its atmospheric boiling point for extended periods.

    • Solution:

      • Vacuum Distillation: Purify the product under reduced pressure. This will significantly lower the boiling point and minimize thermal stress on the molecule.

      • Short-Path Distillation: For larger quantities, a short-path distillation apparatus can minimize the residence time of the product at high temperatures.

      • Inhibitors: Consider the addition of a small amount of a polymerization inhibitor, such as hydroquinone, to the crude product before distillation.

Q4: My final product has a persistent yellow to brown color, even after distillation. What is the source of this color and how can I remove it?

A4: The color is likely due to small amounts of highly conjugated impurities or degradation products formed during the reaction or work-up.

  • Underlying Cause: Formation of extended conjugated systems which absorb visible light.

    • Solution:

      • Activated Carbon Treatment: Dissolve the distilled product in a suitable solvent (e.g., ethanol or hexane) and treat with a small amount of activated carbon. The carbon can adsorb the colored impurities. Filter the solution and remove the solvent.

      • Crystallization: If the product is a solid at lower temperatures, or if a suitable solvent system can be found, crystallization can be a very effective method for removing colored impurities.

Key Scale-Up Parameters Summary

ParameterLaboratory Scale (e.g., 1L)Pilot/Production Scale (e.g., 100L+)Rationale for Change
Mixing Magnetic stirrer or overhead stirrerHigh-torque overhead stirrer with optimized impeller designEnsure homogeneity in a larger volume to maintain consistent reaction kinetics and prevent side reactions.
Temperature Control Ice bath or heating mantleJacketed reactor with automated temperature controlEfficiently manage the exotherm of the reaction due to the lower surface-area-to-volume ratio at a larger scale.
Reagent Addition All at once or via dropping funnelControlled addition via a dosing pumpMaintain low instantaneous reactant concentrations to minimize side reactions and control the exotherm.
Purification Simple distillation, column chromatographyVacuum distillation, short-path distillationAvoid thermal degradation of the product at its atmospheric boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of 5-Methylhexa-1,4-dien-3-one?

A1: The primary safety concerns include:

  • Flammability: Acetone and the product are flammable. Ensure all equipment is properly grounded and that the reaction is carried out in a well-ventilated area away from ignition sources.

  • Corrosivity: The base used (e.g., NaOH) is corrosive. Use appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Exothermic Reaction: The reaction can generate a significant amount of heat. A runaway reaction is a serious risk if temperature is not properly controlled. Ensure a reliable cooling system and a plan for emergency quenching are in place.

Q2: Can a different synthetic route, such as a Wittig reaction, be used for large-scale production?

A2: While a Wittig or Horner-Wadsworth-Emmons (HWE) reaction is a viable synthetic route in principle, it presents its own scale-up challenges.[4] The main drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be difficult to remove on a large scale without chromatography.[5][6][7] The HWE reaction is often preferred as the phosphate byproduct is water-soluble and more easily removed.[8] However, both routes are generally less atom-economical than the aldol condensation.

Q3: How can I monitor the progress of the reaction effectively on a large scale?

A3: On a large scale, taking frequent samples for analysis can be cumbersome.

  • In-situ Monitoring: Consider using in-situ analytical techniques such as ReactIR (FTIR spectroscopy) or Raman spectroscopy. These can provide real-time data on the concentration of reactants and products without the need for sampling.

  • Automated Sampling: If in-situ methods are not available, an automated sampling system can be used to draw samples at regular intervals for offline analysis by GC or HPLC.

Q4: What are the considerations for choosing a base for this condensation at scale?

A4: The choice of base is critical.

  • Sodium Hydroxide (NaOH): It is inexpensive and effective. However, its high reactivity can sometimes lead to more side products. The concentration of the NaOH solution should be carefully optimized.

  • Potassium Hydroxide (KOH): Similar to NaOH but may offer slightly different solubility characteristics for the intermediate salts.

  • Weaker Bases: In some cases, a weaker base like an amine (e.g., pyrrolidine) can be used to form an enamine intermediate, which can offer higher selectivity but may require different reaction conditions and can be more expensive.

Q5: My product seems to be a mixture of E/Z isomers. How can I control the stereoselectivity?

A5: In the Claisen-Schmidt condensation, the dehydration step to form the α,β-unsaturated ketone generally favors the more thermodynamically stable E-isomer. If you are observing a significant amount of the Z-isomer, it could be due to the specific reaction conditions.

  • Thermodynamic Control: Allowing the reaction to stir for a longer period at a moderate temperature after the initial condensation can allow the Z-isomer to equilibrate to the more stable E-isomer.

  • Acid/Base Choice: The choice of acid or base catalyst can influence the E/Z ratio. Experimenting with different catalysts may be necessary to optimize for the desired isomer.

References

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

  • ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • Chemistry LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. [Link]

  • ResearchGate. (2008). Investigation of the Thermal Decomposition of Ketene and of the Reaction CH2 + H2 ⇔ CH3 + H. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene and their acetylacetonatorhodium(I) complexes. [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • ACS Publications. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • ResearchGate. (n.d.). (PDF) Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • Datapdf.com. (n.d.). The Dienone-Phenol Rearrangement. A Novel Example of Ring B Cleavage. [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. [Link]

  • ResearchGate. (n.d.). Scope of reactivity of Grignard reagents with α,β‐unsaturated carbonyls.... [Link]

  • YouTube. (2013). Crossed Aldol Condensation of Acetone and Benzaldehyde (Base Catalyzed). [Link]

  • Quora. (2023). What is the product formed during cross aldol condensation of benzyldehyde and acetone?. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • YouTube. (2019). Grignard Reagent and α,β-Unsaturated carbonyl compound.. [Link]

  • SATHEE. (n.d.). Aldol Condensation. [Link]

  • Organic Syntheses. (n.d.). 5,7-Hexadecadiene, (Z, E). [Link]

  • Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. [Link]

  • Semantic Scholar. (n.d.). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. [Link]

  • ResearchGate. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. [Link]

  • Test Your Skills with Real Questions. (n.d.). Crossed Aldol Condensation Practice Problems. [Link]

  • YouTube. (2021). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. [Link]

  • ResearchGate. (n.d.). New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. [Link]

  • ResearchGate. (n.d.). Large scale purification of Clostridium perfringens toxins: A review. [Link]

  • Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. [Link]

  • Chemistry 211 Experiment 5. (2012). [Link]

  • Career Henan Chemical Co. (n.d.). 5-methylhexa-1,4-diene CAS NO.763-88-2. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 5-Methylhexa-1,4-dien-3-one Derivatives: A Roadmap for Discovery

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is the lifeblood of innovation. The family of 5-Methylhexa-1,4-dien-3-one and its derivatives represents a prom...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is the lifeblood of innovation. The family of 5-Methylhexa-1,4-dien-3-one and its derivatives represents a promising, albeit underexplored, frontier in this endeavor. While direct, extensive biological data on this specific compound series is emerging, its structural similarity to well-characterized bioactive molecules provides a strong rationale for its investigation. This guide offers a comprehensive framework for evaluating the biological potential of 5-Methylhexa-1,4-dien-3-one derivatives, drawing objective comparisons with established alternatives and providing the experimental blueprints necessary for their rigorous assessment.

The Chemical Landscape: Understanding the Potential

5-Methylhexa-1,4-dien-3-one belongs to the broader class of α,β-unsaturated ketones, a structural motif renowned for its diverse biological activities. More specifically, it shares the penta-1,4-dien-3-one core, a key pharmacophore in numerous synthetic and natural products, including curcumin analogues. This structural heritage suggests a spectrum of potential therapeutic applications.

Derivatives of the closely related penta-1,4-diene-3-one scaffold have demonstrated a wide array of biological effects, including anticancer, antibacterial, anti-inflammatory, antiviral, and insecticidal properties.[1][2] This establishes a foundational hypothesis for investigating 5-Methylhexa-1,4-dien-3-one derivatives and provides a benchmark for comparative analysis.

The presence of the α,β-unsaturated carbonyl system is a critical determinant of the bioactivity of these compounds. This electrophilic moiety can readily participate in Michael-type addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.[3][4] This covalent interaction can lead to the modulation of various cellular processes and is a key mechanistic consideration in the design and evaluation of these derivatives.

Comparative Analysis: Potential Biological Activities and Established Alternatives

Based on the activities of structurally analogous compounds, we can anticipate several key areas of biological activity for 5-Methylhexa-1,4-dien-3-one derivatives. This section outlines these potential activities and compares them with known alternatives, providing a rationale for specific experimental investigations.

Anticancer and Cytotoxic Activity

The α,β-unsaturated ketone moiety is a hallmark of many cytotoxic agents.[5] Its ability to induce cellular stress and interact with key proteins makes it a valuable pharmacophore in oncology research.

  • Comparison with Curcumin Analogues: Curcumin, a natural diarylheptanoid, and its synthetic analogues, many of which feature the penta-1,4-dien-3-one skeleton, are well-documented for their cytotoxic effects against various cancer cell lines. For instance, aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one have shown low micromolar cytotoxicity against HL-60 and HSC-2, -3, and -4 carcinoma cells.[6][7]

  • Mechanism of Action: The cytotoxicity of α,β-unsaturated ketones is often linked to their ability to act as mitochondrial toxins.[8] They can disrupt mitochondrial function, leading to apoptosis. The presence of a non-sterically hindered Michael acceptor is often an essential structural requirement for this activity.[5]

Table 1: Comparative Cytotoxicity of Penta-1,4-dien-3-one Derivatives and Related Compounds

Compound/Derivative ClassTarget Cell Line(s)Reported IC50/CC50 Values (µM)Reference(s)
Aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-oneHL-60, HSC-2, HSC-3, HSC-4Low micromolar range[6][7]
DibenzalacetoneCandida albicansNot specified (Zone of inhibition: 68.23 mm²)[9]
Plakortic acid (an α,β-unsaturated ester)K562, MCF-7, SKLU-1~0.20
Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. The penta-1,4-dien-3-one scaffold has been incorporated into molecules with significant antibacterial and antifungal properties.

  • Comparison with Synthetic Heterocycles: Derivatives of penta-1,4-dien-3-one containing a benzotriazin-4(3H)-one moiety have exhibited good antibacterial activity against Xanthomonas axonopodis pv. citri and Ralstonia solanacearum.[2] Similarly, quinone-methide triterpenes of the tingenone series have shown efficacy against a range of bacteria, including Bacillus subtilis and Staphylococcus aureus.[10]

  • Mechanism of Action: The antimicrobial action of these compounds may stem from their ability to interfere with bacterial cellular processes through Michael addition reactions with essential enzymes or proteins.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Terpenes and terpenoids, the broader class to which 5-Methylhexa-1,4-dien-3-one belongs, are well-known for their anti-inflammatory properties.[11][12][13]

  • Comparison with Natural Terpenoids: Many terpenes exert their anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[11][14] They can decrease the production of pro-inflammatory cytokines like TNF-α and interleukins.[11]

  • Mechanism of Action: The anti-inflammatory potential of 5-Methylhexa-1,4-dien-3-one derivatives could be linked to the inhibition of pro-inflammatory enzymes or transcription factors through covalent modification.

Experimental Protocols: A Guide to Biological Evaluation

To rigorously assess the biological potential of novel 5-Methylhexa-1,4-dien-3-one derivatives, a standardized set of in vitro assays is essential. The following protocols provide a starting point for these investigations.

General Workflow for Biological Screening

The initial evaluation of a new chemical series should follow a logical progression from broad cytotoxicity screening to more specific mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Mechanism of Action Studies A Synthesis & Purification of Derivatives B Cytotoxicity Screening (e.g., MTT Assay) against a panel of cancer and normal cell lines A->B C Antimicrobial Screening (e.g., Broth Microdilution) against a panel of bacteria and fungi A->C D Dose-Response Analysis (IC50/MIC determination) B->D C->D E Comparative Analysis with Reference Compounds D->E F Apoptosis Assays (e.g., Caspase Activation, PARP Cleavage) E->F G Anti-inflammatory Assays (e.g., NF-κB Reporter Assay, Cytokine Profiling) E->G H Target Engagement Studies (e.g., Michael Acceptor Reactivity Assay) E->H

Caption: A generalized workflow for the biological evaluation of novel compounds.

Protocol: MTT Cytotoxicity Assay

This assay is a colorimetric method for assessing cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-Methylhexa-1,4-dien-3-one derivatives and a positive control (e.g., doxorubicin) in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Postulated Mechanism of Action: The Role of the Michael Acceptor

The biological activity of α,β-unsaturated ketones is often attributed to their reactivity as Michael acceptors. This electrophilic character allows them to form covalent bonds with nucleophilic residues in biological macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins.

G cluster_0 Cellular Environment cluster_1 Consequence P Protein with Nucleophilic Cysteine Residue (-SH) A Covalent Adduct Formation P->A M 5-Methylhexa-1,4-dien-3-one Derivative (α,β-unsaturated ketone) M->A Michael Addition B Altered Protein Structure and Function A->B C Inhibition of Enzyme Activity or Disruption of Signaling Pathway B->C D Biological Effect (e.g., Cytotoxicity, Anti-inflammatory response) C->D

Caption: Postulated mechanism of action via Michael addition.

This covalent modification can lead to:

  • Enzyme Inhibition: Irreversible binding to the active site of an enzyme can lead to its inactivation.

  • Disruption of Protein-Protein Interactions: Modification of key cysteine residues can alter protein conformation and disrupt essential cellular interactions.

  • Modulation of Signaling Pathways: Key regulatory proteins in pathways like NF-κB and Keap1-Nrf2 contain reactive cysteines and are known targets for electrophilic compounds.

Conclusion and Future Directions

The 5-Methylhexa-1,4-dien-3-one scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge of related compound classes, such as penta-1,4-dien-3-ones and other α,β-unsaturated ketones, researchers can strategically design and evaluate new derivatives with enhanced potency and selectivity. The experimental framework provided in this guide offers a robust methodology for elucidating the biological activities of this emerging class of molecules. Future research should focus on synthesizing a diverse library of derivatives to establish clear structure-activity relationships, followed by in-depth mechanistic studies to identify their cellular targets and pathways. This systematic approach will be crucial in unlocking the full therapeutic potential of 5-Methylhexa-1,4-dien-3-one derivatives.

References

  • Biological Activity of Hexaazaisowurtzitane Derivatives. (2023). MDPI. Retrieved from [Link]

  • Synthesis and bioactivity evaluation of penta-1,4-diene-3-one oxime ether derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, antibacterial, and antiviral activities of novel penta-1,4-dien-3-one derivatives containing a benzotriazin-4(3H)-one moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Identification of Epoxy Derivatives of 5-Methylhexahydroisoindole-1,3-dione and Biological Evaluation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Therapeutic Applications of Terpenes on Inflammatory Diseases. (2021). PubMed Central. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (n.d.). PubMed Central. Retrieved from [Link]

  • 5-Methylhexa-1,4-dien-3-one. (n.d.). LookChem. Retrieved from [Link]

  • 5-Methylhexa-1,4-dien-3-one. (n.d.). PubChem. Retrieved from [Link]

  • Antimicrobial activity and stability of tingenone derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Identification of Epoxy Derivatives of 5-Methylhexahydroisoindole-1,3-dione and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Characterization of the Antibacterial Activity of Quinone-Based Compounds Originating from the Alnumycin Biosynthetic Gene Cluster of a Streptomyces Isolate. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and biological activity of 1,4-pentadien-3-one derivatives containing triazine scaffolds. (2020). ResearchGate. Retrieved from [Link]

  • Terpenoids as source of anti-inflammatory compounds. (2017). ResearchGate. Retrieved from [Link]

  • Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. (n.d.). Chemical Research in Toxicology. Retrieved from [Link]

  • Antimicrobial activity of Dibenzalacetone (C17H14O). (n.d.). Zeal Scientific Publication. Retrieved from [Link]

  • Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Terpenes and terpenoids as main bioactive compounds of essential oils, their roles in human health and potential application as natural food preservatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. (n.d.). Unavailable Source.
  • Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. (2005). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. (2015). PubMed. Retrieved from [Link]

  • Terpenoids: Natural inhibitors of NF-κB signaling with anti-inflammatory and anticancer potential. (2007). ResearchGate. Retrieved from [Link]

  • Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. (2019). PubMed. Retrieved from [Link]

  • Chemical Composition, Antioxidant Potential, and Genotoxic Safety of Lamiaceae Essential Oils from Eastern Morocco: A Multimethod Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. (2022). ResearchGate. Retrieved from [Link]

  • 5-Methylhexa-1,5-dien-3-one. (n.d.). PubChem. Retrieved from [Link]

  • (3S,4R)-5-methylhex-1-ene-3,4-diol. (n.d.). PubChem. Retrieved from [Link]

  • 5-Methyl-4-hexen-3-one. (n.d.). PubChem. Retrieved from [Link]

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Comparative

A Spectroscopic Showdown: Distinguishing Isomers of 5-Methylhexa-1,4-dien-3-one

In the intricate world of drug development and chemical research, the precise identification of molecular structure is paramount. Even subtle differences in stereochemistry, such as the geometric isomerism of a double bo...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug development and chemical research, the precise identification of molecular structure is paramount. Even subtle differences in stereochemistry, such as the geometric isomerism of a double bond, can lead to vastly different biological activities and chemical properties. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth spectroscopic comparison of the (E)- and (Z)-isomers of 5-Methylhexa-1,4-dien-3-one, an α,β-unsaturated ketone with the potential for diverse applications.

Due to the limited availability of direct experimental spectra for both isomers in public databases, this guide will leverage established principles of spectroscopic analysis and data from analogous compounds to predict and compare their spectral characteristics. By understanding the expected nuances in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently distinguish between these isomers and ensure the correct stereochemistry in their synthetic and analytical workflows.

The Molecules in Focus: (E)- and (Z)-5-Methylhexa-1,4-dien-3-one

The two isomers of 5-Methylhexa-1,4-dien-3-one differ in the arrangement of substituents around the C4=C5 double bond. The (E)-isomer has the higher priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side. This seemingly minor difference gives rise to distinct three-dimensional shapes, which in turn influence their spectroscopic signatures.

Caption: Molecular structures of (E)- and (Z)-5-Methylhexa-1,4-dien-3-one.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between the (E) and (Z) isomers of 5-Methylhexa-1,4-dien-3-one. The chemical shifts of the vinylic protons and the magnitude of their coupling constants are highly sensitive to the geometry of the double bond.

Predicted ¹H NMR Data
Proton Predicted δ (ppm) for (E)-isomer Predicted δ (ppm) for (Z)-isomer Key Differentiating Features
H1 (vinyl) ~5.8 - 6.0 (dd)~5.8 - 6.0 (dd)Unlikely to show significant difference.
H2 (vinyl) ~6.2 - 6.4 (dd)~6.2 - 6.4 (dd)Unlikely to show significant difference.
H4 (vinylic) ~6.1 - 6.3 (q)~5.6 - 5.8 (q)H4 in the (Z)-isomer is expected to be shielded (upfield shift) due to steric compression from the cis-methyl group.
H6 (methyl) ~1.9 (d)~2.1 (d)The methyl protons in the (Z)-isomer may be slightly deshielded.
H7 (methyl) ~2.1 (s)~1.9 (s)The methyl protons on C5 in the (Z)-isomer might experience slight shielding.

Causality Behind Predictions:

  • Chemical Shift of H4: In the (Z)-isomer, the vinylic proton H4 is in close spatial proximity to one of the methyl groups on C5. This steric interaction forces the proton into a shielding region of the methyl group's electron cloud, causing its resonance to shift to a higher field (lower ppm value) compared to the (E)-isomer where H4 is not sterically hindered.

  • Coupling Constants: The vicinal coupling constant (³J) between H4 and the protons of the C6 methyl group will be a key differentiator. For the (E)-isomer, a larger trans-coupling constant of approximately 15-18 Hz is expected between H4 and the C6-protons (if they were a single proton). In contrast, the (Z)-isomer would exhibit a smaller cis-coupling constant, typically in the range of 10-12 Hz. However, since C6 is a methyl group, we will observe a quartet for H4, and the coupling constant will be an average value. The difference in the magnitude of this coupling constant can still be a diagnostic tool.

Advanced NMR Techniques: Nuclear Overhauser Effect (NOE)

For unambiguous assignment, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable. This technique detects through-space interactions between protons that are close to each other, typically within 5 Å.[1]

NOE_workflow cluster_E No significant NOE expected between H4 and C6-Methyl cluster_Z (Z)-isomer E_H4 H4 E_C7H3 C7-Methyl Protons Z_H4 H4 Z_C6H3 C6-Methyl Protons Z_H4->Z_C6H3 Strong NOE

Caption: Expected key NOE correlations for isomer differentiation.

In the (Z)-isomer, a strong NOE correlation is predicted between the vinylic proton H4 and the protons of the C6 methyl group due to their spatial proximity. This correlation would be absent or very weak in the (E)-isomer, providing definitive proof of the stereochemistry.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton signals.

    • NOESY: If isomer differentiation is critical, perform a 2D NOESY experiment. A mixing time of 500-800 ms is typically suitable for small molecules to observe key correlations.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of the molecule. While the differences between the (E) and (Z) isomers may be more subtle than in ¹H NMR, they are still significant.

Predicted ¹³C NMR Data
Carbon Predicted δ (ppm) for (E)-isomer Predicted δ (ppm) for (Z)-isomer Key Differentiating Features
C1 ~128~128Minimal difference expected.
C2 ~137~137Minimal difference expected.
C3 (C=O) ~198~199The carbonyl carbon in the (Z)-isomer might be slightly deshielded due to steric effects.
C4 ~125~123The C4 carbon in the (Z)-isomer is expected to be shielded (upfield shift) due to the gamma-gauche effect from the C6 methyl group.
C5 ~155~154Minor shielding effect may be observed in the (Z)-isomer.
C6 ~18~25The C6 methyl carbon in the (Z)-isomer is expected to be significantly deshielded due to steric compression.
C7 ~25~18The C7 methyl carbon in the (Z)-isomer is expected to be shielded.

Causality Behind Predictions:

  • Gamma-Gauche Effect: The shielding of C4 and C7 in the (Z)-isomer is a classic example of the gamma-gauche effect. This through-space steric interaction with the C6 methyl group leads to an upfield shift in the resonance of these carbons.

  • Steric Deshielding: Conversely, the C6 methyl carbon in the (Z)-isomer experiences steric compression, which paradoxically leads to a deshielding effect, causing its signal to appear at a lower field (higher ppm value).

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended to ensure proper quantification if needed, although for routine identification, a shorter delay is often sufficient.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational frequencies of functional groups. For 5-Methylhexa-1,4-dien-3-one, the most prominent features will be the C=O and C=C stretching vibrations.

Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) for (E)-isomer Predicted Wavenumber (cm⁻¹) for (Z)-isomer Key Differentiating Features
C=O Stretch ~1675-1695~1680-1700The C=O stretch in the (Z)-isomer might be at a slightly higher frequency due to a slight disruption of conjugation caused by steric hindrance.
C=C Stretch (conjugated) ~1620-1640~1620-1640May show slight differences in intensity and exact position, but likely not a primary distinguishing feature.
=C-H Bend (out-of-plane) ~970 (for trans C=C)~675-730 (for cis C=C)The out-of-plane bending vibration of the C4-H bond could be a diagnostic marker, though it may be weak or obscured.

Causality Behind Predictions:

  • Conjugation and C=O Stretch: The conjugation of the carbonyl group with the C=C double bond lowers the C=O stretching frequency from that of a typical saturated ketone (~1715 cm⁻¹).[2] In the (Z)-isomer, steric hindrance between the carbonyl group and the cis-methyl group may slightly twist the molecule out of planarity, reducing the extent of conjugation and causing a small shift of the C=O band to a higher wavenumber.

  • Out-of-Plane Bending: The out-of-plane bending vibrations of the hydrogens on a double bond are sensitive to the stereochemistry. However, in a complex molecule like this, these bands can be weak and difficult to assign definitively.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the electron ionization (EI) mass spectra of geometric isomers are often very similar, subtle differences in the relative abundances of fragment ions may be observed.

Predicted Fragmentation

The molecular ion peak (M⁺) for both isomers will be observed at m/z = 110. Common fragmentation pathways for α,β-unsaturated ketones include:

  • Loss of a methyl radical (CH₃•): This would result in a fragment ion at m/z = 95.

  • Loss of an ethyl radical (C₂H₅•): Cleavage of the bond between C2 and C3 could lead to a fragment at m/z = 81.

  • Loss of carbon monoxide (CO): A characteristic fragmentation of ketones, leading to a fragment at m/z = 82.

  • McLafferty Rearrangement: If a gamma-hydrogen is available, this rearrangement can occur. In these isomers, a McLafferty-type rearrangement is possible, but may not be the most dominant pathway.

It is unlikely that mass spectrometry alone would be sufficient to distinguish between the (E) and (Z) isomers, but it serves as a crucial tool for confirming the molecular weight and overall structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.

  • Data Acquisition: A mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

Distinguishing between the (E) and (Z) isomers of 5-Methylhexa-1,4-dien-3-one requires a multi-pronged spectroscopic approach. While IR and MS provide valuable information about the functional groups and molecular weight, ¹H NMR spectroscopy, particularly with the aid of NOE experiments, stands out as the most definitive technique for unambiguous stereochemical assignment. The predicted differences in chemical shifts and coupling constants in both ¹H and ¹³C NMR provide a solid basis for differentiation.

This guide provides a robust framework for researchers to confidently identify these isomers, ensuring the integrity of their chemical syntheses and biological evaluations. By understanding the underlying principles that govern the spectroscopic behavior of these molecules, scientists can navigate the subtleties of stereoisomerism with greater precision.

References

  • Gordillo, B., et al. (2017). An example of 1H-NMR spectrum of isomers 1-E,E and 1-E,Z in CDCl3; and 1-Z,Z in acetone-d6. Creative Biostructure. Available at: [Link]

  • CSB SJU Chemistry. (2020, October 11). nOe [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

  • Al-Najah National University. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. An-Najah Staff Website. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Hexen-3-one (FDB013898). Available at: [Link]

  • SpectraBase. (n.d.). 4-Hexen-3-one, predominantly trans. Available at: [Link]

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Validation

A Comparative Guide to the Cytotoxicity of 5-Methylhexa-1,4-dien-3-one Analogs in Cancer Cell Lines

This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel 5-Methylhexa-1,4-dien-3-one analogs. As specific cytotoxicity data for this compound family is not extensively available, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel 5-Methylhexa-1,4-dien-3-one analogs. As specific cytotoxicity data for this compound family is not extensively available, this document establishes a robust, scientifically-grounded methodology for their systematic investigation. We will delve into the rationale behind experimental design, present detailed protocols for key cytotoxicity assays, and explore the potential mechanistic pathways these compounds may influence. The information herein is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anticancer agents.

The core structure, 5-Methylhexa-1,4-dien-3-one, belongs to the class of α,β-unsaturated ketones. This structural motif is a well-recognized pharmacophore present in numerous compounds with diverse biological activities, including cytotoxic effects against cancer cells.[1][2] The reactivity of the α,β-unsaturated carbonyl system, particularly its susceptibility to Michael addition, is often implicated in its biological effects.[3][4][5] This guide will compare three hypothetical analogs (designated MD-1 , MD-2 , and MD-3 ) to the parent compound (MD-Parent ) to illustrate a systematic approach to structure-activity relationship (SAR) studies.

Comparative Cytotoxicity Profile

The initial phase of evaluating any new chemical entity involves determining its cytotoxic profile across a panel of relevant cancer cell lines. This allows for an assessment of potency and selectivity. For this guide, we will consider three common cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical cancer cell line.

Additionally, a non-cancerous cell line, such as human embryonic kidney cells (HEK293 ), should be included to assess general toxicity and determine a selectivity index (SI).[6][7]

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.[8] The following table presents a hypothetical but realistic dataset that could be generated from an initial cytotoxicity screening.

Compound IDStructure (Hypothetical Modification)MCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)¹
MD-Parent 5-Methylhexa-1,4-dien-3-one45.258.151.7>100>2.2
MD-1 Addition of a hydroxyl group22.831.528.485.33.7
MD-2 Substitution with a phenyl group8.512.310.150.25.9
MD-3 Cyclization of the dienone system>100>100>100>100-
Doxorubicin (Positive Control)0.81.10.95.46.8

¹Selectivity Index (SI) is calculated as the ratio of the IC50 in the non-cancerous cell line (HEK293) to the lowest IC50 in the cancer cell lines. A higher SI value is indicative of greater cancer cell-specific toxicity.

  • MD-2 exhibits the most potent cytotoxic activity among the analogs, with IC50 values in the low micromolar range across all tested cancer cell lines.

  • The addition of a hydroxyl group in MD-1 appears to enhance cytotoxicity compared to the parent compound.

  • The cyclization in MD-3 abrogates cytotoxic activity, suggesting that the linear α,β-unsaturated ketone moiety is crucial for its biological effect.[3]

  • MD-2 also displays the most favorable selectivity index, suggesting a degree of cancer cell specificity, though it is still less selective than the standard chemotherapeutic agent, Doxorubicin.

Experimental Workflow for Cytotoxicity Assessment

A systematic workflow is essential for obtaining reliable and reproducible data. The following diagram illustrates a typical workflow for the initial screening and characterization of novel compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation Compound_Synthesis Compound Synthesis (MD-Parent, MD-1, MD-2, MD-3) Stock_Solution Stock Solution Preparation (DMSO) Compound_Synthesis->Stock_Solution MTT_Assay MTT Assay (72h incubation) Stock_Solution->MTT_Assay Cell_Culture Cell Culture (MCF-7, A549, HeLa, HEK293) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Key Signaling Proteins) IC50_Determination->Western_Blot

Caption: A streamlined workflow for the cytotoxic evaluation of novel compounds.

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[6][7][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293).

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Test compounds (MD-Parent and analogs) dissolved in DMSO.

  • MTT solution (5 mg/mL in sterile PBS).[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10][12]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10][12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Mechanistic Insights: Signaling Pathways

The cytotoxic effects of α,β-unsaturated ketones are often associated with the induction of apoptosis and interference with key signaling pathways that regulate cell proliferation and survival.[2][3] Two of the most frequently dysregulated pathways in cancer are the PI3K/Akt and MAPK/ERK pathways.[13][14][15]

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, growth, and proliferation.[16] Its over-activation is a common feature in many cancers, often due to mutations in key components like PTEN.[13][17] Inhibition of this pathway can lead to apoptosis.[18]

MAPK/ERK Pathway: The MAPK/ERK cascade transmits extracellular signals to intracellular targets, influencing a wide array of cellular processes including proliferation, differentiation, and apoptosis.[14][19] Dysregulation of this pathway is also a hallmark of cancer.[15][19]

The following diagram illustrates a hypothetical mechanism by which a 5-Methylhexa-1,4-dien-3-one analog could induce cytotoxicity by modulating these pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Genes Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes MD_Analog MD-Analog MD_Analog->Akt Inhibits MD_Analog->ERK Inhibits Bax Bax MD_Analog->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion CytoC Cytochrome c (release) Apoptosis Apoptosis CytoC->Apoptosis Mitochondrion->CytoC Proliferation->Apoptosis Inhibited by MD-Analog

Caption: A hypothetical signaling pathway modulated by a cytotoxic MD-analog.

Further investigation using techniques such as Western blotting would be necessary to confirm the modulation of these pathways by analyzing the phosphorylation status of key proteins like Akt and ERK.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the cytotoxic potential of novel 5-Methylhexa-1,4-dien-3-one analogs. The hypothetical data and proposed workflow demonstrate a clear path from initial screening to preliminary mechanistic studies. The strong cytotoxic activity and favorable selectivity of the hypothetical analog MD-2 underscore the potential of this chemical scaffold in anticancer drug discovery.

Future studies should focus on:

  • Synthesizing and testing a broader library of analogs to further refine the structure-activity relationship.

  • Conducting more in-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds.

  • Evaluating the in vivo efficacy and toxicity of promising lead compounds in animal models of cancer.

By following a systematic and evidence-based approach, researchers can effectively navigate the early stages of drug discovery and identify promising new candidates for the treatment of cancer.

References

  • Al-Suwaidan, I. A., et al. (2018). New Series of Substituted Heterocyclics Derived from α,β – Unsaturated Ketone and Their Cytotoxic Activity Tumor Cell Lines. Oriental Journal of Chemistry. Available at: [Link]

  • Nakai, Y., et al. (2003). Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells. Anticancer Research. Available at: [Link]

  • Sun, Y., et al. (2015). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine. Available at: [Link]

  • Noorolyai, S., et al. (2019). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers. Available at: [Link]

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  • LookChem. (n.d.). 5-methylhexa-1,4-diene. Available at: [Link]

  • Hossain, M., et al. (2019). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. European Journal of Medicinal Chemistry. Available at: [Link]

  • West, K. A., & Castillo, S. S. (2004). Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy. Current Medicinal Chemistry. Available at: [Link]

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  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute. Available at: [Link]

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  • Horiyama, S., et al. (2016). Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity. Chemical & Pharmaceutical Bulletin. Available at: [Link]

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Comparative

antimicrobial screening of 5-Methylhexa-1,4-dien-3-one derivatives

An In-depth Technical Guide to the Antimicrobial Screening of 5-Methylhexa-1,4-dien-3-one Derivatives and Analogs In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Antimicrobial Screening of 5-Methylhexa-1,4-dien-3-one Derivatives and Analogs

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical scaffolds that can be developed into effective therapeutic agents.[1] Among the myriad of structures being investigated, α,β-unsaturated ketones, particularly those with a dienone moiety, have garnered significant interest due to their diverse biological activities. This guide focuses on the antimicrobial screening of derivatives of 5-Methylhexa-1,4-dien-3-one and its structural analogs, providing a comparative analysis of their performance, supported by experimental data and detailed protocols for researchers in drug discovery and development.

While direct research on 5-Methylhexa-1,4-dien-3-one itself is emerging, a substantial body of work exists for structurally related compounds, such as chalcones and other 1,4-pentadiene-3-one derivatives. These compounds share the crucial α,β-unsaturated ketone pharmacophore and serve as an excellent proxy for understanding the potential of 5-Methylhexa-1,4-dien-3-one derivatives as a promising class of antimicrobial agents. This guide will, therefore, draw upon the broader knowledge of these analogs to provide a comprehensive framework for their evaluation.

Comparative Antimicrobial Activity of Dienone Derivatives

The antimicrobial efficacy of dienone derivatives is significantly influenced by the nature and position of substituents on their aromatic rings.[2] These modifications can alter the compound's electronic properties, lipophilicity, and steric hindrance, thereby affecting its interaction with microbial targets.

Bacterial Spectrum of Activity

Studies on various chalcone and 1,4-pentadiene-3-one derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] For instance, certain chalcone derivatives have shown notable activity against pathogenic strains like Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).[2][3] The presence of electron-withdrawing groups on the phenyl rings of 1,4-pentadiene-3-one derivatives has been shown to enhance their antifungal activity.[4]

Derivative ClassTested MicroorganismsObserved ActivityKey Structural Insights
ChalconesS. aureus, B. subtilis, E. coli, P. aeruginosa, P. mirabilisVarying degrees of susceptibility; some derivatives effective against both Gram-positive and Gram-negative bacteria.[2]Substitutions on the aromatic rings significantly influence the biological activity.[2]
1,3,4-Oxadiazole DerivativesS. aureus, B. subtilis, M. luteus, P. aeruginosa, E. coliSome derivatives showed comparable or higher inhibitory activity than gentamicin and ampicillin.[1]The 1,3,4-oxadiazole ring is a promising moiety for antimicrobial compounds.[1]
Quinazolinone-containing 1,4-pentadiene-3-onesPlant pathogenic fungi (S. sclerotiorum, Phomopsis sp.)Significant antifungal activity, with some compounds outperforming the commercial fungicide azoxystrobin.[4]Electron-withdrawing groups on the benzene ring are beneficial for increasing antifungal activity.[4]
Penta-1,4-diene-3-one Oxime EthersTobacco Mosaic Virus (TMV)Significant antiviral effects, with some derivatives showing better curative, protective, and inactivation activity than ribavirin.[5]The oxime ether functional group contributes to the antiviral properties.
Antifungal and Antiviral Potential

Beyond antibacterial action, many dienone derivatives exhibit potent antifungal and even antiviral properties. For example, 1,4-pentadiene-3-one derivatives containing a quinazolinone moiety have demonstrated excellent bioactivity against plant pathogenic fungi like Sclerotinia sclerotiorum and Phomopsis sp.[4][6] The mechanism of action for some of these compounds involves disrupting the cell membrane permeability, leading to cytoplasm leakage and cell death.[4] Furthermore, certain penta-1,4-diene-3-one derivatives have been identified as having significant antiviral activity against Tobacco Mosaic Virus (TMV).[5][7]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these compounds is intrinsically linked to their chemical structure. A key observation is the role of substituents on the aromatic rings. For instance, in a series of 1,4-pentadiene-3-one derivatives containing quinazolinone, compounds with electron-withdrawing groups like fluorine (-F) and bromine (-Br) exhibited greater antifungal activity than those with electron-donating groups like a methyl (-CH3) group.[4] This suggests that modulating the electronic properties of the molecule is a critical aspect of designing potent antimicrobial agents from this scaffold. The lipophilicity of the compound, which influences its ability to traverse the microbial cell wall and membrane, is another crucial factor.[8]

SAR_Insights cluster_Scaffold 5-Methylhexa-1,4-dien-3-one Scaffold cluster_Modifications Chemical Modifications cluster_Activity Antimicrobial Activity Scaffold Core Dienone Structure EWGs Electron-Withdrawing Groups (e.g., -F, -Br, -Cl) Scaffold->EWGs Addition of EDGs Electron-Donating Groups (e.g., -CH3, -OCH3) Scaffold->EDGs Addition of Lipophilicity Increased Lipophilicity Scaffold->Lipophilicity Modification for Increased_Activity Enhanced Activity EWGs->Increased_Activity Leads to Decreased_Activity Diminished Activity EDGs->Decreased_Activity Often leads to Lipophilicity->Increased_Activity Can lead to

Caption: General Structure-Activity Relationship for Dienone Derivatives.

Experimental Protocols for Antimicrobial Screening

To ensure reliable and reproducible results, standardized antimicrobial screening protocols are essential. Below are detailed methodologies for two of the most common preliminary screening assays.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening of a large number of compounds.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective at inhibiting microbial growth, a clear zone of inhibition will appear around the disc. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Step-by-Step Protocol:

  • Prepare Inoculum: Aseptically pick a few colonies of the test microorganism from a fresh culture plate and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Apply Discs: Aseptically place sterile filter paper discs (6 mm in diameter) onto the inoculated agar surface.

  • Add Test Compound: Pipette a specific volume (e.g., 10 µL) of the test compound solution (at a known concentration) onto each disc. A solvent control (the solvent used to dissolve the compound) should also be included.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters.

Disk_Diffusion_Workflow A Prepare Microbial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar Plate A->B C Apply Sterile Filter Paper Discs B->C D Add Test Compound to Discs C->D E Incubate Plates (e.g., 37°C for 24h) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the Agar Disk Diffusion Assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.

Step-by-Step Protocol:

  • Prepare Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Prepare Inoculum: Prepare a microbial suspension as described for the disk diffusion method, and then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate Plate: Add 50 µL of the diluted inoculum to each well (except the negative control), bringing the total volume to 100 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature with shaking (if required for the microorganism) for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a plate reader at 600 nm.

MIC_Workflow A Serial Dilution of Test Compound in 96-well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare and Standardize Microbial Inoculum B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Observe for Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion and Future Directions

The exploration of 5-Methylhexa-1,4-dien-3-one derivatives and their analogs represents a promising avenue in the search for novel antimicrobial agents. The existing body of research on structurally similar compounds like chalcones and other dienones provides a solid foundation for understanding their potential. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the antimicrobial potency of these molecules. By employing robust and standardized screening methodologies, researchers can effectively evaluate new derivatives and identify lead compounds for further development. Future work should focus on synthesizing and screening a wider array of 5-Methylhexa-1,4-dien-3-one derivatives to build a more specific SAR profile and to elucidate their precise mechanisms of action against various pathogens.

References

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  • Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. National Center for Biotechnology Information. Available at: [Link]

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Sources

Validation

A Senior Application Scientist's Guide to Establishing Purity Criteria for 5-Methylhexa-1,4-dien-3-one

For Distribution To: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive framework for establishing robust purity criteria for the α,β-unsaturated ketone, 5-Methylhex...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for establishing robust purity criteria for the α,β-unsaturated ketone, 5-Methylhexa-1,4-dien-3-one (CAS: 13058-38-3). Recognizing the critical importance of compound purity in research and development, this document moves beyond a simple listing of specifications. Instead, it offers a scientifically grounded rationale for the selection of analytical methodologies and the interpretation of experimental data. We present a comparative analysis of orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed, field-tested protocols are provided for each method, enabling laboratories to implement a self-validating system for purity assessment. The causality behind experimental choices is explained, empowering researchers to not only identify and quantify impurities but also to understand their potential origins from the synthetic process. This guide is intended to serve as a practical resource for ensuring the quality and reliability of 5-Methylhexa-1,4-dien-3-one used in further scientific applications.

Introduction: The Imperative of Purity for 5-Methylhexa-1,4-dien-3-one

5-Methylhexa-1,4-dien-3-one is a volatile organic compound with a molecular formula of C₇H₁₀O and a molecular weight of 110.15 g/mol .[1] Its structure, featuring a conjugated system of a ketone and two carbon-carbon double bonds, makes it a potentially valuable synthon in organic synthesis and a candidate for various applications in materials science and pharmacology. The reactivity of such α,β-unsaturated ketones means that even minor impurities can have a significant impact on downstream reactions and biological assays. Therefore, the establishment of stringent, well-defined purity criteria is not merely a quality control measure but a fundamental prerequisite for reproducible and reliable scientific outcomes.

This guide provides a multi-faceted approach to defining and verifying the purity of 5-Methylhexa-1,4-dien-3-one. We will explore the likely synthetic pathways to anticipate potential impurities and detail a suite of analytical techniques to detect and quantify them.

Understanding the Impurity Profile: A Synthesis-Based Approach

The most common and industrially scalable method for the synthesis of α,β-unsaturated ketones is the aldol condensation reaction.[2] For 5-Methylhexa-1,4-dien-3-one, a plausible and efficient synthetic route is the crossed aldol condensation between acetone and crotonaldehyde in the presence of a base catalyst.

cluster_reactants Reactants cluster_intermediates Intermediates & Side Products cluster_product Product Acetone Enolate Acetone Enolate Acetone->Enolate Base (e.g., NaOH) Acetone_Self_Condensation Acetone Self-Condensation Product (Mesityl Oxide) Acetone->Acetone_Self_Condensation Self-Condensation Crotonaldehyde Aldol_Adduct Aldol Addition Product (5-Hydroxy-5-methylhex-1-en-3-one) Crotonaldehyde->Aldol_Adduct Crotonaldehyde_Self_Condensation Crotonaldehyde Self-Condensation Product Crotonaldehyde->Crotonaldehyde_Self_Condensation Self-Condensation Enolate->Aldol_Adduct Nucleophilic Attack Product Aldol_Adduct->Product Dehydration (-H₂O)

Caption: Plausible synthesis of 5-Methylhexa-1,4-dien-3-one via aldol condensation.

This synthetic route allows us to predict the most likely process-related impurities:

  • Unreacted Starting Materials: Residual acetone and crotonaldehyde.

  • Aldol Addition Intermediate: The β-hydroxy ketone, 5-hydroxy-5-methylhex-1-en-3-one, which may persist if the dehydration step is incomplete.

  • Self-Condensation Products:

    • From Acetone: Mesityl oxide (4-methylpent-3-en-2-one).

    • From Crotonaldehyde: Various polymeric or higher molecular weight unsaturated aldehydes.[3]

  • Isomeric Impurities: Geometric isomers (E/Z) of 5-Methylhexa-1,4-dien-3-one, if applicable, and other positional isomers.

A robust purity assessment strategy must be capable of separating and identifying all these potential impurities.

Orthogonal Analytical Approaches for Purity Determination

To ensure a comprehensive and reliable assessment of purity, it is essential to employ multiple, orthogonal analytical techniques. Here, we detail protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR).

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

Given the volatile nature of 5-Methylhexa-1,4-dien-3-one and its likely impurities, GC-MS is the primary technique for both identification and quantification.[4][5]

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the 5-Methylhexa-1,4-dien-3-one sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare a series of calibration standards of certified reference materials for expected impurities (e.g., acetone, crotonaldehyde, mesityl oxide) in the same solvent.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended for good separation of polar and non-polar analytes.[4]

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Data Analysis:

    • Identify the main peak corresponding to 5-Methylhexa-1,4-dien-3-one by its retention time and mass spectrum.

    • Identify impurity peaks by comparing their retention times and mass spectra to those of the prepared standards and library databases (e.g., NIST).

    • Quantify impurities using the calibration curves generated from the standards. The purity is typically reported as a percentage area of the main peak relative to the total area of all peaks.

Sample Sample GC_Inlet GC_Inlet Sample->GC_Inlet Injection GC_Column GC_Column GC_Inlet->GC_Column Vaporization MS_Detector MS_Detector GC_Column->MS_Detector Separation Data_Analysis Data_Analysis MS_Detector->Data_Analysis Detection & Ionization Purity_Report Purity_Report Data_Analysis->Purity_Report Quantification

Caption: GC-MS workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC): A Complementary Technique

HPLC provides an orthogonal separation mechanism to GC and is particularly useful for less volatile or thermally labile impurities. For ketones, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common method to enhance UV detection.[6][7]

  • Derivatization Reagent Preparation:

    • Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile.

  • Sample and Standard Derivatization:

    • To 1 mL of the sample solution (prepared as in the GC-MS method) and each calibration standard, add 1 mL of the DNPH reagent and a catalytic amount of sulfuric acid.

    • Heat the mixture at 60 °C for 30 minutes.

    • Allow to cool and dilute with acetonitrile as needed.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 50% acetonitrile.

      • Linearly increase to 90% acetonitrile over 15 minutes.

      • Hold at 90% for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 365 nm.

  • Data Analysis:

    • Identify the peak for the DNPH derivative of 5-Methylhexa-1,4-dien-3-one.

    • Identify and quantify the derivatives of any impurities using the calibration standards.

Sample Sample Derivatization Derivatization Sample->Derivatization with DNPH HPLC_Injection HPLC_Injection Derivatization->HPLC_Injection HPLC_Column HPLC_Column HPLC_Injection->HPLC_Column Separation UV_Detector UV_Detector HPLC_Column->UV_Detector Detection Data_Analysis Data_Analysis UV_Detector->Data_Analysis Quantification Purity_Report Purity_Report Data_Analysis->Purity_Report

Caption: HPLC-UV workflow with DNPH derivatization.

Quantitative NMR (qNMR): An Absolute Purity Assessment

qNMR is a powerful primary method for determining compound purity without the need for a reference standard of the analyte itself.[1][5] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Methylhexa-1,4-dien-3-one sample into an NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid or dimethyl sulfone) of known purity. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Analysis of Analytical Methods

Method Advantages Disadvantages Best For
GC-MS High sensitivity and selectivity for volatile compounds. Provides structural information for impurity identification.[9]Not suitable for thermally labile compounds. Requires reference standards for accurate quantification.Identifying and quantifying volatile impurities, especially those structurally similar to the main compound.
HPLC-UV Good for less volatile or thermally unstable impurities. Orthogonal to GC.[6]May require derivatization for sensitive detection. Lower resolution for some volatile isomers compared to GC.Quantifying non-volatile impurities and as a complementary technique to GC-MS.
qNMR Provides absolute purity without a reference standard of the analyte. Non-destructive.[1][10]Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue in complex mixtures.Determining the absolute purity of the bulk material and for orthogonal confirmation of chromatographic results.

Proposed Purity Criteria for 5-Methylhexa-1,4-dien-3-one

Based on the analytical methodologies outlined, we propose the following tiered purity criteria for 5-Methylhexa-1,4-dien-3-one intended for research and development purposes.

Parameter Specification Method
Purity (by GC area %) ≥ 98.0%GC-MS
Purity (by ¹H-qNMR) ≥ 97.0%qNMR
Individual Impurity (by GC) ≤ 0.5%GC-MS
Total Impurities (by GC) ≤ 2.0%GC-MS
Water Content (Karl Fischer) ≤ 0.2%Karl Fischer Titration
Identity Confirmation Conforms to the reference spectra (¹H NMR, ¹³C NMR, MS, IR)NMR, MS, IR

Conclusion: A Framework for Confidence

The establishment of purity criteria for a chemical entity like 5-Methylhexa-1,4-dien-3-one is a dynamic process that integrates an understanding of its synthesis with the application of robust, orthogonal analytical techniques. The methodologies and specifications presented in this guide provide a comprehensive framework for ensuring the quality, consistency, and reliability of this compound in a research and development setting. By adopting a self-validating system of analysis, scientists can proceed with confidence, knowing that their starting materials meet the highest standards of scientific integrity.

References

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Gadek, T. R., & Shaffer, P. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9287–9287. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12262379, 5-Methylhexa-1,4-dien-3-one. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Cardeal, Z. L., de Souza, P. P., da Silva, M. D. R. G., & Marriott, P. J. (2008). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of the Brazilian Chemical Society, 19(4), 743-749. [Link]

  • Separation Science. (n.d.). Analysis of Carbonyl Compounds in Solvents by GC-MS Form. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method TO-15: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • SATHEE. (n.d.). Aldol Condensation. Retrieved from [Link]

  • Study.com. (n.d.). Alpha Beta Unsaturated Ketone: Formation & Reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 76–81. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Quora. (n.d.). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of 5-Methylhexa-1,4-dien-3-one in Reaction Mixtures

For researchers, scientists, and drug development professionals engaged in synthetic chemistry and process development, the accurate quantification of specific molecular entities within complex reaction mixtures is param...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry and process development, the accurate quantification of specific molecular entities within complex reaction mixtures is paramount. 5-Methylhexa-1,4-dien-3-one, an α,β-unsaturated ketone, presents a unique analytical challenge due to its volatility, reactivity, and potential for isomerization. This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantitative analysis of 5-Methylhexa-1,4-dien-3-one, supported by established methodologies and experimental insights.

Introduction: The Analytical Imperative for 5-Methylhexa-1,4-dien-3-one

5-Methylhexa-1,4-dien-3-one (CAS No. 13058-38-3) is a C7H10O isomer with a molecular weight of 110.15 g/mol .[1] Its structure, featuring a conjugated system and a vinyl group, makes it a valuable synthon in organic chemistry but also susceptible to side reactions, including polymerization and isomerization. Therefore, precise and accurate quantification is critical for reaction monitoring, yield determination, and impurity profiling.

The choice of an analytical method is not a one-size-fits-all decision. It is dictated by a confluence of factors including the analyte's physicochemical properties, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. This guide will explore three principal analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection (following derivatization), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Physicochemical Properties of 5-Methylhexa-1,4-dien-3-one

PropertyValueSource
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Boiling Point151.6 °C (predicted)
Density0.88 g/cm³ (predicted)

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical technique hinges on a careful consideration of its strengths and limitations in the context of the analytical problem.

G cluster_analyte 5-Methylhexa-1,4-dien-3-one in Reaction Mixture cluster_methods Analytical Techniques cluster_outcomes Analytical Outcomes Analyte Sample Preparation GCMS GC-MS (High Volatility) Analyte->GCMS Direct Injection/Headspace HPLC HPLC-UV (Derivatization Required) Analyte->HPLC DNPH Derivatization qNMR qNMR (Absolute Quantification) Analyte->qNMR Direct Analysis Quantification Accurate Quantification GCMS->Quantification Purity Impurity Profiling GCMS->Purity HPLC->Quantification HPLC->Purity qNMR->Quantification qNMR->Purity Kinetics Reaction Kinetics Quantification->Kinetics

Caption: Workflow for the quantitative analysis of 5-Methylhexa-1,4-dien-3-one.

I. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[2] Its high resolving power and the structural information provided by mass spectrometry make it a powerful tool for both qualitative and quantitative analysis.

Causality of Experimental Choices
  • Injection Mode: Due to the volatility of 5-Methylhexa-1,4-dien-3-one, either direct liquid injection or headspace sampling can be employed. Headspace analysis is particularly advantageous for complex matrices as it minimizes the introduction of non-volatile components into the GC system, thereby preserving column integrity.[3]

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides a good balance of retention and selectivity for a broad range of organic molecules, including ketones.

  • Mass Spectrometry Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is preferred over full scan mode. SIM significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and the internal standard.

Potential Interferences

The primary challenge in the GC-MS analysis of 5-Methylhexa-1,4-dien-3-one is the potential for co-elution with isomeric impurities.[4] Synthesis of the target molecule can potentially yield other C7H10O isomers, which may have similar retention times and mass spectra.[5] Careful optimization of the GC temperature program is crucial to achieve chromatographic separation. In cases of severe co-elution, tandem mass spectrometry (GC-MS/MS) may be necessary to differentiate isomers based on their unique fragmentation patterns.[6]

Experimental Protocol: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Reaction Mixture Aliquot dilute Dilute in suitable solvent (e.g., Dichloromethane) start->dilute add_is Add Internal Standard (e.g., Dodecane) dilute->add_is vial Transfer to GC vial add_is->vial inject Inject into GC-MS vial->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify end Report Concentration quantify->end

Caption: GC-MS workflow for quantitative analysis.

Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph
Injection Volume1 µL (Split 20:1)
Inlet Temperature250 °C
Carrier GasHelium (1.2 mL/min)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Oven Program50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (Analyte)m/z 110
Qualifier Ions (Analyte)m/z 82, 67
Quantifier Ion (IS)m/z (dependent on IS)
Data and Performance Characteristics (Representative)
ParameterValue
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.5 - 5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

II. High-Performance Liquid Chromatography (HPLC) with UV Detection

For non-volatile or thermally labile compounds, HPLC is the method of choice. While 5-Methylhexa-1,4-dien-3-one is volatile, HPLC can be a viable alternative, particularly when GC-MS is unavailable or when dealing with complex matrices that are incompatible with GC. However, as the analyte lacks a strong chromophore, derivatization is necessary to enhance its detectability by UV-Vis.

Causality of Experimental Choices
  • Derivatization: Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established method for the analysis of aldehydes and ketones.[7][8] The resulting hydrazone is highly conjugated and exhibits strong absorbance in the UV-Vis region, significantly improving sensitivity.

  • Column Selection: A reversed-phase C18 column is the standard for separating the relatively nonpolar DNPH derivatives.

  • Mobile Phase: A gradient elution with acetonitrile and water is typically used to separate the derivatized analytes from unreacted DNPH and other byproducts.

Potential Interferences

Interferences in HPLC can arise from other carbonyl-containing compounds in the reaction mixture that will also react with DNPH.[9] Chromatographic resolution is therefore critical. The selectivity of the method can be enhanced by careful selection of the detection wavelength, which should correspond to the λmax of the DNPH derivative of 5-Methylhexa-1,4-dien-3-one.

Experimental Protocol: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Reaction Mixture Aliquot derivatize Derivatize with DNPH solution start->derivatize quench Quench reaction derivatize->quench extract Extract with organic solvent quench->extract inject Inject into HPLC extract->inject separate Chromatographic Separation inject->separate detect UV Detection (e.g., 360 nm) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify end Report Concentration quantify->end

Caption: HPLC-UV workflow for quantitative analysis.

Instrumentation and Parameters:

ParameterSetting
HPLC System
Injection Volume20 µL
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient50% B to 90% B over 15 min
Flow Rate1.0 mL/min
Column Temperature30 °C
UV Detector
Wavelength360 nm
Data and Performance Characteristics (Representative)
ParameterValue
Linearity (R²)> 0.99
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.2 - 2 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

III. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement, meaning it can provide a direct quantification of an analyte without the need for a calibration curve, provided a certified internal standard is used.[10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11]

Causality of Experimental Choices
  • Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR.[12] It must be of high purity, stable, soluble in the same solvent as the analyte, and have at least one resonance that is well-resolved from all other signals in the spectrum. For 5-Methylhexa-1,4-dien-3-one, a suitable internal standard could be maleic acid or 1,4-dinitrobenzene, depending on the solvent and the specific spectral regions of interest.

  • Spectrometer Parameters: To ensure accurate integration, a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being quantified is essential. A 90° pulse angle should be used to maximize the signal.

Potential Interferences

The main challenge for qNMR is spectral overlap, especially in complex reaction mixtures.[13] The ¹H NMR spectrum of 5-Methylhexa-1,4-dien-3-one will have signals in the olefinic, vinylic, and aliphatic regions. Overlap with signals from starting materials, byproducts, or the solvent can compromise the accuracy of integration. The use of higher field NMR spectrometers can improve spectral dispersion and mitigate this issue. In cases of severe overlap, 2D NMR techniques may be required for signal assignment, though these are not typically used for routine quantification.[14]

Experimental Protocol: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation start Reaction Mixture Aliquot weigh_analyte Accurately weigh analyte start->weigh_analyte weigh_is Accurately weigh Internal Standard start->weigh_is dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum transfer->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate concentration using qNMR equation integrate->calculate end Report Concentration calculate->end

Caption: qNMR workflow for absolute quantification.

Instrumentation and Parameters:

ParameterSetting
NMR Spectrometer
Field Strength≥ 400 MHz
SolventCDCl₃ or other suitable deuterated solvent
Pulse Angle90°
Relaxation Delay (D1)≥ 30 s (or 5 x T1 of slowest relaxing proton)
Number of Scans16 or as needed for adequate S/N
Temperature298 K
Data and Performance Characteristics
ParameterValue
Linearity (R²)Not applicable (primary method)
Limit of Detection (LOD)~1-10 µg/mL (field dependent)
Limit of Quantitation (LOQ)~5-50 µg/mL (field dependent)
Precision (%RSD)< 2%
AccuracyHigh (traceable to SI units)

Conclusion and Recommendations

The choice of the most suitable analytical method for the quantitative analysis of 5-Methylhexa-1,4-dien-3-one in reaction mixtures is a strategic decision based on the specific requirements of the analysis.

  • GC-MS is the recommended method for routine analysis due to its high throughput, sensitivity, and selectivity, especially when dealing with volatile impurities. However, careful method development is required to resolve potential isomeric interferences.

  • HPLC-UV with DNPH derivatization is a viable alternative, particularly for non-volatile matrices or when GC-MS is not available. The derivatization step adds complexity but significantly enhances sensitivity.

  • qNMR is the gold standard for accuracy and is ideal for the certification of reference materials or for studies where absolute quantification without a calibration curve is required. Its lower sensitivity and potential for spectral overlap in complex mixtures are the main limitations.

Ultimately, a multi-technique approach may be the most robust strategy, utilizing the strengths of each method to build a comprehensive understanding of the reaction system.

References

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  • Cardoso, D. R., Andrade, M. A., & de Andrade, J. B. (2003). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Food Composition and Analysis, 16(5), 563-573. Retrieved from [Link]

  • Cajka, T., Riddellova, K., Tomaniova, M., & Hajslova, J. (2011). Fast GC/MS chromatogram of the organic ketone derivatives by EI (Figure 5(a)) and NCI (Figure 5(b)) mode. In New Automated and High-Throughput Quantitative Analysis of Urinary Ketones by Multifiber Exchange-Solid Phase Microextraction Coupled to Fast Gas Chromatography/Negative Chemical-Electron Ionization/Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Pozo, O. J., Deventer, K., Van Eenoo, P., & Delbeke, F. T. (2007). In‐depth gas chromatography/tandem mass spectrometry fragmentation analysis of formestane and evaluation of mass spectral discrimination of isomeric 3‐keto‐4‐ene hydroxy steroids. Rapid Communications in Mass Spectrometry, 21(15), 2465-2475. Retrieved from [Link]

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  • Mazurek, S., & Szczepaniak, L. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3632. Retrieved from [Link]

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  • Brown, J. M., & Golding, B. T. (1973). Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene and their acetylacetonatorhodium(I) complexes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1540-1544. Retrieved from [Link]

  • NIH. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Metabolites, 10(11), 441. Retrieved from [Link]

  • Shackleton, C. H. (2010). Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS). The Journal of steroid biochemistry and molecular biology, 121(3-5), 481-490. Retrieved from [Link]

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Mazurek, S., & Szczepaniak, L. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. Prime Archives in Chemistry, 2. Retrieved from [Link]

  • Kim, H. K., Choi, Y. H., & Verpoorte, R. (2010). Quantitative NMR as a versatile tool for the reference material preparation. Journal of pharmaceutical and biomedical analysis, 53(3), 323-333. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Chromatography Online. (n.d.). Application Notes: GC-MS. Retrieved from [Link]

  • LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. Retrieved from [Link]

  • Gowda, G. A. N., & Raftery, D. (2017). Quantitative NMR studies of multiple compound mixtures. Annual reports on NMR spectroscopy, 90, 85-143. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone know a method for quantifying ketone bodies by GC-MS?. Retrieved from [Link]

  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Ciriminna, R., & Pagliaro, M. (2018). 1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones. Chemistry–A European Journal, 24(57), 15238-15242. Retrieved from [Link]

  • Kellmann, M., Muenster, H., Zomer, P., & Karst, U. (2006). Interferences and contaminants encountered in modern mass spectrometry. Analytical and bioanalytical chemistry, 386(7-8), 2040-2051. Retrieved from [Link]

  • Shimadzu. (n.d.). Method Validation for the Detection and Quantitation of Blood Volatiles Using Headspace Gas Chromatography with Dual Flame Ionization Detection. Retrieved from [Link]

  • Chromatography Forum. (2013). Help choosing an internal standard. Retrieved from [Link]

  • Tsikas, D., & Zoerner, A. A. (2014). GC-MS studies on the conversion and derivatization of γ-glutamyl peptides to pyroglutamate (5-oxo-proline) methyl ester pentafluoropropione amide derivatives. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 964, 141-151. Retrieved from [Link]

  • Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]

  • Gonnella, N. C., & Mobilia, M. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review, 23(6). Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Plaza-Bolaños, P., Vonderheide, A. P., & Lucio, M. (2010). Comparative study of analytical methods involving gas chromatography-mass spectrometry after derivatization and gas chromatography-tandem mass spectrometry for the determination of selected endocrine disrupting compounds in wastewaters. Journal of Chromatography A, 1217(41), 6445-6454. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Dai, J., & Yaylayan, V. A. (2011). Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). Journal of Food Science, 76(8), C1169-C1175. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Characterization of 5-Methylhexa-1,4-dien-3-one Reaction Byproducts

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical analysis of the reaction byproducts of 5-Methylhexa-1,4-dien-3-one, a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the reaction byproducts of 5-Methylhexa-1,4-dien-3-one, a versatile building block in organic synthesis. This document moves beyond a simple recitation of protocols to offer a comparative framework, enabling researchers to anticipate, identify, and control byproduct formation, thereby optimizing reaction outcomes. We will delve into the mechanistic intricacies of its primary transformation, the Nazarov cyclization, and compare its byproduct profile with a structurally related analogue to provide a comprehensive understanding.

Introduction to 5-Methylhexa-1,4-dien-3-one and its Reactivity

5-Methylhexa-1,4-dien-3-one is an α,β-unsaturated divinyl ketone with the chemical formula C₇H₁₀O.[1][2] Its structure, featuring a conjugated system of two carbon-carbon double bonds and a carbonyl group, makes it a valuable precursor for the synthesis of five-membered ring systems, particularly cyclopentenones. These motifs are prevalent in a wide array of natural products and pharmaceutically active compounds.[1]

The primary and most studied reaction of 5-Methylhexa-1,4-dien-3-one and other divinyl ketones is the Nazarov cyclization . This acid-catalyzed reaction involves a 4π-electrocyclic ring closure of a pentadienyl cation to form a cyclopentenone.[1][3] The efficiency and selectivity of this reaction are paramount for its synthetic utility. However, the formation of byproducts can significantly impact yield and purity, necessitating a thorough understanding of the reaction mechanism and potential side reactions.

The Nazarov Cyclization of 5-Methylhexa-1,4-dien-3-one: Expected Products and Potential Byproducts

The Lewis or Brønsted acid-catalyzed Nazarov cyclization of the unsymmetrical 5-Methylhexa-1,4-dien-3-one is expected to yield substituted cyclopentenone products. The reaction proceeds through a pentadienyl cation intermediate, which then undergoes a conrotatory 4π-electrocyclization.[4][5] The regiochemical outcome of the subsequent elimination step is a critical factor in determining the product distribution.

Expected Major Products:

Due to the unsymmetrical nature of 5-Methylhexa-1,4-dien-3-one, two regioisomeric cyclopentenone products are possible:

  • 4,5-dimethylcyclopent-2-en-1-one (Product A)

  • 3,4-dimethylcyclopent-2-en-1-one (Product B)

The formation of the thermodynamically more stable product, which typically possesses the most substituted double bond, is generally favored.[3] In this case, Product A is the expected major product.

Potential Byproducts:

Several byproducts can arise from the Nazarov cyclization of 5-Methylhexa-1,4-dien-3-one, diminishing the yield of the desired cyclopentenone. Understanding the origin of these byproducts is key to their mitigation.

  • Regioisomeric Cyclopentenones: As mentioned, Product B is a potential byproduct. The ratio of Product A to Product B is highly dependent on the reaction conditions, particularly the nature and amount of the acid catalyst.[6]

  • Products of Incomplete Cyclization: If the electrocyclization is not fully efficient, or if the reaction is quenched prematurely, unreacted starting material or partially cyclized intermediates may be present.

  • Cationic Rearrangement Products: The pentadienyl cation intermediate can undergo rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, leading to the formation of isomeric cyclopentenone structures.

  • "Interrupted" Nazarov Reaction Products: In the presence of nucleophiles (including the solvent or counter-ion of the acid), the oxyallyl cation intermediate can be trapped, leading to the formation of functionalized cyclopentane derivatives instead of the desired cyclopentenone.[1]

  • Polymerization Products: Under strongly acidic conditions, α,β-unsaturated ketones are prone to polymerization.

Comparative Analysis: Byproduct Formation in a Structurally Related Divinyl Ketone

Direct and detailed experimental data on the byproduct profile of 5-Methylhexa-1,4-dien-3-one is not extensively reported in the literature. To provide a practical comparison, we will examine a study on a closely related acyclic divinyl ketone: 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one . A study by C. F. D. C. F. Barbosa et al. on the Nazarov cyclization of this substrate in deep eutectic solvents provides valuable insights into byproduct control.[6]

SubstrateMajor ProductObserved ByproductsKey Factors Influencing Byproduct Formation
5-Methylhexa-1,4-dien-3-one (Predicted)4,5-dimethylcyclopent-2-en-1-one3,4-dimethylcyclopent-2-en-1-one, rearranged isomers, products of nucleophilic trapping, polymers.Nature and stoichiometry of the Lewis/Brønsted acid, reaction temperature, and presence of nucleophiles.
2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one [6]cis- and trans-2,3-dimethyl-4,5-diphenylcyclopent-2-en-1-oneIsomeric cyclization products, products from undesired side reactions (not explicitly detailed but their suppression is noted).The composition of the deep eutectic solvent (hydrogen bond acceptor and donor) significantly impacts conversion and selectivity, with some systems leading to quantitative conversion and suppression of side reactions.[6]

This comparison highlights a crucial principle: the reaction medium and catalyst system play a pivotal role in directing the reaction towards the desired product and minimizing byproduct formation. The use of deep eutectic solvents in the case of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one demonstrates a modern approach to improving the selectivity of the Nazarov cyclization.[6]

Experimental Protocols for Byproduct Characterization

A robust analytical workflow is essential for the identification and quantification of reaction byproducts. The following protocols are designed to provide a comprehensive characterization of the reaction mixture from the Nazarov cyclization of 5-Methylhexa-1,4-dien-3-one.

General Experimental Workflow

Caption: General workflow for reaction, work-up, and analysis.

Step-by-Step Methodologies

Protocol 1: Nazarov Cyclization of 5-Methylhexa-1,4-dien-3-one (General Procedure)

  • Reaction Setup: To a solution of 5-Methylhexa-1,4-dien-3-one (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C), add the Lewis acid (e.g., FeCl₃, BF₃·OEt₂, 1.0-2.0 eq.) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Causality behind Experimental Choices: The choice of Lewis acid and solvent can significantly influence the reaction rate and selectivity. Anhydrous conditions are crucial to prevent unwanted side reactions with water. Low temperatures are often employed to control the exothermicity of the reaction and minimize byproduct formation.

Protocol 2: Characterization of the Crude Reaction Mixture

  • GC-MS Analysis:

    • Rationale: GC-MS is a powerful technique for separating volatile components of a mixture and providing their mass spectra, allowing for tentative identification based on fragmentation patterns and comparison to spectral libraries.

    • Procedure: Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane). Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of all components.

  • ¹H NMR Spectroscopy:

    • Rationale: ¹H NMR provides information on the structure and relative abundance of the different components in the crude mixture.

    • Procedure: Dissolve a sample of the crude product in a deuterated solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum. The integration of characteristic peaks can be used to estimate the ratio of the major product to the byproducts.

Protocol 3: Isolation and Definitive Characterization of Byproducts

  • Column Chromatography:

    • Rationale: This technique is used to separate the components of the crude mixture based on their polarity.

    • Procedure: Pack a chromatography column with silica gel and a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). Load the crude product onto the column and elute with the solvent system, collecting fractions. Monitor the fractions by TLC.

  • Spectroscopic Analysis of Isolated Compounds:

    • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information for the definitive identification of each isolated compound.

    • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, confirming its elemental composition.

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carbonyl group of the cyclopentenone.

Visualizing Reaction Pathways and Byproduct Formation

The following diagrams illustrate the key mechanistic steps and potential branching points leading to byproducts in the Nazarov cyclization of 5-Methylhexa-1,4-dien-3-one.

Nazarov_Cyclization_Mechanism A 5-Methylhexa-1,4-dien-3-one B Pentadienyl Cation Intermediate A->B + Lewis Acid C 4π-Electrocyclization (Conrotatory) B->C H Cationic Rearrangement B->H D Oxyallyl Cation Intermediate C->D E Elimination (Deprotonation) D->E K Nucleophilic Attack ('Interrupted' Nazarov) D->K F 4,5-dimethylcyclopent-2-en-1-one (Major Product) E->F G 3,4-dimethylcyclopent-2-en-1-one (Regioisomeric Byproduct) E->G I Rearranged Cation H->I J Rearranged Cyclopentenone (Byproduct) I->J L Trapped Intermediate (Byproduct) K->L

Caption: Mechanistic pathways in the Nazarov cyclization.

Conclusion: A Proactive Approach to Byproduct Management

The successful application of 5-Methylhexa-1,4-dien-3-one in synthesis hinges on a comprehensive understanding and control of its reaction byproducts. While the Nazarov cyclization is a powerful tool for the construction of cyclopentenones, the potential for byproduct formation through regioisomeric pathways, cationic rearrangements, and nucleophilic trapping necessitates careful optimization of reaction conditions.

By employing a robust analytical workflow encompassing GC-MS and NMR for both crude mixture analysis and the characterization of isolated compounds, researchers can gain a clear picture of the reaction outcome. This data-driven approach, coupled with a mechanistic understanding of byproduct formation, allows for the rational selection of catalysts, solvents, and reaction parameters to maximize the yield and purity of the desired product. The comparative analysis with a structurally similar divinyl ketone underscores the importance of exploring innovative reaction media, such as deep eutectic solvents, to further enhance selectivity and suppress unwanted side reactions. This guide serves as a foundational resource for scientists and drug development professionals to navigate the complexities of 5-Methylhexa-1,4-dien-3-one chemistry and accelerate their research endeavors.

References

  • Nazarov Cyclization. Organic Chemistry Portal. [Link]

  • Nazarov cyclization reaction. Wikipedia. [Link]

  • Barbosa, C. F. D. C. F., et al. (2020). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. Molecules, 25(23), 5723. [Link]

  • Klubnick, J. (2009). The Nazarov Cyclization: Development and Applications. University of Illinois Urbana-Champaign. [Link]

  • 5-Methylhexa-1,4-dien-3-one. PubChem. [Link]

  • Frontier, A. J., & Tius, M. A. (2014). New Twists in Nazarov Cyclization Chemistry. Accounts of Chemical Research, 47(3), 774–785. [Link]

  • Tius, M. A. (2014). Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates. The Journal of Organic Chemistry, 79(11), 4791–4809. [Link]

  • Nazarov Cyclization Reaction: Challenges and Opportunities. Longdom Publishing SL. [Link]

  • Nazarov-like cyclization reactions. Organic & Biomolecular Chemistry. [Link]

  • The Nazarov Cyclization: Theory, Development, and Recent Applications in Cyclopentane Construction. YouTube. [Link]

  • Asymmetric Nazarov Cyclizations. PMC. [Link]

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  • The Nazarov Cyclization. Organic Reactions. [Link]

  • Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[ b ]indoles and spiro[indene-1,4′-quinoline]s. eScholarship.org. [Link]

  • Efficient Nazarov Cyclizations of 2-Alkoxy-1,4-pentadien-3-ones. Organic Chemistry Portal. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety Protocol: Handling 5-Methylhexa-1,4-dien-3-one in a Laboratory Setting

Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. Yet, the excitement of discovery must always be tempered with an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. Yet, the excitement of discovery must always be tempered with an unwavering commitment to safety. This guide provides essential safety and logistical information for the handling of 5-Methylhexa-1,4-dien-3-one, a compound that, while promising in various applications, requires meticulous attention to safety protocols. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Structural Features and Inferred Hazards:

  • Unsaturated Ketone: The presence of conjugated double bonds and a ketone functional group suggests potential for skin and eye irritation.[1][2] Similar compounds can cause irritation upon contact.

  • Flammability: With a calculated flash point of approximately 42.5°C, this compound is considered a flammable liquid.[3] All procedures must mitigate the risk of ignition from open flames, sparks, or hot surfaces.[4][5]

  • Volatility: A vapor pressure of 3.628mmHg at 25°C indicates that this compound will volatilize, necessitating handling in a well-ventilated area to avoid inhalation of vapors.[3]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantities being used, the nature of the procedure (e.g., heating, agitation), and the potential for aerosol generation.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is through robust engineering controls. Personal protective equipment (PPE) is crucial, but it should be considered the last line of defense.

  • Fume Hood: All handling of 5-Methylhexa-1,4-dien-3-one must be conducted within a certified chemical fume hood.[4][5] This is critical to control the accumulation of flammable and potentially irritating vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to further dilute any fugitive emissions.

  • Ignition Source Control: All potential ignition sources, such as open flames, hot plates, and non-intrinsically safe electrical equipment, must be removed from the immediate vicinity of handling.[4][5] Use of spark-free tools is recommended.

  • Safety Shower and Eyewash Station: A properly functioning safety shower and eyewash station must be readily accessible within the work area.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection and proper use of PPE are critical for preventing direct contact with 5-Methylhexa-1,4-dien-3-one.

Given the ketone functionality, glove selection is paramount. Not all standard laboratory gloves offer adequate protection.

  • Recommended Glove Types: For handling ketones, gloves made of Butyl rubber or Polyvinyl alcohol (PVA) are recommended for their high resistance.[6][7] Nitrile gloves may offer some protection for incidental contact but should not be used for prolonged handling or immersion.[6]

  • Glove Inspection and Technique: Always inspect gloves for any signs of degradation or puncture before use.[8] Employ proper glove removal techniques to avoid contaminating your skin.[8] Never reuse disposable gloves.

  • Safety Goggles: Chemical splash goggles are mandatory whenever handling 5-Methylhexa-1,4-dien-3-one to protect against splashes and vapors.

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or reactions under pressure, a face shield should be worn in conjunction with safety goggles.

  • Laboratory Coat: A flame-resistant laboratory coat should be worn and kept fully fastened.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.

  • Full-Length Trousers and Closed-Toe Shoes: Long pants and fully enclosed, chemical-resistant footwear are required to protect the lower body from potential spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures that safety is integrated into every step of your workflow.

  • Verify Engineering Controls: Confirm that the fume hood is functioning correctly and that a fire extinguisher (typically a dry chemical or carbon dioxide extinguisher) is accessible.

  • Assemble all Necessary Materials: Have all reagents, equipment, and waste containers prepared and within the fume hood before starting.

  • Don Appropriate PPE: Put on all required PPE as outlined in the table below.

  • Work in a Fume Hood: Conduct all transfers and manipulations of 5-Methylhexa-1,4-dien-3-one inside a certified chemical fume hood.

  • Grounding: When transferring from a larger container (greater than 1 liter), ensure that both containers are electrically bonded and grounded to prevent static discharge, a potential ignition source.[9]

  • Controlled Dispensing: Use a pipette or a funnel for liquid transfers to minimize splashing.

  • Keep Containers Closed: Keep all containers of the chemical sealed when not in use to prevent the escape of vapors.[10]

  • Decontaminate Work Surfaces: Upon completion of work, wipe down the work area within the fume hood with an appropriate solvent (e.g., isopropanol), followed by a mild detergent and water.

  • Properly Doff PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last and disposed of immediately.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste contaminated with 5-Methylhexa-1,4-dien-3-one, including excess reagent, contaminated solvents, and disposable labware, in a dedicated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable Liquid," "Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[1][8]

Summary of Personal Protective Equipment

Protection Type Specific PPE Recommendation Rationale
Hand Protection Butyl or PVA glovesHigh resistance to ketones and other organic solvents.[6][7]
Eye/Face Protection Chemical splash goggles; Face shield for high-splash risk proceduresProtects against splashes and irritating vapors.
Body Protection Flame-resistant laboratory coat; Chemical-resistant apron (as needed)Provides a barrier against spills and splashes of a flammable liquid.
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills.

Experimental Protocol: Safe Handling Workflow

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling cluster_Disposal Disposal Prep Verify Fume Hood & Safety Equipment Assemble Materials Don PPE Handling Work in Fume Hood Ground Containers (if needed) Controlled Dispensing Keep Containers Closed Prep->Handling Proceed to Handling Post Decontaminate Work Area Doff PPE Correctly Wash Hands Handling->Post Work Complete Disposal Collect in Labeled Waste Container Store in Satellite Area Arrange for Pickup Post->Disposal Waste Generated

Caption: Step-by-step workflow for the safe handling of 5-Methylhexa-1,4-dien-3-one.

References

  • LookChem. (n.d.). 5-Methylhexa-1,4-dien-3-one. Retrieved from [Link]

  • Polyco. (n.d.). Ketochem 33cm Lightweight Ketone Resistant Glove. Retrieved from [Link]

  • University of Nevada, Reno. (2025). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Storemasta. (2023). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Retrieved from [Link]

  • Princeton University. (n.d.). Flammable Liquid Handling Precautions. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]

  • GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Retrieved from [Link]

  • Lab Manager. (n.d.). Safe Storage and Use of Flammable Solvents. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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